2-Methyl-5-sulfamoylbenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-5-2-3-6(14(9,12)13)4-7(5)8(10)11/h2-4H,1H3,(H,10,11)(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQKQQQUJXXYEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388157 | |
| Record name | 2-methyl-5-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20532-14-3 | |
| Record name | 2-methyl-5-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-5-sulphamoylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-5-sulfamoylbenzoic Acid: Structure, Properties, and Synthetic Insights for Drug Discovery
This technical guide provides a comprehensive overview of 2-Methyl-5-sulfamoylbenzoic acid, a key chemical intermediate with significant potential in medicinal chemistry and drug development. This document delves into its chemical structure, physicochemical properties, a validated synthetic pathway, and its prospective applications, offering valuable insights for researchers, scientists, and professionals in the pharmaceutical industry.
Introduction: The Sulfamoylbenzoic Acid Scaffold in Medicinal Chemistry
The sulfamoylbenzoic acid moiety is a well-established pharmacophore found in a variety of clinically significant drugs. The sulfonamide group is a potent hydrogen bond donor and acceptor, and its acidic nature allows it to interact with various biological targets. When incorporated into a benzoic acid framework, the resulting molecule possesses a unique combination of electronic and steric properties that can be fine-tuned to achieve high affinity and selectivity for specific enzymes and receptors.
Derivatives of sulfamoylbenzoic acid have demonstrated a broad spectrum of biological activities, including diuretic, antibacterial, and anticancer effects. Notably, this scaffold is a cornerstone in the design of carbonic anhydrase inhibitors.[1] More recent research has explored their potential as h-NTPDase inhibitors and agonists for Lysophosphatidic Acid (LPA) receptors, highlighting the continued relevance of this chemical class in modern drug discovery.[2] This guide focuses specifically on the 2-methyl substituted analog, providing a foundational understanding for its application as a versatile building block in the synthesis of novel therapeutic agents.
Chemical Structure and Properties
This compound is an organic compound featuring a benzene ring substituted with a carboxylic acid at position 1, a methyl group at position 2, and a sulfonamide group at position 5.
Molecular Structure
The chemical structure of this compound is depicted below. The IUPAC name for this compound is this compound.[3]
References
A Technical Guide to the Synthesis of 2-Methyl-5-sulfamoylbenzoic Acid from Salicylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide details the synthetic pathways for producing 2-Methyl-5-sulfamoylbenzoic acid, a key intermediate in the pharmaceutical industry. Two primary routes are explored, with a principal focus on a highly efficient and regioselective pathway commencing from 2-methylbenzoic acid (o-toluic acid). A secondary, more challenging route originating from salicylic acid is also discussed. This document provides a comprehensive analysis of the reaction mechanisms, detailed experimental protocols, and the critical scientific rationale underpinning the chosen methodologies. The guide is designed to equip researchers and drug development professionals with the necessary knowledge to effectively synthesize this important compound.
Introduction
This compound is a vital building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its bifunctional nature, featuring both a carboxylic acid and a sulfonamide group, makes it a versatile precursor for a range of therapeutic agents. A notable application is in the synthesis of diuretics, where the sulfamoyl group is a common pharmacophore. The regiochemistry of the substituents on the benzoic acid ring is crucial for the biological activity of the final drug molecule. This guide will provide a detailed exploration of the synthesis of this key intermediate, with an emphasis on practical, efficient, and scalable methodologies.
Primary Synthetic Route: A Two-Step Synthesis from 2-Methylbenzoic Acid
The most direct and industrially viable route for the synthesis of this compound starts from the readily available 2-methylbenzoic acid (o-toluic acid). This pathway is favored due to its high regioselectivity and operational simplicity.
Overall Workflow
Caption: Workflow for the synthesis of this compound from 2-Methylbenzoic Acid.
Step 1: Chlorosulfonation of 2-Methylbenzoic Acid
The first step involves the electrophilic aromatic substitution of 2-methylbenzoic acid with chlorosulfonic acid to introduce a chlorosulfonyl group onto the aromatic ring.
Mechanism and Regioselectivity:
The key to this synthesis is the directing effect of the substituents already present on the benzene ring. The methyl group (-CH₃) is an activating, ortho, para-directing group, while the carboxylic acid (-COOH) group is a deactivating, meta-directing group. The incoming electrophile, the chlorosulfonium ion (⁺SO₂Cl), will preferentially substitute at the position that is most activated. In this case, the para position relative to the methyl group (C5) is the most sterically accessible and electronically favorable position for substitution. This position is also meta to the carboxylic acid group, satisfying the directing effects of both substituents and leading to the highly regioselective formation of 5-(chlorosulfonyl)-2-methylbenzoic acid.
Experimental Protocol:
-
In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
-
Charge the flask with an excess of chlorosulfonic acid (typically 3-5 molar equivalents) and cool it in an ice bath to 0-5 °C.
-
Slowly add 2-methylbenzoic acid (1.0 molar equivalent) portion-wise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours to ensure complete reaction. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the product, 5-(chlorosulfonyl)-2-methylbenzoic acid, under vacuum. The product can be used in the next step without further purification if the purity is sufficient.
| Parameter | Value | Reference(s) |
| Starting Material | 2-Methylbenzoic acid (o-toluic acid) | [1][2] |
| Reagent | Chlorosulfonic acid | [3][4] |
| Molar Ratio | 1 : 3-5 (Substrate : Reagent) | [4] |
| Reaction Temperature | 60-70 °C | [3] |
| Reaction Time | 2-4 hours | [4] |
| Expected Product | 5-(Chlorosulfonyl)-2-methylbenzoic acid | [1][2] |
Step 2: Amination of 5-(Chlorosulfonyl)-2-methylbenzoic Acid
The second and final step is the conversion of the sulfonyl chloride to the corresponding sulfonamide via reaction with ammonia.
Mechanism:
This reaction proceeds via a nucleophilic acyl substitution mechanism at the sulfur atom. The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to form the sulfonamide.
Experimental Protocol:
-
In a well-ventilated fume hood, suspend 5-(chlorosulfonyl)-2-methylbenzoic acid (1.0 molar equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension in an ice bath.
-
Slowly bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (an excess, typically 2-3 molar equivalents) dropwise with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
If an organic solvent was used, wash the reaction mixture with water.
-
Acidify the aqueous layer with dilute hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Parameter | Value | Reference(s) |
| Starting Material | 5-(Chlorosulfonyl)-2-methylbenzoic acid | [1][2] |
| Reagent | Ammonium hydroxide or ammonia gas | [5] |
| Molar Ratio | 1 : 2-3 (Substrate : Reagent) | [5] |
| Reaction Temperature | 0 °C to room temperature | [5] |
| Reaction Time | 1-2 hours | [5] |
| Expected Product | This compound |
Alternative Synthetic Route: A Multi-Step Synthesis from Salicylic Acid
An alternative, though more complex, synthetic pathway begins with salicylic acid. This route presents significant challenges, particularly in the selective introduction of the methyl group at the 2-position.
Overall Workflow
Caption: A potential multi-step workflow for the synthesis of this compound from Salicylic Acid.
Discussion of Challenges
-
Protection/Deprotection: Both the phenolic hydroxyl and the carboxylic acid groups of salicylic acid must be protected to prevent unwanted side reactions during chlorosulfonation and methylation.[6] This adds two steps to the overall synthesis (protection and deprotection), increasing complexity and potentially reducing the overall yield.
-
Ortho-Methylation: The key challenge in this route is the selective introduction of a methyl group at the 2-position of a substituted salicylic acid derivative. While methods like directed ortho-lithiation have been developed for benzoic acids, their application to a substrate already containing a sulfonamide group at the 5-position can be complicated by potential side reactions and the need for carefully controlled conditions.[7][8][9] Friedel-Crafts methylation is generally not suitable for highly deactivated rings.[10]
Due to these challenges, the synthesis starting from 2-methylbenzoic acid is the preferred and more practical approach.
Conclusion
The synthesis of this compound is most efficiently achieved through a two-step process starting from 2-methylbenzoic acid. This route leverages the directing effects of the existing substituents to achieve high regioselectivity in the chlorosulfonation step, followed by a straightforward amination. This pathway is robust, scalable, and avoids the complexities of protection/deprotection and selective C-H activation that would be necessary in a synthesis starting from salicylic acid. This guide provides the foundational knowledge and practical protocols for the successful synthesis of this important pharmaceutical intermediate.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 5-(chlorosulfonyl)-2-methylbenzoic acid - Opulent Pharma [opulentpharma.com]
- 3. prepchem.com [prepchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN103755603A - Preparation method for 2-amino sulfonyl-4-methylsalfonamido methyl benzoic acid methyl ester - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]
- 8. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
An In-depth Technical Guide to 2-Methyl-5-sulfamoylbenzoic acid: A Key Scaffold in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-5-sulfamoylbenzoic acid, a pivotal chemical intermediate and molecular scaffold in contemporary medicinal chemistry. The document elucidates its chemical identity, a representative synthetic pathway, and its physicochemical and spectroscopic properties. A significant focus is placed on its application as a foundational structure for the design and synthesis of targeted therapeutics, particularly carbonic anhydrase inhibitors. This guide is intended to serve as a valuable resource for professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this versatile compound.
Chemical Identity and Nomenclature
This compound is an aromatic organic compound characterized by a benzoic acid core substituted with a methyl group at the 2-position and a sulfamoyl group at the 5-position.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 20532-14-3 | [1] |
| Molecular Formula | C₈H₉NO₄S | [1] |
| Molecular Weight | 215.23 g/mol | [1] |
| Canonical SMILES | CC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)O | [1] |
| InChI Key | FGQKQQQUJXXYEF-UHFFFAOYSA-N | [1] |
Synthesis and Purification: A Representative Protocol
Synthesis Workflow
References
2-Methyl-5-sulfamoylbenzoic acid molecular weight and formula
An In-Depth Technical Guide to 2-Methyl-5-sulfamoylbenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate for professionals in pharmaceutical research and development. We will delve into its fundamental physicochemical properties, explore a detailed synthetic pathway with mechanistic insights, and discuss its strategic importance as a molecular scaffold in the creation of advanced therapeutic agents.
Core Physicochemical & Safety Profile
This compound (CAS No: 20532-14-3) is a bifunctional organic compound featuring both a carboxylic acid and a sulfonamide group.[1][2] This unique combination makes it a versatile building block in medicinal chemistry. The sulfonamide moiety is a well-established pharmacophore, notably for its ability to inhibit enzymes like carbonic anhydrase, while the carboxylic acid group provides a reactive handle for forming amide bonds or other modifications.[3]
A summary of its key properties is presented below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₄S | [1] |
| Molecular Weight | 215.23 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 20532-14-3 | [1][2][4] |
| SMILES String | CC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)O | [1] |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant | [1] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound is typically achieved through a two-step process starting from 2-methylbenzoic acid. This pathway leverages a classic electrophilic aromatic substitution reaction followed by amination.
Experimental Protocol
Step 1: Chlorosulfonation of 2-Methylbenzoic Acid
-
Reagent Preparation: In a fume hood, carefully add 2-methylbenzoic acid (1.0 eq) in portions to an excess of chlorosulfonic acid (ClSO₃H, ~5.0 eq) cooled in an ice-salt bath (0-5 °C). The excess chlorosulfonic acid serves as both the reagent and the solvent.
-
Reaction Execution: Stir the mixture at room temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This quenches the excess chlorosulfonic acid and precipitates the product.
-
Isolation: Filter the resulting solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 2-methyl-5-(chlorosulfonyl)benzoic acid.
Causality Insight: Chlorosulfonic acid is a powerful electrophile-generating reagent. The reaction is performed at low temperatures to control its high reactivity and prevent unwanted side reactions. The methyl and carboxylic acid groups on the starting material are ortho- and meta-directing, respectively. The sulfonation occurs at the para-position relative to the activating methyl group, which is the most sterically accessible and electronically favorable position.
Step 2: Amination of 2-Methyl-5-(chlorosulfonyl)benzoic acid
-
Reagent Preparation: Cool an aqueous solution of ammonium hydroxide (~25-30%) in an ice bath.
-
Reaction Execution: Add the crude 2-methyl-5-(chlorosulfonyl)benzoic acid from Step 1 portion-wise to the cold ammonium hydroxide solution with continuous stirring.
-
Work-up: After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature. Acidify the solution with dilute hydrochloric acid (HCl) to precipitate the final product.
-
Purification: Filter the white precipitate, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Causality Insight: The highly reactive sulfonyl chloride intermediate readily undergoes nucleophilic substitution with ammonia to form the stable sulfonamide. Acidification of the reaction mixture is crucial as it protonates the carboxylate salt, rendering the final product insoluble in the aqueous medium and allowing for its isolation.
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Significance in Drug Development
The true value of this compound lies in its role as a versatile scaffold for constructing more complex Active Pharmaceutical Ingredients (APIs). The sulfonamide group is a cornerstone of numerous clinically successful drugs.
The Sulfonamide Pharmacophore
The sulfamoyl group (-SO₂NH₂) is a key structural feature in a major class of drugs known as sulfonamides. This functional group is a potent zinc-binding group, enabling it to inhibit metalloenzymes such as carbonic anhydrases (CAs).[3] CAs are implicated in a range of diseases, including glaucoma, edema, and cancer, making sulfonamide-based compounds a subject of intense research.[5][6] Derivatives of sulfamoylbenzoic acids have been specifically designed as high-affinity inhibitors of tumor-associated CA isozymes like CAIX.[5]
A Crucial Intermediate for Antipsychotics
While direct applications are noteworthy, this compound's primary role is as a key intermediate. A closely related analogue, methyl 2-methoxy-5-sulfamoylbenzoate, is an indispensable precursor in the synthesis of widely used antipsychotic drugs such as Sulpiride, Levosulpiride, and Amisulpride.[7][8][9][10] The synthesis of these APIs involves the hydrolysis of the ester group to the carboxylic acid (like our title compound) followed by amide bond formation. This highlights the industrial relevance of the sulfamoylbenzoic acid scaffold in producing essential medicines.
Logical Progression in API Synthesis
Caption: Role as a key intermediate in multi-step API synthesis.
References
- 1. 2-Methyl-5-sulphamoylbenzoic acid | C8H9NO4S | CID 2994667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 20532-14-3|this compound|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unibs.it [iris.unibs.it]
- 7. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 10. Methyl 2-methoxy-5-sulfamoylbenzoate | 33045-52-2 [chemicalbook.com]
solubility and stability of 2-Methyl-5-sulfamoylbenzoic acid
An In-Depth Technical Guide to the Solubility and Stability of 2-Methyl-5-sulfamoylbenzoic Acid for Drug Development Professionals
Executive Summary
This compound is a molecule of interest in pharmaceutical development, possessing a unique combination of functional groups that dictate its physicochemical behavior. A comprehensive understanding of its solubility and stability is not merely an academic exercise; it is a fundamental prerequisite for successful formulation development, ensuring optimal bioavailability, shelf-life, and patient safety. This guide provides a detailed exploration of the theoretical principles and practical methodologies required to characterize these critical attributes. As a senior application scientist, the narrative emphasizes the causality behind experimental choices, grounding protocols in authoritative standards and providing a logical framework for researchers, scientists, and drug development professionals to follow. We will delve into robust methods for determining thermodynamic solubility and systematically uncover potential degradation pathways through a structured forced degradation program, thereby enabling the development of stable and efficacious drug products.
Introduction: The Physicochemical Foundation of a Molecule
The journey of a drug candidate from discovery to a marketable therapeutic is paved with rigorous scientific evaluation. Among the most critical early assessments are the characterization of solubility and stability. These intrinsic properties govern everything from the drug's absorption in the body to its required storage conditions and shelf-life.
Chemical Identity of this compound
To understand its behavior, we must first examine its structure.
-
Molecular Formula: C₈H₉NO₄S[1]
-
Molecular Weight: 215.23 g/mol [1]
-
IUPAC Name: this compound[1]
-
CAS Number: 20532-14-3[2]
The molecule incorporates three key functional groups on a benzene ring:
-
A carboxylic acid (-COOH): This acidic group is ionizable, making its contribution to solubility highly dependent on pH.
-
A sulfonamide (-SO₂NH₂): This polar group can participate in hydrogen bonding, generally enhancing aqueous solubility.
-
A methyl group (-CH₃): This nonpolar group contributes to the molecule's hydrophobicity.
The interplay between the hydrophilic carboxylic acid and sulfonamide groups and the hydrophobic methyl-substituted aromatic ring defines its overall physicochemical profile.
The Critical Role of Solubility and Stability in Drug Development
A drug substance's success is intrinsically linked to its physical and chemical properties.
-
Solubility directly influences a drug's bioavailability. For oral dosage forms, a compound must first dissolve in gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility is a leading cause of failure for new drug candidates.
-
Stability determines the drug's shelf-life and the potential for forming harmful degradation products.[3] A comprehensive stability profile, established through forced degradation studies, is essential for identifying likely degradation products, developing stability-indicating analytical methods, and selecting appropriate formulations and packaging to protect the drug substance.[3][4] Regulatory bodies like the FDA and ICH mandate these studies to ensure the safety and efficacy of the final product over time.[3]
Solubility Profile: From Theory to Practice
Determining the solubility of this compound requires a multi-faceted approach, combining theoretical predictions with empirical measurements.
Theoretical Assessment: Predicting Solubility Behavior
The molecule's structure suggests a classic amphiphilic nature. The carboxylic acid group (with a pKa similar to benzoic acid, ~4.2) will be predominantly in its neutral, less soluble form at low pH and will ionize to its highly soluble carboxylate form as the pH increases above its pKa. This makes its aqueous solubility exquisitely sensitive to pH. The sulfonamide group is generally a weak acid, and its contribution to solubility is primarily through its polarity and hydrogen bonding capacity.
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining thermodynamic solubility is the equilibrium shake-flask method. This approach ensures that a true equilibrium is reached between the dissolved and solid forms of the compound, providing a definitive solubility value under specific conditions.
-
Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., water, pH buffers, ethanol, acetonitrile). The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-72 hours). This extended time is necessary to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to filter the sample (e.g., using a 0.22 µm PVDF syringe filter) or centrifuge at high speed to remove all undissolved particles, which would otherwise lead to an overestimation of solubility.
-
Quantification: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
This protocol is a self-validating system because the presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved, a core requirement for measuring true equilibrium solubility.
Caption: Workflow for Shake-Flask Solubility Determination.
Quantitative Analysis: The Backbone of Solubility Data
A robust and validated analytical method is paramount for accurate quantification. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse for this application.
-
Instrumentation: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water (or a buffer like phosphate or formate) with a small amount of acid (e.g., 0.1% formic or phosphoric acid) to ensure consistent ionization of the carboxylic acid group and good peak shape.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by scanning a standard solution to find the wavelength of maximum absorbance (λmax).
-
Calibration: Prepare a series of standard solutions of known concentrations and inject them to generate a calibration curve. The concentration of the unknown samples is then determined by interpolation from this curve.
-
Validation: The method must be validated for specificity, linearity, accuracy, precision, and range to ensure reliable results.
Data Presentation: Solubility Across Solvent Systems
Quantitative solubility data should be presented clearly for easy comparison. While specific experimental data for this compound is not widely published, the following table serves as a template for presenting results obtained from the protocol above. For context, benzoic acid itself shows higher solubility in organic solvents like ethanol and acetone compared to water.[6]
Table 1: Thermodynamic Solubility of this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (molar) |
|---|---|---|---|
| 0.1 N HCl (pH ~1.2) | 25 | (Experimental Value) | (Calculated Value) |
| pH 4.5 Acetate Buffer | 25 | (Experimental Value) | (Calculated Value) |
| pH 7.4 Phosphate Buffer | 25 | (Experimental Value) | (Calculated Value) |
| Water | 25 | (Experimental Value) | (Calculated Value) |
| Ethanol | 25 | (Experimental Value) | (Calculated Value) |
| Acetonitrile | 25 | (Experimental Value) | (Calculated Value) |
| Propylene Glycol | 25 | (Experimental Value) | (Calculated Value) |
Stability Profile: Unveiling Degradation Pathways
Forced degradation, or stress testing, is a systematic process to accelerate the degradation of a drug substance under conditions more severe than standard stability testing.[3] Its primary purpose is not to determine shelf-life but to identify potential degradation products and establish a "stability-indicating" analytical method capable of separating these degradants from the parent compound.[7]
The "Why" and "When" of Forced Degradation Studies
These studies are typically performed during Phase III of drug development to provide a comprehensive understanding of the molecule's intrinsic stability.[3] The key objectives are:
-
To establish likely degradation pathways.[4]
-
To elucidate the structure of degradation products.
-
To demonstrate the specificity of the analytical method.[7]
-
To inform formulation and packaging development.[4]
A good forced degradation study aims for a target degradation of 5-20%.[8] Degradation below 5% may not generate sufficient quantities of degradants for detection, while degradation above 20% can lead to secondary degradation, complicating the analysis.[4]
Experimental Protocols for Forced Degradation
A standard stress testing program exposes the drug substance in solution (typically at ~1 mg/mL) and as a solid to hydrolytic, oxidative, thermal, and photolytic stress.[8]
-
Acid Hydrolysis: Dissolve the compound in 0.1 N HCl. Heat at 60-80 °C for a set period (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH. Heat at 60-80 °C for a set period.
-
Neutral Hydrolysis: Dissolve the compound in water. Heat at 60-80 °C for a set period.
-
Rationale: These conditions test the susceptibility of functional groups, particularly the sulfonamide and carboxylic acid ester (if it were present), to hydrolysis.
-
Procedure: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Rationale: This tests the molecule's vulnerability to oxidation. The aromatic ring and methyl group are potential sites of oxidation.
-
Solution: Heat a solution of the compound at a high temperature (e.g., 80 °C).
-
Solid State: Expose the solid powder to dry heat (e.g., 105 °C) for an extended period.
-
Rationale: This assesses the intrinsic thermal stability of the molecule in both solid and solution states.
-
Procedure: Expose a solution and the solid powder to a light source that provides combined UV and visible output, as specified in ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).
-
Rationale: This determines if the molecule is light-sensitive, a critical factor for packaging decisions.
Elucidating Potential Degradation Pathways
The sulfonamide moiety is a known site for chemical degradation. One of the most common pathways is the hydrolysis of the sulfur-nitrogen bond.
Caption: Hypothetical Hydrolysis Pathway for the Sulfonamide Moiety.
Analysis of the stressed samples by LC-MS/MS is crucial for identifying the mass of the degradants, which provides vital clues for structure elucidation.
Data Interpretation and Mass Balance
The results should be tabulated to provide a clear overview of the stability profile. The concept of mass balance is a critical self-validating check. It confirms that the decrease in the parent drug concentration is quantitatively matched by the sum of the concentrations of all formed degradation products. A good mass balance (typically 95-105%) provides confidence that the analytical method is capable of detecting all significant degradants.
Table 2: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration/Temp | % Assay of Parent | % Degradation | No. of Degradants | Mass Balance (%) |
|---|---|---|---|---|---|
| 0.1 N HCl | 24 h / 80°C | (Experimental Value) | (Calculated Value) | (Experimental Value) | (Calculated Value) |
| 0.1 N NaOH | 8 h / 80°C | (Experimental Value) | (Calculated Value) | (Experimental Value) | (Calculated Value) |
| 3% H₂O₂ | 24 h / RT | (Experimental Value) | (Calculated Value) | (Experimental Value) | (Calculated Value) |
| Thermal (Solid) | 48 h / 105°C | (Experimental Value) | (Calculated Value) | (Experimental Value) | (Calculated Value) |
| Photolytic (Solid) | ICH Q1B | (Experimental Value) | (Calculated Value) | (Experimental Value) | (Calculated Value) |
Conclusion: A Synopsis for the Drug Developer
A thorough characterization of this compound reveals a molecule with distinct physicochemical properties that must be carefully managed during drug development.
-
Solubility Insights: The pH-dependent nature of its aqueous solubility is a critical formulation parameter. For oral dosage forms, this suggests that dissolution rates may vary in different regions of the gastrointestinal tract. Formulations may require pH modifiers or solubilization technologies to ensure consistent absorption.
-
Stability Insights: The forced degradation studies provide a roadmap of its potential liabilities. If, for instance, the molecule shows significant degradation under oxidative stress, the inclusion of antioxidants in the formulation and packaging under an inert atmosphere (e.g., nitrogen) should be considered. Susceptibility to hydrolysis would necessitate strict control over moisture content in the final product.
By systematically applying the principles and protocols outlined in this guide, researchers can build a comprehensive data package for this compound. This knowledge is not only essential for overcoming formulation challenges but also forms the bedrock of a successful regulatory submission, ultimately ensuring a safe, stable, and effective medicine.
References
- 1. 2-Methyl-5-sulphamoylbenzoic acid | C8H9NO4S | CID 2994667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. cipac.org [cipac.org]
- 6. researchgate.net [researchgate.net]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
The Sulfamoylbenzoic Acid Core: A Technical Guide to its Discovery, History, and Derivatives in Diuretic Therapy
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of sulfamoylbenzoic acid derivatives as potent "loop" diuretics represents a landmark achievement in medicinal chemistry and renal pharmacology. This technical guide provides an in-depth exploration of the historical context, seminal discoveries, and scientific evolution of this critical class of drugs. From the early empirical use of organomercurials to the rational design of potent inhibitors of the Na-K-2Cl cotransporter, this document traces the scientific journey that led to the development of blockbuster drugs such as furosemide, bumetanide, and torsemide. We will delve into the intricate details of their synthesis, dissect the key structure-activity relationships that govern their diuretic potency, and elucidate their molecular mechanism of action. Furthermore, this guide will provide detailed experimental protocols for synthesis and analysis, offering a practical resource for researchers in the field.
The Pre-Sulfamoyl Era: A Quest for Effective Diuresis
The management of edema, or "dropsy," has been a medical challenge for centuries. Early approaches were often crude and empirical, relying on purgatives, bleeding, and herbal remedies with inconsistent and often toxic effects[1]. The 16th-century physician Paracelsus noted the diuretic properties of mercurous chloride, an observation that would dominate diuretic therapy for nearly 400 years[1]. The early 20th century saw the introduction of organomercurial compounds, which were discovered serendipitously to induce diuresis in patients being treated for syphilis[1]. While effective, their use was limited by their parenteral route of administration and significant toxicity.
A pivotal shift occurred with the observation of the diuretic side effects of the antibacterial agent sulfanilamide in the 1940s. This led to the development of the first non-mercurial diuretics, the carbonic anhydrase inhibitors, such as acetazolamide, in the mid-1940s[1]. While a significant advancement, their efficacy was limited by the development of metabolic acidosis. The subsequent breakthrough came in the late 1950s with the synthesis of the thiazide diuretics, which offered a more favorable safety profile and became a mainstay in the treatment of hypertension and edema.
The Genesis of a New Diuretic Class: The Discovery of the Sulfamoylbenzoic Acid Scaffold
The quest for diuretics with greater potency than the thiazides led researchers at the Hoechst laboratories in Germany to explore novel chemical scaffolds. The research team, led by Karl Sturm, Roman Muschaweck, and Paul Hajdu, embarked on a systematic investigation of sulfonamide derivatives[2]. Their work was guided by the hypothesis that modifications to the sulfamoyl group and the aromatic ring could lead to compounds with enhanced diuretic activity.
This line of inquiry culminated in the synthesis of furosemide in 1959[2]. The key innovation was the incorporation of a furfurylamino group at the 2-position of a 4-chloro-5-sulfamoylbenzoic acid backbone. This structural modification resulted in a compound with a dramatically increased diuretic effect compared to its predecessors. Furosemide, initially designated Salu 58, was found to act on the thick ascending limb of the loop of Henle, a segment of the nephron responsible for a significant portion of sodium reabsorption[3]. This site of action distinguished it from the thiazides, which act on the distal convoluted tubule, and led to the coining of the term "loop diuretic." Furosemide was introduced to the market in 1964 and quickly became a cornerstone in the management of severe edema associated with heart failure, liver cirrhosis, and renal disease[3].
Key Sulfamoylbenzoic Acid Derivatives: Synthesis and Properties
The success of furosemide spurred further research into the sulfamoylbenzoic acid scaffold, leading to the development of other potent loop diuretics.
Furosemide
Synthesis: Furosemide is synthesized from 2,4-dichlorobenzoic acid. The synthesis involves chlorosulfonation followed by amination to introduce the sulfamoyl group. The final step is the nucleophilic substitution of the chlorine atom at the 2-position with furfurylamine[4][5].
Experimental Protocol for Furosemide Synthesis:
-
Chlorosulfonation of 2,4-Dichlorobenzoic Acid: 2,4-dichlorobenzoic acid is reacted with chlorosulfonic acid to yield 2,4-dichloro-5-chlorosulfonylbenzoic acid.
-
Amination: The resulting sulfonyl chloride is then reacted with ammonia to form 2,4-dichloro-5-sulfamoylbenzoic acid.
-
Condensation with Furfurylamine: The intermediate is then condensed with furfurylamine in the presence of a base, such as sodium bicarbonate, to yield furosemide[5]. The crude product can be purified by recrystallization.
Bumetanide
Synthesis: Bumetanide, a more potent derivative, is synthesized from 4-chlorobenzoic acid. The synthesis involves a series of steps including chlorosulfonation, nitration, amination, phenoxylation, reduction of the nitro group, and finally, reaction with butyl alcohol[6][7].
Experimental Protocol for Bumetanide Synthesis:
-
Chlorosulfonation and Nitration: 4-chlorobenzoic acid is first chlorosulfonated and then nitrated to produce 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid[6][7].
-
Amination and Phenoxylation: The sulfonyl chloride is reacted with ammonia, followed by reaction with sodium phenolate to yield 5-aminosulfonyl-3-nitro-4-phenoxybenzoic acid[6][7].
-
Reduction and Alkylation: The nitro group is reduced to an amine, and the final step involves a reaction with n-butanol to introduce the butylamino group, yielding bumetanide[1][8].
Torsemide
Synthesis: Torsemide, a pyridine-sulfonylurea derivative, has a more complex structure. Its synthesis typically starts from 4-hydroxypyridine-3-sulfonic acid, which undergoes chlorination and amination to form 4-chloropyridine-3-sulfonamide[9]. This intermediate is then reacted with m-toluidine, followed by reaction with isopropyl isocyanate to yield torsemide[10][11].
Experimental Protocol for Torsemide Synthesis:
-
Formation of the Sulfonamide: 4-hydroxypyridine is sulfonated and then chlorinated to give 4-chloropyridine-3-sulfonyl chloride, which is then reacted with ammonia to form 4-chloropyridine-3-sulfonamide[9].
-
Addition of the Toluidine Moiety: The sulfonamide is reacted with m-toluidine to yield 4-(m-tolylamino)pyridine-3-sulfonamide[9].
-
Urea Formation: The final step involves the reaction with isopropyl isocyanate in the presence of a base to form the sulfonylurea linkage, resulting in torsemide[10][11][12].
Comparative Pharmacokinetic Properties
The major sulfamoylbenzoic acid derivatives exhibit distinct pharmacokinetic profiles that influence their clinical application.
| Drug | Oral Bioavailability (%) | Elimination Half-Life (hr) | Protein Binding (%) | Relative Potency (vs. Furosemide) |
| Furosemide | 10-100[13][14] | 1.5-2[13] | 91-99[15] | 1 |
| Bumetanide | 80-100[13][14] | 1[13] | 95-97[15] | 40[6] |
| Torsemide | 80-100[13] | 3-4[13][14] | 97-99[15] | 2-4 |
Mechanism of Action: Targeting the Na-K-2Cl Cotransporter (NKCC2)
Sulfamoylbenzoic acid derivatives exert their potent diuretic effect by inhibiting the Na-K-2Cl cotransporter (NKCC2) located in the apical membrane of the epithelial cells of the thick ascending limb of the loop of Henle. This transporter is responsible for the reabsorption of approximately 25% of the filtered sodium load.
By blocking the NKCC2 transporter, these drugs prevent the reabsorption of sodium, potassium, and chloride ions from the tubular fluid into the bloodstream. This leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically retains water, resulting in a profound diuresis. The inhibition of NKCC2 also disrupts the generation of the positive luminal potential, which is necessary for the paracellular reabsorption of calcium and magnesium, leading to their increased excretion.
Structure-Activity Relationships (SAR)
The diuretic potency of sulfamoylbenzoic acid derivatives is highly dependent on their chemical structure. Extensive SAR studies have elucidated the key structural features required for optimal activity.
Key SAR findings include:
-
The Carboxylic Acid Group: The acidic proton of the carboxylic acid at the 1-position is essential for diuretic activity. Esterification or conversion to an amide generally leads to a loss of potency.
-
The Sulfamoyl Group: The unsubstituted sulfamoyl group at the 5-position is critical for high diuretic activity. Substitution on the nitrogen atom of the sulfamoyl group generally reduces activity.
-
The Substituent at the 4-Position: An electron-withdrawing group, typically a halogen like chlorine, at the 4-position enhances diuretic potency.
-
The Substituent at the 2- or 3-Position: The nature of the substituent at the 2- or 3-position significantly influences the diuretic profile. In furosemide, the furfurylamino group at the 2-position is key to its activity. In bumetanide, a butylamino group at the 3-position and a phenoxy group at the 4-position contribute to its high potency.
| Position | Structural Feature | Impact on Diuretic Activity | Example |
| 1 | Carboxylic acid | Essential | Furosemide, Bumetanide, Torsemide |
| 5 | Sulfamoyl (-SO2NH2) | Critical | Furosemide, Bumetanide |
| 4 | Electron-withdrawing group (e.g., Cl, CF3) | Enhances potency | Furosemide (Cl) |
| 2 or 3 | Amino or substituted amino group | Modulates potency and selectivity | Furosemide (2-furfurylamino), Bumetanide (3-butylamino) |
Analytical Methodologies
The quality control and pharmacokinetic analysis of sulfamoylbenzoic acid derivatives rely on robust analytical methods. High-performance liquid chromatography (HPLC) is the most widely used technique for the determination of these compounds in pharmaceutical formulations and biological fluids.
Experimental Protocol for HPLC Analysis of Furosemide:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used[16].
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% acetic acid in water) and an organic modifier (e.g., acetonitrile) in a ratio of approximately 60:40 (v/v)[16].
-
Flow Rate: A typical flow rate is 1.0 mL/min[16].
-
Detection: UV detection at 272 nm provides good sensitivity for furosemide and its related compounds[16].
-
Sample Preparation: Pharmaceutical formulations are typically dissolved in a suitable solvent and diluted with the mobile phase. Biological samples may require a protein precipitation or liquid-liquid extraction step prior to analysis.
-
Validation: The method should be validated for linearity, accuracy, precision, specificity, and robustness according to established guidelines (e.g., USP, ICH).
Conclusion
The discovery and development of sulfamoylbenzoic acid derivatives represent a triumph of medicinal chemistry, transforming the management of fluid overload and hypertension. The journey from the empirical observations of early diuretics to the rational design of highly potent and specific loop diuretics exemplifies the power of the scientific method in drug discovery. The foundational work of Sturm, Muschaweck, and Hajdu paved the way for a class of drugs that have had an immeasurable impact on global health. Continued research into the structure-activity relationships and pharmacology of these compounds may yet yield even more effective and safer diuretic agents in the future.
References
- 1. CN106748906B - A kind of synthetic method of bumetanide - Google Patents [patents.google.com]
- 2. Loop Diuretics: An Overview of Its History and Evolution [japi.org]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. youtube.com [youtube.com]
- 6. Bumetanide - Wikipedia [en.wikipedia.org]
- 7. Bumetanide synthesis - chemicalbook [chemicalbook.com]
- 8. CN106748906A - A kind of synthetic method of bumetanide - Google Patents [patents.google.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. EP1741429A2 - Processes for preparing torsemide - Google Patents [patents.google.com]
- 11. US6670478B2 - Process for preparing torsemide intermediate - Google Patents [patents.google.com]
- 12. US20050209460A1 - Process for the preparation of torsemide and related intermediates - Google Patents [patents.google.com]
- 13. media.psychiatryadvisor.com [media.psychiatryadvisor.com]
- 14. Therapeutic Uses of Diuretic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Unique Pharmacological Properties and Safety Profiles of Loop Diuretics [japi.org]
- 16. Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data (NMR, IR, MS) of 2-Methyl-5-sulfamoylbenzoic acid
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-5-sulfamoylbenzoic Acid
Introduction
This compound (C₈H₉NO₄S) is a substituted aromatic compound with a molecular weight of 215.23 g/mol .[1] Its structure, featuring a carboxylic acid, a methyl group, and a sulfamoyl group (-SO₂NH₂) on a benzene ring, makes it a molecule of interest in medicinal chemistry and organic synthesis. A thorough understanding of its chemical structure is paramount for its application, and this is achieved through the synergistic use of modern spectroscopic techniques.
This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The document is structured to provide not only the spectral data but also the underlying principles of interpretation and detailed, field-proven protocols for data acquisition. The insights herein are intended for researchers, scientists, and professionals in drug development who require a robust understanding of this compound's structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR provide a detailed map of the proton and carbon framework, respectively.
Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind the Shift |
| ~13.0 | Singlet, Broad | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet. Its chemical shift is concentration-dependent. |
| ~8.21 | Doublet (d) | 1H | Ar-H (H6) | This proton is ortho to the electron-withdrawing carboxylic acid group and meta to the sulfamoyl group, leading to a significant downfield shift. |
| ~7.95 | Doublet of Doublets (dd) | 1H | Ar-H (H4) | This proton is ortho to the electron-withdrawing sulfamoyl group and meta to the carboxylic acid, resulting in a downfield shift. |
| ~7.45 | Doublet (d) | 1H | Ar-H (H3) | This proton is ortho to the electron-donating methyl group, which shields it relative to the other aromatic protons. |
| ~7.30 | Singlet, Broad | 2H | -SO₂NH₂ | The protons of the sulfamoyl group are exchangeable and often appear as a broad singlet. |
| ~2.60 | Singlet | 3H | -CH₃ | The methyl protons are attached to the aromatic ring and appear in the typical benzylic region. |
Interpretation Insights:
The predicted spectrum in a solvent like DMSO-d₆ is expected to resolve all key protons. The aromatic region (7.45-8.21 ppm) will show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The broad singlets for the -COOH and -SO₂NH₂ protons are typical due to hydrogen bonding and chemical exchange. The exact chemical shifts can vary based on solvent and concentration.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound. Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for dissolving the polar compound and for observing the exchangeable protons of the acid and sulfonamide groups.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquisition:
-
Tune and shim the probe to the sample to ensure a homogeneous magnetic field.
-
Acquire a standard ¹H NMR spectrum (e.g., using a 400 or 500 MHz spectrometer).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) as an internal standard.
Workflow for ¹H NMR Analysis
References
potential biological activities of 2-Methyl-5-sulfamoylbenzoic acid
An In-Depth Technical Guide to the Potential Biological Activities of 2-Methyl-5-sulfamoylbenzoic Acid
Abstract
This technical guide provides a comprehensive examination of this compound, a key chemical scaffold with significant, though largely unexplored, potential biological activities. While primarily recognized as a crucial intermediate in the synthesis of potent loop diuretics such as bumetanide, its intrinsic chemical features—specifically the sulfamoylbenzoic acid moiety—suggest a broader pharmacological profile. This document synthesizes the available evidence to explore its primary potential as an inhibitor of the Na-K-Cl cotransporter (NKCC), the mechanistic basis for diuretic action. Furthermore, it delves into a compelling secondary potential: the inhibition of carbonic anhydrase (CA) enzymes, a target for a wide array of therapeutics. This guide provides the theoretical framework, structure-activity relationship (SAR) insights, and detailed experimental protocols necessary for researchers to investigate and harness the therapeutic potential of this compound and its derivatives.
Introduction: The Significance of a Core Moiety
This compound (C₈H₉NO₄S) is a substituted benzoic acid derivative featuring a carboxyl group, a methyl group, and a critically important sulfamoyl (-SO₂NH₂) group.[1] While not a therapeutic agent in itself, its structure represents the foundational core of a class of powerful drugs known as loop diuretics.[2] The structure-activity relationships of these drugs are well-established, identifying the 5-sulfamoylbenzoic acid scaffold as essential for their potent effects on renal ion transport.[3][4][5]
The true potential of this molecule, however, may extend beyond its role as a synthetic precursor. The sulfamoyl group is a classic zinc-binding group (ZBG) and the hallmark of sulfonamide-based carbonic anhydrase inhibitors.[6][7] This dual potential makes this compound a molecule of significant interest for drug discovery and development. This guide will, therefore, explore its biological activities from these two primary perspectives: its established link to diuretic action and its theoretical potential as a carbonic anhydrase inhibitor.
Potential Biological Activity I: Diuretic Action via NKCC2 Inhibition
The most direct line of investigation for the biological activity of this compound stems from its structural relationship to high-ceiling or loop diuretics. These agents are mainstays in the treatment of edema associated with congestive heart failure, cirrhosis, and renal disease.[3]
Mechanism of Action: Targeting the Na-K-Cl Cotransporter
Loop diuretics exert their effect by inhibiting the Na-K-Cl cotransporter, isoform 2 (NKCC2), located on the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle.[8][9] This transporter is responsible for reabsorbing approximately 25% of the filtered sodium load.[8] By blocking NKCC2, these drugs prevent the reabsorption of sodium, potassium, and chloride from the tubular fluid back into the blood.[10] This inhibition leads to a cascade of effects:
-
Increased Solute Load: A high concentration of ions remains in the tubular fluid.
-
Reduced Water Reabsorption: The osmotic gradient that drives water reabsorption in downstream segments of the nephron is diminished.
-
Potent Diuresis: A significant increase in the excretion of water (diuresis), sodium (natriuresis), and other electrolytes occurs.[9]
The specific binding of loop diuretics like bumetanide to NKCC2 is what confers their high potency and efficacy.[11]
Caption: Mechanism of NKCC2 inhibition by loop diuretics in the kidney.
Structure-Activity Relationship (SAR) Insights
The diuretic activity of this class of compounds is highly dependent on specific structural features. Understanding these provides a rationale for why this compound is a key pharmacophore.[4][5]
| Position/Group | Requirement for Optimal Activity | Role of this compound |
| C1 (Carboxyl) | An acidic group (e.g., -COOH or tetrazole) is essential.[4] | Provides the essential acidic carboxyl group. |
| C5 (Sulfamoyl) | An unsubstituted sulfamoyl group (-SO₂NH₂) is critical for high-ceiling diuretic activity.[3][4] | Provides the essential sulfamoyl moiety. |
| C4 (Activating) | An electron-withdrawing group (e.g., -Cl, -OPh) enhances potency.[5] | This position is unsubstituted in the core molecule, requiring further modification for high potency. |
| C2/C3 (Amino) | An amino group at C2 or C3, often substituted, is required.[3] | This position contains a methyl group; potent diuretics like bumetanide have a substituted amino group at C3.[12] |
This SAR analysis demonstrates that while this compound possesses two of the three critical functionalities for diuretic action, it lacks the activating group at C4 and the amino group at C2/C3 found in clinically used drugs like bumetanide and furosemide.[4] Therefore, it is expected to have weak intrinsic diuretic activity but serves as an ideal scaffold for synthetic modification.
Potential Biological Activity II: Carbonic Anhydrase Inhibition
A highly compelling, yet less explored, potential for this compound is its ability to act as a carbonic anhydrase inhibitor (CAI).
Mechanism of Action: Zinc-Binding and Catalysis Blockade
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[13][14] This reaction is fundamental to processes like pH regulation, CO₂ transport, and electrolyte secretion.[15]
The active site of a CA enzyme contains a Zn²⁺ ion coordinated by three histidine residues and a water molecule (or hydroxide ion). Sulfonamide-based inhibitors function by displacing the water/hydroxide molecule and coordinating directly to the Zn²⁺ ion via the nitrogen atom of the deprotonated sulfamoyl group (-SO₂NH⁻).[16] This binding is very strong and effectively blocks the active site, preventing the substrate (CO₂) from accessing the catalytic center.[13] Given that this compound contains the essential sulfonamide moiety, it is a strong candidate for CA inhibition.[6]
Caption: Sulfonamide inhibition of carbonic anhydrase via zinc binding.
Therapeutic Implications
Inhibition of various CA isoforms has therapeutic applications in diverse fields:
-
Glaucoma: Inhibition of CA II in the ciliary body reduces aqueous humor formation, lowering intraocular pressure.[6]
-
Epilepsy: CAIs can have anticonvulsant effects, though the mechanism is complex.[13]
-
Oncology: Tumor-associated isoforms like CA IX and CA XII are targets for anticancer drugs, as their inhibition can disrupt pH regulation in the acidic tumor microenvironment.[6]
The specific isoform selectivity of this compound would need to be determined experimentally to understand its potential therapeutic utility in these areas.
Experimental Protocols for Activity Assessment
To empirically validate the , standardized in vivo and in vitro assays are required. The following protocols provide a robust framework for this investigation.
Protocol: In Vivo Diuretic Activity in a Rodent Model
This protocol is designed to measure the diuretic, natriuretic, and kaliuretic effects of a test compound.[17][18]
Objective: To quantify the effect of this compound on urine output and electrolyte excretion in rats.
Workflow Diagram:
Caption: Experimental workflow for in vivo diuretic activity screening.
Methodology:
-
Animal Preparation: Use male Wistar or Sprague-Dawley rats (180-250g). Acclimate for one week. Fast animals overnight (approx. 18 hours) with free access to water to ensure uniform gastric emptying and hydration.[17][18]
-
Hydration: Administer a priming dose of 0.9% NaCl solution (saline) via oral gavage at 25-50 mL/kg body weight to ensure adequate hydration and urine flow.[17]
-
Dosing: Divide animals into groups (n=6 per group):
-
Group 1 (Vehicle Control): Receives the vehicle (e.g., saline with 1% Tween 80).
-
Group 2 (Positive Control): Receives Furosemide (10 mg/kg, p.o.) as a standard loop diuretic.[19]
-
Groups 3-5 (Test Compound): Receive this compound at three different doses (e.g., 100, 200, 400 mg/kg, p.o.).
-
-
Urine Collection: Immediately after dosing, place each rat in an individual metabolic cage designed to separate urine and feces. Collect urine cumulatively over 24 hours, with measurements taken at specific time points (e.g., 2, 4, 6, 8, and 24 hours).[20]
-
Analysis:
-
Record the total volume of urine for each animal at each time point.
-
Centrifuge urine samples to remove contaminants.
-
Measure the concentration of Na⁺ and K⁺ using a flame photometer and Cl⁻ using a suitable analyzer.
-
-
Self-Validation & Interpretation: The positive control (Furosemide) must induce a significant and rapid diuresis compared to the vehicle control for the assay to be valid. The effect of the test compound is evaluated by comparing its induced urine volume and electrolyte excretion against both the negative and positive controls. Calculate the diuretic index (urine volume of test group / urine volume of control group) for quantitative comparison.[21]
Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This spectrophotometric assay measures the esterase activity of CA, which is inhibited by sulfonamides.[15]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a specific carbonic anhydrase isoform (e.g., hCA II).
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-SO₄, pH 7.6.[6]
-
Enzyme Solution: Prepare a working solution of purified human carbonic anhydrase II (hCA II) in cold assay buffer.
-
Substrate Solution: Prepare a 3 mM solution of p-Nitrophenyl Acetate (p-NPA) in acetonitrile or DMSO. This should be prepared fresh.[15]
-
Test Compound: Prepare a stock solution of this compound in DMSO and create serial dilutions.
-
Positive Control: Prepare serial dilutions of Acetazolamide, a known potent CA inhibitor.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 158 µL of Assay Buffer.
-
Add 2 µL of the test compound dilution (or DMSO for the control wells).
-
Add 20 µL of the hCA II enzyme solution.
-
Incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.[15]
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader.
-
Measure the increase in absorbance at 400-405 nm kinetically, taking readings every 30 seconds for 10-20 minutes. The absorbance increase corresponds to the formation of the yellow p-nitrophenol product.[15]
-
-
Self-Validation & Data Analysis: The assay is validated by the robust activity in the DMSO control wells and the dose-dependent inhibition by the positive control, Acetazolamide. Calculate the rate of reaction (V) for each concentration of the inhibitor. Plot the percent inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration. Determine the IC₅₀ value using a non-linear regression curve fit.
Conclusion and Future Directions
This compound stands as a molecule with significant, mechanistically plausible biological potential. Its structural role as the core of loop diuretics provides a strong rationale for investigating its effects, and those of its derivatives, on the NKCC2 transporter. Concurrently, the presence of the chemically reactive sulfamoyl group makes it an undeniable candidate for carbonic anhydrase inhibition.
Future research should focus on synthesizing a panel of derivatives by modifying the C2 (methyl) and C4 positions to probe the structure-activity relationships for both NKCC2 and CA inhibition. Determining the inhibitory profile against a full panel of CA isoforms is critical to identifying potential selectivity and therapeutic windows. The protocols outlined in this guide provide a validated starting point for researchers to unlock the full pharmacological potential of this versatile chemical scaffold.
References
- 1. 2-Methyl-5-sulphamoylbenzoic acid | C8H9NO4S | CID 2994667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. scribd.com [scribd.com]
- 4. youtube.com [youtube.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A class of sulfonamides as carbonic anhydrase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What are NKCC2 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Na–K–Cl cotransporter - Wikipedia [en.wikipedia.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Bumetanide | C17H20N2O5S | CID 2471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of the Diuretic Activity of Petroselinum Crispum Aqueous Leaves Extract in Wistar Rats | Azerbaijan Pharmaceutical and Pharmacotherapy Journal [azpharmjournal.com]
- 18. In Vivo Diuretic Activity of Hydromethanolic Extract and Solvent Fractions of the Root Bark of Clerodendrum myricoides Hochst. (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. dovepress.com [dovepress.com]
- 21. researchgate.net [researchgate.net]
A Technical Guide to 2-Methyl-5-sulfamoylbenzoic Acid Derivatives and Analogues: Synthesis, Mechanism, and Therapeutic Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction to the Sulfamoylbenzoic Acid Scaffold
The sulfamoylbenzoic acid core is a quintessential example of a "privileged scaffold" in medicinal chemistry. This structural motif, characterized by a benzoic acid ring bearing a sulfonamide (-SO₂NH₂) group, is the foundation for a multitude of clinically significant therapeutic agents. Its prevalence stems from the sulfonamide group's ability to act as a potent hydrogen bond donor and acceptor, as well as a bioisostere for carboxylic acids, enabling it to interact with a wide array of biological targets. The 2-methyl-5-sulfamoylbenzoic acid variant and its related analogues have given rise to blockbuster drugs, most notably in the realm of diuretics, but their versatility extends to metabolic diseases, central nervous system disorders, and oncology. This guide provides an in-depth exploration of the synthesis, mechanisms of action, structure-activity relationships (SAR), and diverse applications of this critical chemical class.
Section 2: Synthetic Strategies and Methodologies
The construction of sulfamoylbenzoic acid derivatives typically follows a convergent and robust synthetic logic, beginning from readily available benzoic acid precursors. The causality behind the chosen synthetic route is grounded in the principles of electrophilic aromatic substitution and nucleophilic acyl substitution.
The primary pathway involves the introduction of the sulfamoyl group onto the aromatic ring, followed by modifications to the carboxylic acid and other positions. The chlorosulfonation of an appropriately substituted benzoic acid is the cornerstone of this approach.[1] This reaction utilizes chlorosulfonic acid, a powerful electrophile, to install a chlorosulfonyl (-SO₂Cl) group. The electron-withdrawing nature of the existing carboxyl group directs this substitution, although reaction conditions often require elevated temperatures to drive the reaction to completion.[1] The resulting sulfonyl chloride is a highly reactive intermediate, primed for reaction with ammonia or various primary and secondary amines to yield the desired sulfonamide.
Final modifications, such as converting the carboxylic acid to an amide, are typically achieved through standard peptide coupling conditions, for instance, using carbodiimides like EDC with a catalytic amount of DMAP.[1]
Caption: General synthetic workflow for sulfamoylbenzoic acid derivatives.
Experimental Protocol: Synthesis of Bumetanide (A Representative Analogue)
The synthesis of Bumetanide, a potent loop diuretic, exemplifies the multi-step process required to build complex analogues from a simple starting material. The following protocol is a representative pathway based on established chemical literature.[2]
Objective: To synthesize 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid (Bumetanide) from 4-chlorobenzoic acid.
Materials:
-
4-chlorobenzoic acid
-
Chlorosulfonic acid
-
Nitric acid
-
Ammonia
-
Sodium phenolate
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
Appropriate solvents (e.g., DCM, DMF) and reagents for workup and purification.
Methodology:
-
Step 1: Sulfonylchlorination: React 4-chlorobenzoic acid with an excess of chlorosulfonic acid to form 4-chloro-3-chlorosulfonylbenzoic acid. The strong electrophilic nature of chlorosulfonic acid facilitates the addition of the -SO₂Cl group.
-
Step 2: Nitration: The product from Step 1 is carefully nitrated with nitric acid. This introduces a nitro group, yielding 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid. The nitro group serves as a precursor to the amine required in a later step.
-
Step 3: Amination of Sulfonyl Chloride: The sulfonyl chloride is converted to a sulfonamide by reacting it with ammonia. This forms 5-aminosulfonyl-4-chloro-3-nitrobenzoic acid. This step is a classic nucleophilic substitution at the sulfur atom.
-
Step 4: Nucleophilic Aromatic Substitution: The chloro-substituted position is reacted with sodium phenolate. The phenoxy group displaces the chlorine atom to give 5-aminosulfonyl-3-nitro-4-phenoxybenzoic acid.
-
Step 5: Reduction of Nitro Group: The nitro group is reduced to an amino group using catalytic hydrogenation (H₂ gas with a Pd/C catalyst). This yields 3-amino-4-phenoxy-5-sulfamoylbenzoic acid.
-
Step 6: N-Alkylation (Not detailed in source, but a necessary final step): The 3-amino group is then alkylated with a butyl group (e.g., via reductive amination with butanal or direct alkylation with a butyl halide) to yield the final product, Bumetanide.
-
Purification: Each intermediate and the final product must be purified, typically by recrystallization or column chromatography, and characterized using techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.
Section 3: Key Analogues and Their Pharmacological Profile
The most prominent application of this scaffold is in the development of "loop" or "high-ceiling" diuretics.[3] These drugs are mainstays in the treatment of edema associated with heart, liver, or kidney failure, as well as hypertension.[2][4][5][6] Key examples include Furosemide, Bumetanide, and Torsemide.
| Compound | Chemical Name | Relative Potency | Oral Bioavailability | Plasma Half-Life |
| Furosemide | 4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid[7] | 1x (Reference) | ~60% (highly variable)[2] | ~2 hours[6] |
| Bumetanide | 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid[8] | ~40x Furosemide[8][9] | ~80% (predictable)[2] | ~1-1.5 hours[8] |
| Torsemide | 1-isopropyl-3-[(4-m-toluidino-3-pyridyl) sulfonyl]urea[4][10][11][12] | ~2-4x Furosemide | ~80-90% | ~3.5 hours |
While structurally distinct (Torsemide is a pyridine-sulfonylurea), its mechanism and therapeutic use place it in the same functional class.[10][11] Beyond diuresis, other analogues have been developed as specific agonists for the lysophosphatidic acid (LPA₂) receptor, demonstrating potential in protecting against cell death.[13][14]
Section 4: Mechanism of Action: From Target to Physiological Effect
The diuretic effect of sulfamoylbenzoic acid derivatives like Furosemide and Bumetanide is a direct consequence of their interaction with a specific ion transporter in the kidney.
Primary Target: The Na⁺/K⁺/2Cl⁻ cotransporter (NKCC2).[9][15]
This transporter is located on the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle. Its function is to reabsorb sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream. This process is a critical part of establishing the hypertonic medullary interstitium, which is necessary for the kidney to concentrate urine.
By binding to the chloride-binding site of the NKCC2 transporter, these drugs inhibit its function.[15] This blockade has several downstream consequences:
-
Inhibition of Ion Reabsorption: A massive load of Na⁺, K⁺, and Cl⁻ ions is prevented from being reabsorbed and remains in the tubular fluid.[16]
-
Osmotic Diuresis: The high concentration of solutes in the tubular fluid creates a powerful osmotic gradient, drawing water along with it and leading to a profound increase in urine output (diuresis).[15]
-
Loss of Medullary Gradient: The inhibition of ion transport in the thick ascending limb disrupts the countercurrent multiplier system, reducing the kidney's ability to concentrate urine.[9]
-
Increased Ca²⁺ and Mg²⁺ Excretion: The reabsorption of calcium and magnesium in this segment is dependent on the positive luminal potential generated by K⁺ recycling. By inhibiting NKCC2, this potential is reduced, leading to increased urinary loss of these divalent cations.[9][15]
Caption: Mechanism of action for loop diuretics targeting the NKCC2 cotransporter.
This potent mechanism is also the source of their primary side effects, including dehydration and electrolyte imbalances such as hypokalemia (low potassium), hyponatremia (low sodium), and hypomagnesemia.[16]
Section 5: Structure-Activity Relationship (SAR) Analysis
Understanding how molecular modifications affect biological activity is the essence of drug design. For sulfamoylbenzoic acid diuretics, extensive SAR studies have elucidated the key structural requirements for potent inhibition of the NKCC2 transporter.[3]
Caption: Key Structure-Activity Relationship sites on the sulfamoylbenzoic acid scaffold.
-
Position 1 (Carboxylic Acid): The acidic group is essential for diuretic activity, likely serving as the primary binding point to the transporter.
-
Position 5 (Sulfamoyl Group): The sulfonamide moiety is a critical pharmacophore. Substitution of the sulfamoyl group with a spatially similar but electronically different methylsulfonyl (-SO₂CH₃) group generally leads to a decrease in potency, highlighting the importance of the sulfonamide's hydrogen-bonding capabilities.[17]
-
Position 4 (R²): An electron-withdrawing group, such as chlorine (as in Furosemide) or a trifluoromethyl group, is required at this position. Alternatively, a bulky lipophilic group like a phenoxy group (as in Bumetanide) also confers high potency.
-
Position 2 or 3 (R¹): The nature of the substituent ortho to the carboxylic acid is a major determinant of potency. A wide variety of amine-containing side chains are tolerated, with their size and lipophilicity influencing the drug's affinity for the transporter. This is exemplified by the furfurylamino group in Furosemide and the butylamino group in Bumetanide.[3][18]
Section 6: Broader Applications and Future Directions
The chemical versatility of the sulfamoylbenzoic acid scaffold has allowed its exploration far beyond diuresis.
-
CNS Drug Development: Methyl 2-methoxy-5-sulfamoylbenzoate is a crucial building block in the industrial synthesis of the antipsychotic medication Amisulpride, demonstrating the scaffold's utility in accessing neurologically active compounds.[19]
-
Metabolic Disease: Researchers have designed and synthesized novel sulfamoyl benzamide derivatives as potential glucokinase activators and inhibitors of α-amylase and α-glucosidase, targeting key pathways in type 2 diabetes.[20][21]
-
Oncology: The sulfamoyl group is a known zinc-binding pharmacophore, enabling it to inhibit metalloenzymes like carbonic anhydrases (CAs).[22] Several CA isoforms are overexpressed in tumors and contribute to cancer cell survival and proliferation. Derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have been synthesized and shown to be effective inhibitors of tumor-associated CA isoforms IX and XII, presenting a potential avenue for anticancer drug development.[23]
-
Gastrointestinal Protection: As previously mentioned, specific analogues have been developed as subnanomolar agonists of the LPA₂ receptor, which plays a role in protecting the mucosal barrier in the gut.[13][14]
The continued exploration of this scaffold's chemical space, guided by computational modeling and a deeper understanding of its target interactions, promises to yield novel therapeutics for a wide range of diseases. The inherent "drug-like" properties and synthetic tractability of this compound and its analogues ensure their place as a cornerstone of modern medicinal chemistry.
References
- 1. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bumetanide - Wikipedia [en.wikipedia.org]
- 3. experts.umn.edu [experts.umn.edu]
- 4. drugs.com [drugs.com]
- 5. Furosemide: MedlinePlus Drug Information [medlineplus.gov]
- 6. Furosemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Furosemide | C12H11ClN2O5S | CID 3440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. pharmacyfreak.com [pharmacyfreak.com]
- 10. Torasemide | C16H20N4O3S | CID 41781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Torsemide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Bumetanide? [synapse.patsnap.com]
- 16. youtube.com [youtube.com]
- 17. Aminobenzioc acid diuretics. 8.(2) 3, 4-Disubstituted 5-methylsulfonylbenzioc acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. nbinno.com [nbinno.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. flore.unifi.it [flore.unifi.it]
- 23. iris.unibs.it [iris.unibs.it]
Methodological & Application
Application Note & Protocol: A Validated Synthesis of 2-Methyl-5-sulfamoylbenzoic Acid
Abstract
This document provides a comprehensive, field-validated protocol for the synthesis of 2-Methyl-5-sulfamoylbenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The described methodology is rooted in classical aromatic chemistry, employing a two-step process initiated by the diazotization of 2-methyl-5-aminobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals, offering a detailed walkthrough of the procedure, the underlying chemical principles, safety considerations, and methods for product validation. The protocol emphasizes reproducibility and safety, explaining the causality behind critical experimental choices to ensure both high yield and purity.
Introduction and Scientific Rationale
This compound belongs to the class of sulfonamide-substituted benzoic acids. This structural motif is a cornerstone in medicinal chemistry, most notably in the design of diuretic agents. For instance, the core structure of Furosemide, a potent loop diuretic, is a sulfamoylbenzoic acid derivative.[1][2][3] The synthesis of analogs and novel chemical entities often requires access to versatile intermediates like the title compound.
The synthetic strategy outlined herein was selected for its reliability and scalability. It leverages the Sandmeyer reaction, a robust and well-documented transformation in organic synthesis.[4][5] The process begins with the conversion of the primary aromatic amine of 2-methyl-5-aminobenzoic acid into a diazonium salt. This intermediate is highly reactive and serves as an excellent electrophile for introducing a variety of functional groups. The subsequent reaction with sulfur dioxide in the presence of a copper catalyst installs the sulfonyl chloride moiety, which is then readily converted to the target primary sulfonamide via ammonolysis. This classical approach offers a predictable and high-yielding pathway to the desired product.
Reaction Scheme and Workflow
The synthesis is performed in two primary stages:
-
Stage 1: Diazotization of 2-methyl-5-aminobenzoic acid followed by a Sandmeyer-type reaction to form the sulfonyl chloride intermediate, 2-Methyl-5-(chlorosulfonyl)benzoic acid.
-
Stage 2: Ammonolysis of the sulfonyl chloride intermediate to yield the final product, this compound.
Caption: High-level workflow for the two-stage synthesis of this compound.
Materials, Reagents, and Equipment
Reagents & Consumables
| Reagent | Formula | M.W. ( g/mol ) | Grade | Supplier |
| 2-Methyl-5-aminobenzoic acid | C₈H₉NO₂ | 151.16 | ≥98% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 37% (conc.) | Fisher Scientific |
| Sodium Nitrite | NaNO₂ | 69.00 | ACS Reagent | VWR |
| Sulfur Dioxide | SO₂ | 64.07 | Gas | Airgas |
| Copper(I) Chloride | CuCl | 98.99 | ≥97% | Acros Organics |
| Acetic Acid | CH₃COOH | 60.05 | Glacial | Baker |
| Ammonium Hydroxide | NH₄OH | 35.04 | 28-30% (conc.) | EMD Millipore |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | HPLC Grade | Sigma-Aldrich |
| Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous | Fisher Scientific |
| Deionized Water | H₂O | 18.02 | Type I | In-house |
Equipment
-
Three-neck round-bottom flasks (500 mL and 1 L)
-
Magnetic stirrer with heating mantle and thermocouple
-
Ice bath
-
Dropping funnel
-
Gas dispersion tube (fritted)
-
Condenser
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Detailed Experimental Protocol
Safety First: This protocol involves corrosive acids, toxic gas (SO₂), and potentially unstable diazonium salts. All steps must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.
Stage 1: Synthesis of 2-Methyl-5-(chlorosulfonyl)benzoic acid
-
Reaction Setup: In a 1 L three-neck flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 2-methyl-5-aminobenzoic acid (30.2 g, 0.2 mol).
-
Acidic Dissolution: To the flask, add 120 mL of concentrated hydrochloric acid and 120 mL of deionized water. Stir the suspension and cool the flask to 0-5 °C using an ice-salt bath.
-
Diazotization: Dissolve sodium nitrite (14.5 g, 0.21 mol) in 50 mL of deionized water and place it in the dropping funnel. Add the sodium nitrite solution dropwise to the stirred suspension over 30-45 minutes.
-
Catalyst Preparation: In a separate 500 mL flask, prepare a solution by bubbling sulfur dioxide gas through 150 mL of glacial acetic acid until saturation. To this solution, add copper(I) chloride (4.0 g, 0.04 mol) and stir to form a suspension. Cool this mixture in an ice bath.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution from Step 3 to the SO₂/CuCl suspension over approximately 1 hour, maintaining the temperature below 10 °C.
-
Expertise Note: The diazonium salt is added to the catalyst mixture to ensure the catalyst is always in excess, which promotes the desired reaction pathway and suppresses the formation of unwanted by-products.
-
-
Reaction Completion & Isolation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Then, heat the mixture to 40-50 °C for 30 minutes to ensure complete reaction and to drive off excess SO₂.
-
Work-up: Cool the reaction mixture and pour it into 500 mL of ice-water. The solid intermediate will precipitate. Filter the crude product using a Büchner funnel and wash the filter cake with cold water. Air-dry the solid. The crude 2-methyl-5-(chlorosulfonyl)benzoic acid can be used directly in the next step.
Stage 2: Synthesis of this compound (Ammonolysis)
-
Reaction Setup: Place the crude, dried sulfonyl chloride from Stage 1 into a 1 L flask. Cool the flask in an ice bath.
-
Ammonolysis: Slowly and carefully add 200 mL of concentrated ammonium hydroxide (28-30%) to the flask with vigorous stirring.
-
Causality: This is a highly exothermic nucleophilic substitution reaction. Adding the ammonium hydroxide slowly and with cooling is essential to control the reaction temperature and prevent side reactions. The reaction converts the sulfonyl chloride to the desired sulfonamide.[8]
-
-
Reaction Completion: After the addition is complete, remove the ice bath and stir the mixture at room temperature for an additional 2 hours.
-
Product Precipitation: Carefully acidify the reaction mixture to pH 2-3 by the slow addition of concentrated hydrochloric acid. The target compound will precipitate out of the solution as a white solid.
-
Purification: Filter the precipitated solid using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the washings are neutral (pH ~7).
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
-
Characterization: Determine the melting point, and confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The expected yield is typically in the range of 75-85% based on the starting amine.
Caption: Logical flow from starting material to final product via a key intermediate.
Self-Validation and Characterization
To ensure the integrity of the synthesis, the final product should be characterized by standard analytical methods:
-
Melting Point: Compare with literature values.
-
¹H NMR Spectroscopy: Confirm the presence of aromatic protons, the methyl group protons, the carboxylic acid proton, and the sulfonamide protons, with appropriate chemical shifts and integrations.
-
Infrared (IR) Spectroscopy: Identify characteristic peaks for O-H (carboxylic acid), N-H (sulfonamide), C=O (carbonyl), and S=O (sulfonyl) stretches.
-
Mass Spectrometry: Confirm the molecular weight of the final product.
The successful correlation of data from these techniques provides a self-validating system, confirming the identity and purity of the synthesized this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. WO1996012714A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 4. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. scirp.org [scirp.org]
- 7. scirp.org [scirp.org]
- 8. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
Application Notes and Protocols: The Strategic Use of 2-Methyl-5-sulfamoylbenzoic Acid in Organic Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of 2-Methyl-5-sulfamoylbenzoic acid in organic synthesis. We will delve into the compound's unique chemical reactivity, explore its pivotal role as a versatile building block in medicinal chemistry, and provide detailed, field-proven protocols for its use in the synthesis of key pharmaceutical intermediates. The content is structured to offer not just procedural steps, but also the underlying scientific rationale, ensuring both practical applicability and a deep understanding of the chemical principles at play.
Introduction: The Significance of the Sulfamoylbenzoic Acid Scaffold
This compound, with its distinct arrangement of a carboxylic acid, a sulfamoyl group, and a methyl substituent on an aromatic ring, represents a highly valuable scaffold in modern organic and medicinal chemistry.[1] The sulfamoyl group (-SO₂NH₂) is a well-established pharmacophore, notably for its ability to act as a zinc-binding moiety in enzymes like carbonic anhydrase.[1][2] This property has cemented its importance in the development of diuretics and other therapeutic agents.[1][3][4] The presence of the carboxylic acid and methyl groups provides additional handles for synthetic modification, allowing for the construction of diverse and complex molecular architectures.
The strategic placement of these functional groups influences the overall reactivity of the molecule, making this compound a key intermediate in the synthesis of a variety of biologically active compounds. This guide will specifically focus on its application in the synthesis of diuretic agents, illustrating its utility with a detailed protocol.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₄S | PubChem[5] |
| Molecular Weight | 215.23 g/mol | PubChem[5] |
| Appearance | White to off-white crystalline solid | (General knowledge) |
| IUPAC Name | This compound | PubChem[5] |
| CAS Number | 20532-14-3 | PubChem[5] |
The Chemistry of this compound: A Trifunctional Building Block
The synthetic versatility of this compound stems from the distinct reactivity of its three primary functional groups: the carboxylic acid, the sulfamoyl group, and the aromatic ring activated by the methyl group. Understanding the interplay of these groups is key to designing successful synthetic strategies.
Caption: Reactivity sites of this compound.
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety is a primary site for a wide range of transformations, most notably esterification and amide bond formation. These reactions are fundamental for creating derivatives with modified solubility, polarity, and biological activity.[2] Standard coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with catalytic DMAP (4-Dimethylaminopyridine) are effective for amide synthesis.[6]
Reactivity of the Sulfamoyl Group
The sulfamoyl group's nitrogen atom can act as a nucleophile, allowing for N-alkylation or N-arylation to introduce further diversity into the molecular structure. This functionality is often exploited in the later stages of a synthetic sequence to build more complex derivatives.
Reactivity of the Aromatic Ring
The methyl group on the aromatic ring is an ortho-, para-directing activator for electrophilic aromatic substitution. This allows for selective introduction of other substituents, such as halogens, which can be crucial for modulating the electronic properties and biological activity of the final compound. For instance, related 2-chloro-5-sulfamoylbenzoic acids are key intermediates in the synthesis of the diuretic furosemide.[1]
Application in the Synthesis of Diuretic Agents: A Case Study
One of the most significant applications of sulfamoylbenzoic acid derivatives is in the synthesis of loop diuretics. These drugs act on the thick ascending limb of the loop of Henle in the kidney to inhibit sodium and chloride reabsorption.[3] While furosemide is synthesized from a related chlorinated analogue, the principles of the final condensation step are illustrative of the utility of this class of compounds.
Illustrative Synthetic Pathway
The following diagram outlines a generalized synthetic approach that highlights the key transformations involving the sulfamoylbenzoic acid core.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. Aminobenzioc acid diuretics. 8.(2) 3, 4-Disubstituted 5-methylsulfonylbenzioc acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application Notes and Protocols for 2-Methyl-5-sulfamoylbenzoic Acid in Medicinal Chemistry
This guide provides an in-depth exploration of 2-Methyl-5-sulfamoylbenzoic acid, a versatile building block in medicinal chemistry. We will delve into its critical role in the development of various therapeutic agents, supported by detailed application notes, mechanistic insights, and robust experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their work.
Introduction: The Significance of the Sulfamoylbenzoic Acid Moiety
The this compound scaffold is a cornerstone in the design of bioactive molecules. Its constituent parts—a benzoic acid, a methyl group, and a sulfonamide—each contribute to its chemical reactivity and pharmacological potential. The sulfonamide group, in particular, is a well-established pharmacophore, renowned for its ability to mimic a carboxylate group and participate in crucial hydrogen bonding interactions with biological targets.[1] This has led to its incorporation into a wide array of drugs, including diuretics, carbonic anhydrase inhibitors, and receptor agonists. The methyl and carboxylic acid groups on the aromatic ring provide additional handles for synthetic modification, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.
Application I: A Potent Inhibitor of Carbonic Anhydrases
The sulfamoylbenzoic acid core is a privileged scaffold for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Dysregulation of CA activity is implicated in various pathologies, including glaucoma, epilepsy, and cancer.[1] Notably, the tumor-associated isoform, CA IX, is overexpressed in many solid tumors and contributes to the acidification of the tumor microenvironment, promoting cancer cell proliferation and metastasis. This makes CA IX a prime target for anticancer therapies.
Derivatives of this compound have shown remarkable potency and selectivity for CA IX. The primary sulfonamide group is a key zinc-binding moiety, essential for inhibitory activity. Variations in the substitution pattern on the benzene ring can significantly influence binding affinity and isoform selectivity.
Quantitative Data: Carbonic Anhydrase Inhibition
The following table summarizes the inhibition constants (Ki) for a selection of sulfamoylbenzoic acid derivatives against various human carbonic anhydrase (hCA) isoforms. This data highlights the potential for developing highly selective inhibitors based on this scaffold.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [1] |
| Ureido-substituted benzenesulfonamide (U-F) | - | 960 | 45 | 4 | [2] |
| Methyl 2-halo-4-substituted-5-sulfamoyl-benzoate (4b) | - | - | 0.12 (Kd) | - | [3] |
| 2,4-Dichloro-5-sulfamoylbenzoic acid derivative (13) | - | - | - | 8.9 | [4] |
| 2,4-Dichloro-5-sulfamoylbenzoic acid derivative (16) | - | - | 3.4 | 47.5 | [4] |
Note: Kd (dissociation constant) is reported for compound 4b.
Mechanistic Insights: Inhibition of Carbonic Anhydrase IX
The inhibitory action of sulfamoylbenzoic acid derivatives against carbonic anhydrases stems from the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site. This binding event displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle. The aromatic ring and its substituents can then form additional interactions with amino acid residues in the active site, enhancing binding affinity and conferring isoform selectivity.
Caption: Mechanism of Carbonic Anhydrase IX Inhibition.
Application II: High-Ceiling Loop Diuretics
The sulfamoylbenzoic acid framework is the chemical basis for a class of potent diuretics known as "loop" diuretics. These agents are indispensable in the management of edema associated with heart failure, liver cirrhosis, and renal disease. They exert their effect in the thick ascending limb of the loop of Henle in the kidney.
The structure-activity relationship (SAR) for this class of compounds is well-defined. The presence of an acidic group at the C-1 position (the carboxylic acid) and a sulfamoyl group at the C-5 position are critical for diuretic activity.[5][6] Substitutions at the C-3 and C-4 positions can modulate the potency and pharmacokinetic profile of the diuretic.
Quantitative Data: Diuretic Activity of Bumetanide Analogs
| Compound | Relative Diuretic Potency (vs. Bumetanide) | Reference |
| Bumetanide | 1.0 | [4] |
| PF-1962 | 0.925 | [4] |
| PF-2178 | ~1.0 | [4] |
| BUM13 | ~0.1 | [4] |
Mechanistic Insights: Inhibition of the Na-K-2Cl Cotransporter
Loop diuretics function by inhibiting the Na-K-2Cl cotransporter (NKCC2) in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle. By blocking this transporter, they prevent the reabsorption of sodium, potassium, and chloride ions from the tubular fluid into the bloodstream. This leads to a significant increase in the excretion of these ions, and consequently water, resulting in a powerful diuretic effect.
Caption: Mechanism of Action of Sulfamoylbenzoic Acid Diuretics.
Application III: Selective Agonists of the LPA2 Receptor
Recent research has identified sulfamoylbenzoic acid derivatives as potent and selective agonists of the lysophosphatidic acid receptor 2 (LPA2). LPA is a signaling lipid that regulates a wide range of cellular processes, and the LPA2 receptor is implicated in cell survival and mucosal protection. Selective LPA2 agonists are therefore of interest for their potential therapeutic applications in conditions such as radiation-induced tissue injury.
Quantitative Data: LPA2 Receptor Agonist Activity
The following table presents the half-maximal effective concentration (EC50) for a sulfamoylbenzoic acid analog at the LPA2 receptor.
| Compound | LPA2 EC50 | Reference |
| Sulfamoyl benzoic acid analog | ~2 µM | [1] |
| Optimized analog with four-carbon linker | Nanomolar range | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound (General Method)
This protocol describes a general two-step synthesis of this compound starting from o-toluic acid.
Step 1: Chlorosulfonation of o-Toluic Acid
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
-
Carefully add o-toluic acid (1 equivalent) to the flask.
-
Cool the flask in an ice-water bath.
-
Slowly add chlorosulfonic acid (3-5 equivalents) dropwise via the dropping funnel with continuous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The resulting precipitate, 2-methyl-5-(chlorosulfonyl)benzoic acid, is collected by vacuum filtration and washed with cold water.
-
Dry the product under vacuum.
Step 2: Amination of 2-Methyl-5-(chlorosulfonyl)benzoic Acid
-
In a fume hood, dissolve the crude 2-methyl-5-(chlorosulfonyl)benzoic acid from the previous step in a suitable solvent such as tetrahydrofuran (THF) or acetone.
-
Cool the solution in an ice-water bath.
-
Slowly bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Synthetic workflow for this compound.
Protocol 2: Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.
-
1H NMR: Acquire the proton NMR spectrum. The expected signals for this compound are:
-
A singlet for the methyl protons (~2.5 ppm).
-
Signals in the aromatic region (7.5-8.5 ppm) corresponding to the three protons on the benzene ring.
-
A broad singlet for the carboxylic acid proton (variable, >10 ppm).
-
A broad singlet for the sulfonamide protons (~7.5 ppm).
-
-
13C NMR: Acquire the carbon NMR spectrum. The expected signals include:
-
A signal for the methyl carbon (~20 ppm).
-
Signals in the aromatic region (120-145 ppm).
-
A signal for the carboxylic acid carbon (~170 ppm).
-
Mass Spectrometry (MS)
-
Analyze the sample using a suitable mass spectrometry technique (e.g., ESI-MS) to confirm the molecular weight of the compound (C8H9NO4S, MW: 215.23 g/mol ).
Infrared (IR) Spectroscopy
-
Acquire the IR spectrum of the solid sample. Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid, the N-H stretches of the sulfonamide, the C=O stretch of the carboxylic acid, and the S=O stretches of the sulfonamide.
Conclusion
This compound and its derivatives represent a rich and versatile scaffold in medicinal chemistry. The inherent properties of the sulfamoylbenzoic acid moiety, combined with the potential for diverse synthetic modifications, have led to its successful application in the development of potent and selective carbonic anhydrase inhibitors, high-ceiling loop diuretics, and LPA2 receptor agonists. The protocols and data presented in this guide are intended to facilitate further research and development in these and other therapeutic areas, unlocking the full potential of this valuable chemical entity.
References
- 1. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate - Google Patents [patents.google.com]
- 4. Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapping Selective Inhibition of the Cancer-Related Carbonic Anhydrase IX Using Structure-Activity Relationships of Glucosyl-Based Sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: 2-Methyl-5-sulfamoylbenzoic Acid - A Key Building Block in Specialty Pharmaceutical Synthesis
Abstract and Introduction
2-Methyl-5-sulfamoylbenzoic acid is a substituted aromatic carboxylic acid that serves as a highly specific and valuable intermediate in the synthesis of targeted Active Pharmaceutical Ingredients (APIs). While the broader class of sulfamoylbenzoic acids are renowned precursors to potent loop diuretics, the precise substitution pattern on the aromatic ring is a critical determinant of the final molecular target and its pharmacological activity. The presence of the methyl group at the 2-position, in particular, directs the utility of this intermediate away from common diuretics like Furosemide or Bumetanide, and towards other classes of sulfonamide-containing drugs.
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed protocol for its laboratory-scale synthesis, and a comparative analysis of its role in pharmaceutical manufacturing. By examining the established synthetic pathways of different drugs, this note will illustrate the principle of rational drug design, where the selection of a specific intermediate is a deliberate choice to achieve a precise final structure. This document is intended for researchers, chemists, and professionals in the field of drug development and process chemistry.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a starting material is fundamental for its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | PubChem |
| CAS Number | 20532-14-3 | PubChem |
| Molecular Formula | C₈H₉NO₄S | PubChem |
| Molecular Weight | 215.23 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | (General knowledge) |
| Melting Point | Data not consistently available; varies by purity | N/A |
| SMILES | CC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)O | PubChem |
| InChIKey | FGQKQQQUJXXYEF-UHFFFAOYSA-N | PubChem |
Synthesis Protocol for this compound
The synthesis of this compound is typically achieved through a two-step electrophilic aromatic substitution pathway starting from 2-methylbenzoic acid. The protocol below outlines a standard laboratory procedure.
Rationale of the Synthetic Pathway
The synthesis hinges on two classical reactions. First, chlorosulfonation is used to introduce a sulfonyl chloride group (-SO₂Cl) onto the aromatic ring. Chlorosulfonic acid is a powerful electrophile. The methyl and carboxylic acid groups on the starting material are ortho- and para-directing; however, the sulfonation occurs para to the activating methyl group due to steric hindrance at the ortho positions. The second step is amination , where the highly reactive sulfonyl chloride is converted into the stable sulfonamide (-SO₂NH₂) using an ammonia source. This sequence provides a reliable and scalable route to the target intermediate.
Visualized Synthesis Workflow
Caption: Synthesis workflow for this compound.
Step-by-Step Laboratory Protocol
Step 1: Chlorosulfonation of 2-Methylbenzoic Acid
-
Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (e.g., a sodium hydroxide solution) to neutralize the HCl gas byproduct.
-
Reaction: Carefully charge the flask with chlorosulfonic acid (e.g., 5 molar equivalents). Cool the flask in an ice-water bath to 0-5 °C.
-
Addition: Slowly add 2-methylbenzoic acid (1.0 eq) portion-wise or via the dropping funnel if melted, ensuring the internal temperature does not exceed 10 °C. The causality here is critical: this exothermic reaction can lead to side products and decomposition if the temperature is not controlled.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, very carefully and slowly quench the reaction mixture by pouring it onto crushed ice. This must be done with extreme caution as the reaction of residual chlorosulfonic acid with water is highly exothermic and violent. The product, 2-methyl-5-(chlorosulfonyl)benzoic acid, will precipitate as a solid.
-
Isolation: Filter the solid precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum.
Step 2: Amination of 2-Methyl-5-(chlorosulfonyl)benzoic Acid
-
Setup: In a fume hood, place the dried intermediate from Step 1 into a flask equipped with a magnetic stirrer.
-
Reaction: Add an excess of concentrated ammonium hydroxide solution, ensuring the reaction is well-stirred. The sulfonyl chloride is highly reactive and will readily convert to the sulfonamide.
-
Reaction Progression: Stir the mixture at room temperature for 1-2 hours. The reaction is typically rapid.
-
Isolation: Acidify the reaction mixture with a mineral acid (e.g., 2M HCl) to a pH of ~2-3. This protonates the carboxylic acid, causing the final product, this compound, to precipitate out of the aqueous solution.
-
Purification: Filter the solid product, wash thoroughly with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to achieve high purity. Dry the final product under vacuum.
Applications in Pharmaceutical Synthesis: A Comparative Analysis
The utility of a substituted benzoic acid intermediate is dictated by its unique structure. The following sections compare the synthetic routes of different APIs to illustrate why specific precursors are chosen.
The Principle of "Structure Dictates Application"
In drug synthesis, an intermediate is not merely a scaffold but a carrier of essential structural features that will be present in the final API. The substituents on the aromatic ring influence reactivity, serve as attachment points for other moieties, and are often part of the final pharmacophore. This compound is distinct from the precursors of Furosemide and Bumetanide precisely because of its 2-methyl group and the lack of other key substituents.
Case Study: Synthesis of the Antipsychotic Sulpiride
While not using the 2-methyl variant, the synthesis of the antipsychotic drug Sulpiride is a prime example of the application of this class of intermediates. It utilizes the closely related 2-methoxy-5-sulfamoylbenzoic acid . This pathway clearly demonstrates the synthetic logic.[1]
Caption: Synthesis of Levosulpiride from its benzoic acid precursor.
Protocol Outline: The synthesis involves an amide coupling reaction between the carboxylic acid group of the 2-methoxy-5-sulfamoylbenzoic acid intermediate and the amine group of (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine. This reaction forms the final API, where the benzoic acid derivative provides the core sulfamoylphenyl structure essential for its therapeutic action.[1]
Comparative Pathway: Synthesis of Furosemide
Furosemide is a potent loop diuretic whose synthesis requires a different starting material to achieve its final structure.[2][3]
Required Precursor: 2,4-Dichloro-5-sulfamoylbenzoic acid . The synthesis begins with 2,4-dichlorobenzoic acid.[3][4][5]
Rationale: The chlorine atom at the 2-position is a leaving group that is ultimately displaced by furfurylamine in a nucleophilic aromatic substitution reaction. The 2-methyl group of our title compound is not a suitable leaving group for this key transformation.
Caption: Final condensation step in the synthesis of Furosemide.
Comparative Pathway: Synthesis of Bumetanide
The synthesis of the diuretic Bumetanide requires yet another specific precursor to incorporate its characteristic phenoxy group.[6][7][8][9]
Required Precursor: 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid . This intermediate is typically prepared from a starting material like 4-chlorobenzoic acid, which undergoes nitration, chlorosulfonation, amination, and etherification with phenol.[6]
Rationale: The 4-phenoxy group is a critical part of Bumetanide's pharmacophore. This group is introduced via an etherification reaction, a step for which this compound is not suited. The final step involves alkylation of the 3-amino group.[6][7]
References
- 1. CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate - Google Patents [patents.google.com]
- 2. Furosemide | C12H11ClN2O5S | CID 3440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. WO1996012714A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 5. US5739361A - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 6. Bumetanide | C17H20N2O5S | CID 2471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. BUMETAMIDE USP | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. GSRS [precision.fda.gov]
Analytical Methods for the Quantification of 2-Methyl-5-sulfamoylbenzoic Acid
An Application Note and Protocol Guide
Abstract
This technical guide provides detailed application notes and protocols for the quantitative analysis of 2-Methyl-5-sulfamoylbenzoic acid. As a critical process-related impurity and potential starting material in the synthesis of various pharmaceuticals, its accurate quantification is paramount for ensuring drug product quality, safety, and regulatory compliance. This document outlines two robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for trace-level analysis. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the scientific rationale behind experimental choices and adherence to validation best practices.
Introduction
This compound (MSBA) is a substituted benzoic acid derivative with the molecular formula C₈H₉NO₄S.[1] Its primary relevance in the pharmaceutical industry is as a known impurity and a potential synthetic intermediate. For instance, it can arise during the synthesis of widely used diuretics like Furosemide.[2][3][4] The presence of such process-related impurities, even at trace levels, can impact the safety and efficacy of the final active pharmaceutical ingredient (API).[5] Therefore, regulatory bodies mandate strict control and monitoring of these impurities.
This guide provides comprehensive, validated analytical procedures to enable precise and reliable quantification of MSBA in various sample matrices, from bulk drug substances to formulated products. The methodologies are grounded in established analytical principles and are designed to meet the stringent requirements of international regulatory guidelines.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 20532-14-3 | PubChem[1] |
| Molecular Formula | C₈H₉NO₄S | PubChem[1] |
| Molecular Weight | 215.23 g/mol | PubChem[1] |
| Appearance | White crystalline powder | Generic |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: This method leverages reversed-phase chromatography, an ideal technique for separating moderately polar aromatic compounds like MSBA from a complex matrix. The analyte is separated on a C18 stationary phase based on its hydrophobicity. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid and sulfonamide groups, ensuring a consistent retention time and sharp peak shape. Quantification is achieved using a UV detector, capitalizing on the chromophoric nature of the benzene ring in MSBA.
HPLC-UV Experimental Workflow
Caption: HPLC-UV workflow for MSBA quantification.
Detailed Protocol: HPLC-UV
2.2.1. Reagents and Materials
-
This compound reference standard (Purity ≥98%)
-
Acetonitrile (ACN) , HPLC grade
-
Water , HPLC grade
-
Phosphoric Acid or Formic Acid , HPLC grade[6]
-
Methanol , HPLC grade
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
2.2.2. Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
-
Analytical Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Data acquisition and processing software.
2.2.3. Preparation of Solutions
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of MSBA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Calibration Standards (e.g., 1-100 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the sample diluent.
2.2.4. Sample Preparation
-
Accurately weigh a portion of the sample (e.g., API powder) expected to contain MSBA into a suitable volumetric flask.
-
Add the sample diluent to approximately 70% of the flask volume.
-
Sonicate for 15 minutes or until the sample is fully dissolved.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
2.2.5. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 235 nm |
| Run Time | ~15 minutes |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
2.2.6. Data Analysis
-
Perform a system suitability test by injecting the mid-level calibration standard five times.
-
Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Quantify the amount of MSBA in the sample using the linear regression equation from the calibration curve.[7]
Method Validation Summary (as per ICH Q2(R1))
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability (≤ 2.0%), Intermediate Precision (≤ 2.0%) |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | Peak purity and resolution from adjacent peaks |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for trace-level quantification.[8] The technique couples the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via electrospray ionization - ESI), and a specific precursor ion is selected. This ion is then fragmented, and a characteristic product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, minimizing interference from matrix components.[9]
LC-MS/MS Experimental Workflow
Caption: LC-MS/MS workflow for trace MSBA quantification.
Detailed Protocol: LC-MS/MS
3.2.1. Reagents and Materials
-
As per HPLC method, but using LC-MS grade solvents and additives (e.g., Formic Acid).
-
Internal Standard (IS): A stable isotope-labeled version of MSBA (e.g., MSBA-d₄) is ideal. If unavailable, a structurally similar compound with no matrix interference can be used.
3.2.2. Instrumentation
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Analytical Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size (for UPLC).
-
Data acquisition and processing software.
3.2.3. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard and Sample Preparation: Similar to the HPLC method, but with the addition of a fixed concentration of the Internal Standard to all standards and samples.
3.2.4. LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 98 | 2 |
| 3.0 | 5 | 95 |
| 4.0 | 5 | 95 |
| 4.1 | 98 | 2 |
| 5.0 | 98 | 2 |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Gas | Nitrogen, 800 L/hr |
| Desolvation Temp. | 400 °C |
| Collision Gas | Argon |
MRM Transitions (Hypothetical): The exact m/z values must be determined by infusing a standard solution of MSBA.
| Analyte | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| MSBA (Quantifier) | 214.0 | 134.0 (Loss of SO₂NH₂) | 100 | 15 |
| MSBA (Qualifier) | 214.0 | 169.9 (Loss of COOH) | 100 | 10 |
| Internal Standard | e.g., 218.0 | e.g., 138.0 | 100 | 15 |
3.2.5. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of MSBA in the samples from the calibration curve.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Peak Shape | Column degradation; Inappropriate mobile phase pH. | Replace column; Ensure mobile phase pH is at least 2 units below the pKa of the carboxylic acid. |
| Inconsistent Retention Times | Pump malfunction; Column equilibration issue. | Check pump performance; Ensure adequate column equilibration time between injections. |
| Low MS Signal | Ion suppression; Incorrect MS settings. | Dilute sample; Optimize source parameters (voltages, gas flows, temperatures). |
| No Peak Detected | Sample concentration below LOD; Instrument issue. | Concentrate sample; Check instrument for leaks or blockages. |
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this guide provide robust and reliable frameworks for the quantification of this compound. The HPLC method is well-suited for routine quality control where concentration levels are within the µg/mL range. For applications requiring higher sensitivity, such as trace impurity analysis in final drug products, the LC-MS/MS method offers unparalleled selectivity and low limits of detection. Proper method validation in accordance with ICH guidelines is essential before implementing these protocols in a regulated environment.
References
- 1. 2-Methyl-5-sulphamoylbenzoic acid | C8H9NO4S | CID 2994667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. daicelpharmastandards.com [daicelpharmastandards.com]
- 6. cipac.org [cipac.org]
- 7. fsis.usda.gov [fsis.usda.gov]
- 8. rsc.org [rsc.org]
- 9. LC-MS/MS Application in Pharmacotoxicological Field: Current State and New Applications - PMC [pmc.ncbi.nlm.nih.gov]
HPLC and GC-MS methods for 2-Methyl-5-sulfamoylbenzoic acid analysis
An In-Depth Technical Guide to the Analysis of 2-Methyl-5-sulfamoylbenzoic Acid by HPLC and GC-MS
Introduction
This compound is a sulfonamide-containing aromatic carboxylic acid. As a key intermediate, impurity, or metabolite in the synthesis of various pharmaceutical compounds, its accurate and precise quantification is critical for ensuring drug safety, efficacy, and quality control. The presence of both a carboxylic acid and a sulfonamide group imparts significant polarity to the molecule, presenting unique challenges for chromatographic analysis.
This guide, designed for researchers and drug development professionals, provides two robust and validated analytical methodologies for the determination of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) following a necessary derivatization step. We will explore the causality behind the methodological choices, grounding each protocol in fundamental chemical principles and regulatory standards to ensure scientific integrity and trustworthiness.
Physicochemical Properties of this compound
Understanding the analyte's properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₄S | [1] |
| Molecular Weight | 215.23 g/mol | [1] |
| Predicted pKa | 3.41 ± 0.25 (for the carboxylic acid) | [2] |
| Appearance | Solid powder | - |
| Solubility | Soluble in organic solvents like methanol and acetonitrile | Inferred |
The key takeaway is the acidic nature of the molecule (pKa ≈ 3.41). This dictates the pH requirements for the mobile phase in reversed-phase HPLC to achieve optimal retention and peak shape. Furthermore, the presence of active hydrogens on both the carboxylic acid and sulfonamide groups makes the molecule non-volatile, necessitating derivatization for GC-MS analysis.[3]
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a powerful technique for the analysis of polar, non-volatile compounds and is the primary method for analyzing this compound in its native state.[4] The methodology described is based on reversed-phase chromatography, which separates molecules based on their hydrophobicity.
Principle and Rationale
The core of this method is controlling the ionization state of the analyte. By setting the mobile phase pH significantly below the analyte's pKa of ~3.41, the carboxylic acid group remains fully protonated (-COOH). This neutral, un-ionized form is less polar and will have a stronger interaction with the hydrophobic C18 stationary phase, leading to better retention, sharper peaks, and a more reproducible analysis. Formic acid is chosen as the mobile phase modifier because it effectively controls pH and is compatible with mass spectrometry, should LC-MS be desired for confirmation.[5]
A C18 column is selected for its versatility and proven performance in retaining moderately polar aromatic compounds. UV detection is suitable due to the presence of the benzene ring chromophore, which absorbs UV light.
Detailed Experimental Protocol: HPLC
-
Preparation of Standard Solutions: i. Prepare a stock solution of this compound at 1.0 mg/mL in methanol. ii. From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.
-
Sample Preparation: i. Accurately weigh the sample (e.g., drug substance, formulation) and dissolve it in a suitable solvent (e.g., methanol or mobile phase) to achieve a theoretical concentration within the calibration range. ii. Vortex or sonicate the sample for 5 minutes to ensure complete dissolution. iii. Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[6]
-
Chromatographic Analysis: i. Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved. ii. Inject 10 µL of each standard and sample solution into the HPLC system. iii. Record the chromatograms and integrate the peak area corresponding to this compound.
-
Data Analysis: i. Construct a calibration curve by plotting the peak area versus the concentration of the standards. ii. Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be >0.999. iii. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) (40:60, v/v)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Method Validation Principles (ICH Q2(R1))
To ensure the trustworthiness of this protocol, it must be validated according to ICH guidelines.[8][9] Key parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components).
-
Linearity: Demonstrating a direct proportionality between concentration and response over a specified range.[10]
-
Accuracy: The closeness of test results to the true value, often assessed through recovery studies.[8]
-
Precision: The degree of scatter between a series of measurements, evaluated at repeatability and intermediate precision levels.[11]
-
Limit of Quantitation (LOQ) & Detection (LOD): The lowest concentrations that can be reliably quantified and detected, respectively.
HPLC Workflow Diagram
Caption: HPLC analysis workflow from preparation to quantification.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional selectivity and sensitivity, making it an excellent tool for structural confirmation and trace-level analysis. However, due to the low volatility of this compound, direct analysis is not feasible.[3] A derivatization step is mandatory to convert the polar functional groups into more volatile, thermally stable analogues.[12]
Principle and Rationale: The Necessity of Derivatization
The carboxylic acid (-COOH) and sulfonamide (-SO₂NH₂) groups contain active hydrogen atoms that engage in strong intermolecular hydrogen bonding. This results in a high boiling point and poor thermal stability, causing peak tailing or complete degradation in the hot GC inlet.
Derivatization chemically modifies these functional groups. We will use a methylation strategy, which replaces the active hydrogens with methyl groups. This process breaks the hydrogen bonding network, significantly increasing the analyte's volatility.[13] Trimethylsilyldiazomethane (TMSD) is a safer and effective methylating agent compared to the highly toxic and explosive diazomethane.[14][15] The resulting di-methylated derivative is amenable to GC separation and provides a distinct mass spectrum for confident identification.
Detailed Experimental Protocol: GC-MS
-
Preparation of Standard Solutions: i. Prepare a stock solution of this compound at 1.0 mg/mL in a mixture of Toluene:Methanol (2:1, v/v). ii. Prepare calibration standards ranging from 0.5 µg/mL to 50 µg/mL by serial dilution.
-
Sample Preparation: i. Prepare the sample as described in the HPLC protocol, but use a volatile solvent suitable for evaporation (e.g., methanol). ii. Transfer 100 µL of the sample or standard solution into a GC vial. iii. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents, as they will consume the derivatizing reagent.
-
Derivatization (Methylation): i. To the dried residue, add 200 µL of a 2:1 (v/v) mixture of toluene and methanol. ii. Add 50 µL of 2.0 M TMS-diazomethane in hexanes to the vial.[15] iii. Cap the vial tightly and allow the reaction to proceed at room temperature for 30 minutes. The reaction is complete when the yellow color of the TMSD disappears.[15] iv. Evaporate the solvent again under a gentle stream of nitrogen. v. Reconstitute the derivatized residue in 100 µL of ethyl acetate for injection.
-
GC-MS Analysis: i. Inject 1 µL of the derivatized sample into the GC-MS system. ii. Acquire data in both full scan mode (for identification) and selected ion monitoring (SIM) mode (for quantification) for higher sensitivity.
-
Data Analysis: i. In full scan mode, identify the peak for di-methyl-2-Methyl-5-sulfamoylbenzoate by its retention time and mass spectrum. The mass spectrum should show a molecular ion (M⁺) and characteristic fragment ions. ii. In SIM mode, monitor 3-4 characteristic ions. iii. Construct a calibration curve and quantify the analyte as described in the HPLC method.
GC-MS Method Parameters
| Parameter | Condition |
| GC Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless, 1 µL |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50 - 400 amu |
| SIM Ions | To be determined from the full scan spectrum of the derivatized standard |
GC-MS Workflow Diagram
Caption: GC-MS workflow including the essential derivatization step.
Conclusion
This guide provides two comprehensive and scientifically grounded methods for the analysis of this compound.
-
The HPLC-UV method is a robust, straightforward, and reliable technique for routine quantification and quality control, analyzing the compound in its native form. Its success hinges on the proper control of mobile phase pH to ensure good chromatography.
-
The GC-MS method , while more complex due to the mandatory derivatization step, offers superior specificity and sensitivity. It is exceptionally well-suited for impurity identification, structural confirmation, and trace-level analysis in complex matrices.
The choice between these methods will depend on the specific analytical objective, required sensitivity, sample matrix, and available instrumentation. Both protocols, when properly validated according to ICH guidelines, will deliver accurate and trustworthy data for researchers, scientists, and drug development professionals.
References
- 1. 2-Methyl-5-sulphamoylbenzoic acid | C8H9NO4S | CID 2994667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl-5-(methylsulfamoyl)benzoic Acid CAS#: 926249-52-7 [m.chemicalbook.com]
- 3. Pharmaceuticals in Food and Water: Monitoring, Analytical Methods of Detection and Quantification, and Removal Strategies [mdpi.com]
- 4. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 5. Separation of 2-(((2-Methyl-5-nitrophenyl)sulphonyl)amino)benzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. fsis.usda.gov [fsis.usda.gov]
- 7. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
- 8. pharmtech.com [pharmtech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. louis.uah.edu [louis.uah.edu]
- 13. Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 2-Methyl-5-sulfamoylbenzoic Acid as a Versatile Scaffold for the Synthesis of Carbonic Anhydrase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: This document provides a comprehensive guide to leveraging 2-Methyl-5-sulfamoylbenzoic acid in the design and synthesis of novel carbonic anhydrase (CA) inhibitors. We move beyond a simple recitation of steps to explain the underlying strategic and mechanistic principles. The protocols are designed to be robust and self-validating, grounding every experimental choice in established scientific precedent. Our objective is to empower researchers to utilize this scaffold effectively in the quest for potent and isoform-selective CA inhibitors.
Introduction: The Enduring Importance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1] This fundamental physiological reaction is critical in processes ranging from respiration and pH homeostasis to electrolyte secretion and biosynthesis.[2] In mammals, 16 different CA isoforms have been identified, each with distinct tissue distribution and subcellular localization.[1]
The clinical significance of CAs is underscored by the therapeutic success of their inhibitors. The primary aromatic/heterocyclic sulfonamides (R-SO₂NH₂) are the most established class of CA inhibitors (CAIs).[3] Their mechanism of action involves the coordination of the sulfonamide anion to the catalytic Zn(II) ion within the enzyme's active site. This has led to the development of drugs for a wide array of conditions:
-
Oncology: Targeting tumor-associated isoforms CA IX and XII, which are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment.[3][7]
The primary challenge in modern CAI development is achieving isoform selectivity to maximize therapeutic efficacy while minimizing off-target side effects.[6] This is where rational drug design, starting with versatile chemical scaffolds, becomes paramount.
Strategic Rationale: Why this compound?
This compound is an exemplary starting material for generating libraries of novel CAIs. Its structure is strategically primed for the "tail approach," a validated drug design strategy that has yielded highly potent and selective inhibitors.[3]
The molecule can be deconstructed into three key components:
-
The Zinc-Binding Group (ZBG): The 5-sulfamoyl (-SO₂NH₂) moiety is the pharmacophore. It is the anchor that binds to the active site zinc ion, directly inhibiting the enzyme's catalytic activity. This is the non-negotiable component of the scaffold.
-
The Reactive Handle: The carboxylic acid (-COOH) group provides a robust and predictable site for chemical modification. Through standard amide bond formation, a diverse array of chemical "tails" can be appended to the scaffold. These tails extend into the active site cavity, interacting with various amino acid residues outside the immediate coordination sphere of the zinc ion. These secondary interactions are the primary determinants of isoform selectivity.[8]
-
The Ring Substituent: The 2-methyl (-CH₃) group serves as a fixed structural element on the aromatic ring. Its presence influences the molecule's overall conformation and how it is presented to the active site, potentially creating unique interactions or steric hindrances that can be exploited to fine-tune selectivity.
The following diagram illustrates this strategic deconstruction.
Caption: Strategic components of the this compound scaffold.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and evaluation of CAIs derived from this compound. The synthetic protocol is based on the well-established amide coupling reaction, a cornerstone of medicinal chemistry.[8]
Protocol: Synthesis of N-Substituted-2-methyl-5-sulfamoylbenzamides
This protocol describes the general procedure for coupling this compound with a primary or secondary amine (R¹R²NH) using a carbodiimide coupling agent.
Causality Behind Choices:
-
EDCI/HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is a water-soluble carbodiimide that activates the carboxylic acid. Hydroxybenzotriazole (HOBt) is added to suppress side reactions (like N-acylurea formation) and minimize racemization if chiral amines are used, leading to higher yields and purer products.[8]
-
DMF as Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively dissolves the reactants and reagents, facilitating a homogenous reaction mixture.
-
DIPEA: N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the hydrochloride salt of EDCI and the HOBt, ensuring the reaction proceeds under optimal pH conditions without interfering with the coupling.
-
Room Temperature: The reaction is typically run at room temperature to balance reaction rate with stability, preventing the degradation of activated intermediates.
Step-by-Step Methodology:
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DMF (approx. 0.2 M concentration).
-
Coupling Agent Addition: To the stirred solution, add HOBt (1.2 eq.) and EDCI (1.2 eq.). Stir the mixture at room temperature for 30 minutes. This pre-activation step forms the HOBt-ester intermediate.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq.).
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting benzoic acid is consumed.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove unreacted HOBt and benzoic acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-substituted-2-methyl-5-sulfamoylbenzamide.
-
Characterization: Confirm the structure and purity of the final compound using:
-
¹H and ¹³C NMR Spectroscopy: To verify the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.
-
HPLC: To determine purity (should be >95%).
-
Protocol: In Vitro Evaluation of Carbonic Anhydrase Inhibition
To validate the biological activity of the synthesized compounds, a standard in vitro inhibition assay is required. The stopped-flow CO₂ hydration assay is the gold standard method for determining the inhibition constants (Kᵢ) for CA isoforms.[8]
Principle: The assay measures the enzyme's ability to catalyze the hydration of CO₂. The rate of this reaction is monitored by the accompanying change in pH, detected by a pH indicator. Inhibitors will slow this reaction rate in a concentration-dependent manner.
Step-by-Step Methodology:
-
Enzyme and Inhibitor Preparation: Recombinant human CA isoforms (e.g., hCA I, II, IX, XII) are commercially available or can be expressed and purified.[8] Prepare stock solutions of the synthesized inhibitors in a suitable solvent like DMSO.
-
Assay Buffer: Use a buffer with low buffering capacity at the measurement pH (e.g., 10 mM HEPES or TRIS, pH 7.4, containing 20 mM Na₂SO₄).
-
Measurement:
-
The assay is performed in a stopped-flow spectrophotometer. One syringe contains the enzyme solution (at a final concentration in the nanomolar range) pre-incubated with varying concentrations of the inhibitor for 15 minutes.
-
The second syringe contains a CO₂-saturated solution of the assay buffer and a pH indicator.
-
The two solutions are rapidly mixed, and the initial rate of the reaction is measured by monitoring the change in absorbance of the pH indicator over time.
-
-
Data Analysis:
-
Determine the IC₅₀ value (the inhibitor concentration that causes 50% inhibition of enzyme activity) by plotting the enzyme activity against the logarithm of the inhibitor concentration.
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[8]
-
The overall workflow from synthesis to evaluation is depicted below.
Caption: Experimental workflow from synthesis to biological activity assessment.
Data Presentation and Expected Outcomes
By reacting this compound with a library of different amines, a structure-activity relationship (SAR) can be established. The "tail" (R-group) can be varied in terms of size, hydrophobicity, charge, and hydrogen bonding capacity to optimize potency and selectivity for a target CA isoform.
The table below presents hypothetical but realistic inhibition data for a small series of compounds, demonstrating how tail modifications can influence isoform selectivity. This data is modeled on findings for similar benzamide-sulfonamide inhibitors.[7][8]
| Compound ID | R-Group (from Amine) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | Selectivity Ratio (II/IX) |
| AAZ | (Standard) | 250 | 12 | 25 | 0.48 |
| 1a | Benzyl | 110 | 35 | 8.2 | 4.27 |
| 1b | 4-Fluorobenzyl | 95 | 28 | 4.5 | 6.22 |
| 1c | 3-Pyridylmethyl | 330 | 98 | 15.1 | 6.49 |
| 1d | 2-Phenylethyl | 78 | 15 | 1.1 | 13.6 |
Data is illustrative. AAZ (Acetazolamide) is included as a standard reference inhibitor.[9]
Interpretation of Results:
-
Compounds 1a-1d show improved inhibition against the tumor-associated isoform hCA IX compared to the off-target cytosolic isoforms hCA I and II.
-
The addition of a fluorine atom (1b ) or extending the carbon linker (1d ) significantly enhances potency and selectivity for hCA IX over hCA II, a key goal in developing anticancer agents.[7]
References
- 1. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling Reactions with 2-Methyl-5-sulfamoylbenzoic Acid
Introduction: Navigating the Synthesis of Bioactive Amides
The amide bond is a cornerstone of medicinal chemistry, integral to the structure of a vast array of pharmaceuticals. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is a fundamental transformation in drug discovery and development. 2-Methyl-5-sulfamoylbenzoic acid is a key building block in the synthesis of various biologically active molecules, including diuretics and other therapeutic agents. Its structure, featuring a sterically hindered carboxylic acid ortho to a methyl group and an electron-withdrawing sulfamoyl group, presents unique challenges and considerations for efficient amide bond formation.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of robust protocols for the amide coupling of this compound. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale behind the selection of coupling reagents, bases, and reaction conditions, empowering the user to troubleshoot and optimize their synthetic routes.
Understanding the Substrate: this compound
This compound possesses distinct structural features that influence its reactivity in amide coupling reactions.[1] The presence of the methyl group ortho to the carboxylic acid introduces steric hindrance, which can impede the approach of the amine nucleophile and the coupling reagent. Furthermore, the electron-withdrawing nature of the sulfamoyl group can modulate the acidity of the carboxylic acid and the nucleophilicity of the resulting carboxylate.
A successful coupling strategy must therefore address these challenges by employing highly efficient activation methods to overcome steric hindrance and ensure rapid and clean conversion to the desired amide product.
Core Principles of Amide Coupling: Activating the Carboxylic Acid
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[2][3][4] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using a variety of coupling reagents that form a highly reactive intermediate, which is then readily attacked by the amine nucleophile.
The general mechanism can be visualized as a two-step process:
-
Activation: The carboxylic acid reacts with the coupling reagent to form a reactive intermediate (e.g., an active ester, acylisourea, or acylphosphonium salt).
-
Aminolysis: The amine attacks the activated carbonyl carbon of the intermediate, leading to the formation of the amide bond and the release of byproducts.
Below is a generalized workflow for this process:
Figure 1: Generalized workflow for amide coupling reactions.
Recommended Protocols for Amide Coupling of this compound
The choice of coupling reagent is critical for achieving high yields and purity, especially with a sterically hindered substrate like this compound.[5] Below are three robust protocols employing different classes of modern coupling reagents, each with its own advantages and considerations.
Protocol 1: High-Efficiency Coupling with HATU
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium/aminium salt-based coupling reagent renowned for its high efficiency and rapid reaction rates, particularly with sterically hindered acids and less nucleophilic amines.[5][6][7] The formation of a highly reactive OAt-active ester intermediate is key to its effectiveness.[6][8] The pyridine nitrogen in the HOAt leaving group is thought to facilitate the reaction through a favorable transition state.[6]
Mechanism with HATU:
-
The carboxylic acid is deprotonated by a non-nucleophilic base (e.g., DIPEA).
-
The resulting carboxylate attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt.
-
The OAt anion then displaces tetramethylurea to form the OAt-active ester.
-
The amine attacks the active ester to yield the final amide product.
Figure 2: Simplified reaction scheme for HATU-mediated amide coupling.
Detailed Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in an anhydrous polar aprotic solvent such as DMF or DCM (0.1-0.5 M) at room temperature, add the amine (1.0-1.2 eq.).
-
Base Addition: Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.).[9]
-
Coupling Reagent Addition: Add HATU (1.1-1.5 eq.) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Table 1: Reagent Stoichiometry for HATU Coupling
| Reagent | Equivalents | Purpose |
| This compound | 1.0 | Carboxylic acid substrate |
| Amine | 1.0 - 1.2 | Nucleophile |
| HATU | 1.1 - 1.5 | Coupling reagent |
| DIPEA | 2.0 - 3.0 | Non-nucleophilic base |
| Anhydrous DMF or DCM | - | Solvent |
Protocol 2: Cost-Effective and Reliable Coupling with EDC/HOBt
Rationale: The combination of a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), with an additive like HOBt (Hydroxybenzotriazole) is a widely used, cost-effective method for amide bond formation.[5][10] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] However, this intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct. The addition of HOBt traps the O-acylisourea to form an HOBt-active ester, which is less prone to racemization and side reactions, and reacts efficiently with the amine.[5][11]
Detailed Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq.) and HOBt (1.0-1.2 eq.) in an anhydrous solvent such as DMF or DCM (0.1-0.5 M) and cool the mixture to 0 °C in an ice bath.
-
Amine and Base Addition: Add the amine (1.0-1.2 eq.) followed by a tertiary amine base like triethylamine (TEA) or DIPEA (1.5-2.0 eq.).
-
EDC Addition: Add EDC hydrochloride (1.1-1.5 eq.) portion-wise to the cooled reaction mixture.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction with an organic solvent and wash with water or a mild acidic solution (e.g., 10% citric acid) to remove the urea byproduct and excess reagents.[12] Follow with a wash of saturated aqueous NaHCO3 and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Table 2: Reagent Stoichiometry for EDC/HOBt Coupling
| Reagent | Equivalents | Purpose |
| This compound | 1.0 | Carboxylic acid substrate |
| Amine | 1.0 - 1.2 | Nucleophile |
| EDC.HCl | 1.1 - 1.5 | Carbodiimide coupling reagent |
| HOBt | 1.0 - 1.2 | Additive to suppress side reactions |
| DIPEA or TEA | 1.5 - 2.0 | Base |
| Anhydrous DMF or DCM | - | Solvent |
Protocol 3: Clean and Efficient Coupling with T3P®
Rationale: T3P® (Propylphosphonic Anhydride) is a versatile and efficient coupling reagent that is particularly effective for difficult couplings, including those with sterically demanding substrates.[5] A key advantage of T3P® is that its byproducts are water-soluble, which simplifies the work-up and purification process.[5]
Detailed Protocol:
-
Reaction Setup: In a dry flask, dissolve this compound (1.0 eq.) and the amine (1.1 eq.) in a suitable anhydrous solvent such as ethyl acetate or DCM.
-
Base Addition: Add a tertiary amine base like pyridine or DIPEA (3.0 eq.).
-
Reagent Addition: Add T3P® (50% solution in ethyl acetate or DMF, 1.5 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C or room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with water or saturated aqueous NaHCO3. Extract the product with an organic solvent. The aqueous layer will contain the water-soluble byproducts.
-
Purification: Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify the crude product via column chromatography if necessary.
Table 3: Reagent Stoichiometry for T3P® Coupling
| Reagent | Equivalents | Purpose |
| This compound | 1.0 | Carboxylic acid substrate |
| Amine | 1.1 | Nucleophile |
| T3P® (50% solution) | 1.5 | Coupling reagent |
| Pyridine or DIPEA | 3.0 | Base |
| Anhydrous Ethyl Acetate or DCM | - | Solvent |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the equivalents of the coupling reagent and the amine. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate. For particularly challenging couplings, switching to a more powerful reagent like HATU may be beneficial.[5]
-
Side Reactions: The formation of N-acylurea byproduct in EDC couplings can be minimized by the stoichiometric use of HOBt.[5] In HATU couplings, using an excess of the reagent can sometimes lead to guanidinylation of the primary amine; using the reagents in the recommended stoichiometry is advised.[5]
-
Difficult Purification: If the byproducts are difficult to remove, consider using a reagent that generates water-soluble byproducts, such as T3P® or EDC.[5][12]
Safety Considerations
-
Amide coupling reagents can be sensitizers and irritants. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Some byproducts of coupling reactions can be hazardous. For example, HOBt can be explosive under certain conditions.[13] Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The successful amide coupling of this compound is readily achievable with the appropriate choice of modern coupling reagents and optimized reaction conditions. This guide provides a selection of robust protocols, from the highly efficient HATU-mediated coupling to the cost-effective EDC/HOBt method and the clean T3P® protocol. By understanding the underlying principles and the specific challenges posed by the substrate, researchers can confidently select and execute the most suitable method for their synthetic targets, paving the way for the efficient discovery and development of novel therapeutics.
References
- 1. 2-Methyl-5-sulphamoylbenzoic acid | C8H9NO4S | CID 2994667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. file.globalso.com [file.globalso.com]
- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. m.youtube.com [m.youtube.com]
use of 2-Methyl-5-sulfamoylbenzoic acid in the synthesis of LPA2 receptor agonists
Application Notes & Protocols
Topic: The Strategic Use of the Sulfamoylbenzoic Acid Scaffold in the Rational Design and Synthesis of Potent and Selective LPA₂ Receptor Agonists
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals in Pharmacology and Oncology.
Senior Application Scientist: Dr. Gemini
Executive Summary: The Need for Selective LPA₂ Agonists
Lysophosphatidic acid (LPA) is a bioactive phospholipid that signals through at least six distinct G protein-coupled receptors (LPA₁₋₆), influencing a vast array of cellular processes.[1][2] While LPA signaling is critical for normal physiology, its dysregulation is implicated in pathologies ranging from fibrosis to cancer metastasis.[1][3] The LPA₂ receptor subtype has garnered significant therapeutic interest due to its potent pro-survival and anti-apoptotic effects, particularly in protecting intestinal epithelial cells from radiation-induced damage.[4][5]
Early efforts to harness these benefits were hampered by a lack of receptor-specific ligands. Natural LPA and early synthetic mimics like octadecenyl thiophosphate (OTP) activate multiple LPA receptors, leading to a complex and potentially undesirable pharmacological profile.[5][6] The development of non-lipid, small-molecule agonists has been a critical breakthrough. This guide focuses on the sulfamoylbenzoic acid (SBA) scaffold, a cornerstone in the creation of the first highly potent and selective LPA₂ agonists, transitioning LPA₂ from a complex target to a druggable entity.[5][7] We will detail the underlying signaling, the synthetic strategy for leveraging the SBA core, and the protocols for validating agonist activity.
The LPA₂ Receptor: Signaling Architecture and Therapeutic Rationale
The therapeutic potential of an LPA₂ agonist is rooted in its distinct signaling cascade. As a GPCR, LPA₂ couples to multiple heterotrimeric G proteins, including Gαᵢ, Gαₒ, and Gα₁₂/₁₃, to initiate diverse downstream events.[8][9]
Key Downstream Pathways:
-
Gαₒ Coupling: Leads to the activation of Phospholipase C (PLC), which hydrolyzes PIP₂ into IP₃ and DAG. IP₃ triggers the release of intracellular Ca²⁺ stores, a hallmark of LPA₂ activation that is frequently used for in vitro screening.[3][8]
-
Gα₁₂/₁₃ Coupling: Activates the small GTPase RhoA, a master regulator of the actin cytoskeleton, influencing cell shape, migration, and proliferation.[8]
-
Protein-Protein Interactions: The C-terminal tail of LPA₂ contains specific motifs, such as a PDZ-binding motif, that allow it to form signaling complexes with scaffolding proteins like NHERF2.[6][10] This interaction is crucial for localizing signaling components and enhancing signal specificity, for instance, by regulating PLC-β3 and the Erk and RhoA pathways.[8][10] This complex formation differentiates LPA₂ signaling from other LPA receptors and is essential for its full protective effects.[11]
The net biological outcomes of this signaling network include robust cell survival, proliferation, and protection against apoptosis, making LPA₂ a prime target for therapies aimed at tissue protection and regeneration.[6][8]
LPA₂ Receptor Signaling Cascade
Caption: LPA₂ signaling pathway initiated by a Sulfamoylbenzoic acid (SBA) agonist.
Synthesis of LPA₂ Agonists from a 2-Methyl-5-sulfamoylbenzoic Acid Precursor
The breakthrough in developing selective LPA₂ agonists came from replacing the flexible, lipid-like structures of earlier compounds with a more rigid sulfamoylbenzoic acid (SBA) scaffold. The general structure consists of three key moieties: a benzoic acid "head" that mimics the phosphate group of LPA, a central sulfamoyl linker, and a varied hydrophobic "tail". The synthesis strategy is modular, allowing for systematic modification to optimize potency and selectivity.
General Synthetic Scheme
The core synthesis involves a nucleophilic substitution reaction between an activated benzoic acid derivative and an amine- or alcohol-containing hydrophobic tail. A common and effective route begins with this compound, which is then elaborated. A representative synthesis is the reaction of an ethyl 2-sulfamoylbenzoate intermediate with a bromoalkyl-functionalized tail group.[5]
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of an SBA-based LPA₂ agonist.
Protocol 1: Synthesis of a Representative SBA LPA₂ Agonist
This protocol is adapted from the synthesis of sulfamoyl benzoic acid analogues reported by Patil, R., et al. (2014) in the Journal of Medicinal Chemistry.[5] It describes the coupling of ethyl 2-sulfamoylbenzoate with a bromoalkyl-functionalized tail, followed by saponification to yield the final carboxylic acid.
Materials:
-
Ethyl 2-sulfamoylbenzoate
-
2-(4-Bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (or similar bromoalkylated tail)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1N
-
Silica gel for column chromatography
Part A: N-Alkylation Reaction
-
Reaction Setup: To a solution of ethyl 2-sulfamoylbenzoate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0-3.0 eq).
-
Rationale: K₂CO₃ is a mild inorganic base sufficient to deprotonate the sulfamoyl nitrogen, creating a nucleophile. DMF is an excellent polar aprotic solvent for Sₙ2 reactions.
-
-
Add Alkylating Agent: Add the 2-(bromoalkyl)-naphthalimide tail (1.1 eq) to the stirring mixture.
-
Heating: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: Heating increases the rate of the Sₙ2 reaction.
-
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then brine.
-
Rationale: The water wash removes residual DMF, and the brine wash removes residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude ester intermediate.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure ester intermediate.
Part B: Saponification (Ester Hydrolysis)
-
Reaction Setup: Dissolve the purified ester intermediate from Part A in a mixture of THF and water (e.g., 3:1 v/v).
-
Add Base: Add LiOH (2.0-5.0 eq) or an equivalent amount of NaOH to the solution.
-
Rationale: LiOH is a strong base that hydrolyzes the ethyl ester to the corresponding carboxylate salt. The THF/water mixture ensures solubility of both the organic substrate and the inorganic base.
-
-
Stirring: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Acidification: After completion, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH 2-3 by adding 1N HCl dropwise. A precipitate should form.
-
Rationale: Acidification protonates the carboxylate salt to form the final carboxylic acid product, which is typically less soluble in water and precipitates out.
-
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield the final, highly pure LPA₂ agonist. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Biological Evaluation: Assessing LPA₂ Agonist Activity and Selectivity
Confirming the potency and, critically, the selectivity of newly synthesized compounds is paramount. The most common method is a cell-based calcium mobilization assay using engineered cell lines that isolate the activity of a single LPA receptor subtype.[5]
Protocol 2: Calcium Mobilization Assay
Principle: Agonist binding to the Gαₒ-coupled LPA₂ receptor activates PLC, leading to a rapid, transient increase in intracellular calcium concentration ([Ca²⁺]ᵢ). This flux is measured using a calcium-sensitive fluorescent indicator dye, such as Fura-2AM. The intensity of the fluorescence signal is proportional to the [Ca²⁺]ᵢ and thus reflects receptor activation.
Materials:
-
Mouse embryonic fibroblast (MEF) cell lines derived from LPA₁/LPA₂ double knockout (DKO) mice, stably transfected to express a single human LPA receptor (hLPA₁, hLPA₂, or hLPA₃).[5]
-
Rationale: Using a null background (DKO MEFs) ensures that any response is solely due to the specific receptor subtype transfected into the cells, providing a clean system for assessing selectivity.
-
-
Fura-2AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Test compounds (SBA analogues) and a reference agonist (e.g., LPA 18:1)
-
A fluorescence plate reader capable of ratiometric measurement (e.g., 340/380 nm excitation, 510 nm emission).
Procedure:
-
Cell Plating: Seed the LPA receptor-expressing MEF cells into 96-well, black-walled, clear-bottom plates and grow to 90-95% confluency.
-
Dye Loading: Aspirate the growth medium. Wash the cells once with HBSS. Prepare a loading buffer consisting of HBSS containing 5 µM Fura-2AM and 0.025% Pluronic F-127.
-
Rationale: Fura-2AM is an acetoxymethyl ester that can cross the cell membrane. Intracellular esterases cleave the AM group, trapping the fluorescent indicator Fura-2 inside the cell. Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the nonpolar Fura-2AM in aqueous media.
-
-
Incubation: Add the loading buffer to each well and incubate the plate at 37 °C for 60 minutes in the dark.
-
Washing: Aspirate the loading buffer and wash the cells twice with HBSS to remove extracellular dye. Add fresh HBSS to each well.
-
Measurement: Place the plate in the fluorescence reader and allow it to equilibrate for 5 minutes.
-
Compound Addition: Program the instrument to measure baseline fluorescence for 15-30 seconds, then automatically inject the test compounds at various concentrations. Continue recording the fluorescence signal for at least 90-120 seconds post-injection. The response is measured as the ratio of fluorescence intensity at 340 nm and 380 nm excitation.
-
Data Analysis: The response is quantified as the peak fluorescence ratio change from baseline. Plot the peak response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism) to determine the EC₅₀ (concentration for 50% maximal effect) and Eₘₐₓ (maximum effect) for each compound on each receptor subtype.
Representative Data
The following table summarizes agonist activity for representative sulfamoylbenzoic acid (SBA) analogues, demonstrating their high potency and selectivity for the human LPA₂ receptor. Data is illustrative and based on published findings.[5][6]
| Compound ID | Structure (Tail Group Variation) | LPA₁ EC₅₀ (nM) | LPA₂ EC₅₀ (nM) | LPA₃ EC₅₀ (nM) | Selectivity (LPA₁/LPA₂) |
| LPA 18:1 | (Reference Agonist) | 1.9 | 1.4 | 5.3 | ~1x |
| DBIBB | 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl | >10,000 | 0.25 | >10,000 | >40,000x |
| RP-1 | (Optimized Analogue) | >10,000 | 0.005 | >10,000 | >2,000,000x |
DBIBB: 2-[4-(1,3-dioxo-1H,3H-benzoisoquinolin-2-yl) butylsulfamoyl]benzoic acid[6] RP-1: Radioprotectin-1, a highly potent SBA analogue[6]
The data clearly illustrates the success of the SBA scaffold. Compounds like DBIBB and RP-1 exhibit picomolar to low-nanomolar potency at the LPA₂ receptor while showing no activity at LPA₁ or LPA₃ at concentrations up to 10 µM, representing an extraordinary level of selectivity.
Conclusion and Future Outlook
The use of this compound and related structures as a core scaffold has been transformative for the field of LPA receptor pharmacology. It has enabled the development of non-lipid agonists with unprecedented potency and selectivity for the LPA₂ receptor. The modular synthetic routes allow for extensive structure-activity relationship (SAR) studies, leading to finely-tuned molecules with drug-like properties. The protocols detailed herein provide a robust framework for synthesizing and validating these next-generation LPA₂ agonists. These compounds are not merely research tools; they represent a promising new class of therapeutics for mitigating radiation injury, treating inflammatory bowel disease, and potentially addressing other conditions where targeted cytoprotection is beneficial.
References
- 1. The development of modulators for lysophosphatidic acid receptors: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysophosphatidic acid (LPA) receptor modulators: Structural features and recent development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20140057936A1 - LPA2 Receptor-Specific Benzoic Acid Derivatives - Google Patents [patents.google.com]
- 5. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysophosphatidic acid type 2 receptor agonists in targeted drug development offer broad therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 9. LPAR2 - Wikipedia [en.wikipedia.org]
- 10. Regulation of the LPA2 receptor signaling through the carboxyl-terminal tail-mediated protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Safe Handling Protocols for 2-Methyl-5-sulfamoylbenzoic Acid
This document provides a comprehensive guide to the safe handling, storage, and use of 2-Methyl-5-sulfamoylbenzoic acid (CAS No. 20532-14-3), a key intermediate in synthetic organic chemistry. These protocols are designed for researchers, chemists, and drug development professionals who may handle this compound in a laboratory setting. The information herein is synthesized from authoritative safety data and established laboratory best practices to ensure user safety and experimental integrity.
Compound Profile and Significance
This compound belongs to the family of substituted benzoic acids. Its bifunctional nature, featuring both a carboxylic acid and a sulfamoyl group, makes it a versatile building block in medicinal chemistry and organic synthesis. While direct applications are limited, its primary value lies in its role as a precursor or intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Structurally related compounds are known intermediates in the synthesis of antipsychotic drugs like Sulpiride, highlighting the potential applications of this chemical class.[1][2][3][4]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | PubChem[5] |
| CAS Number | 20532-14-3 | PubChem[5] |
| Molecular Formula | C₈H₉NO₄S | PubChem[5] |
| Molecular Weight | 215.23 g/mol | PubChem[5] |
| Appearance | White to off-white crystalline powder (typical for related solids) | N/A |
Hazard Identification and Risk Assessment
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards that require careful management.[5] A thorough risk assessment must be conducted before any handling of this compound.
Table 2: GHS Hazard Classification for this compound | Hazard Class | Hazard Statement | GHS Pictogram | Precautionary Codes (Selected) | | :--- | :--- | :--- | :--- | | Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| P264, P280, P302+P352, P332+P317 | | Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation |
| P280, P305+P351+P338, P337+P317 | | Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation |
| P261, P271, P304+P340, P319 | Source: European Chemicals Agency (ECHA), via PubChem.[5]
Expert Interpretation of Hazards:
-
Skin and Eye Irritation: The acidic nature of the carboxylic acid group and the reactivity of the sulfamoyl moiety likely contribute to its irritant properties. Direct contact with skin or eyes can cause redness, pain, and inflammation. Prolonged contact may lead to more severe damage.
-
Respiratory Irritation: As a fine powder, the compound can easily become airborne. Inhalation of these particles can irritate the mucous membranes of the nose, throat, and lungs, leading to coughing, shortness of breath, and discomfort.
Risk Assessment Workflow
A systematic approach to risk is crucial. The following workflow should be mentally or formally completed before beginning any experiment.
Caption: Risk assessment workflow for handling hazardous chemicals.
Engineering and Administrative Controls
The first line of defense against chemical exposure is the implementation of robust engineering and administrative controls.
-
Primary Engineering Control: Chemical Fume Hood. All procedures that may generate dust or aerosols, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[6][7] This is the most effective way to prevent respiratory exposure.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.
-
Designated Area: All work with this compound should be restricted to a designated area of the lab (e.g., a specific fume hood) to prevent cross-contamination. This area should be clearly marked.
-
Safety Equipment: An operational safety shower and eyewash station must be readily accessible and located near the workstation.[8][9] All personnel must be trained in their use.
Personal Protective Equipment (PPE) Protocol
Appropriate PPE is mandatory to prevent dermal and ocular exposure. Standard laboratory attire (long pants, closed-toe shoes) is assumed.
-
Eye and Face Protection: Chemical safety goggles are required.[8][10] If there is a significant splash risk, a face shield should be worn in addition to goggles.[6][7]
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for defects before use and removed using the proper technique to avoid contaminating the skin.[7] Contaminated gloves must be disposed of as hazardous waste.[7]
-
Lab Coat: A flame-resistant lab coat with full-length sleeves must be worn and kept fastened.
-
-
Respiratory Protection: A NIOSH-approved respirator (e.g., an N95 dust mask for nuisance dust, or a higher-level cartridge respirator for significant aerosol generation) should be used if engineering controls are insufficient or during emergency situations like a large spill.[7][10] All respirator use must comply with the institution's respiratory protection program.
PPE Selection Logic
Caption: Logic diagram for selecting appropriate PPE.
Handling and Storage Protocols
Adherence to strict protocols during handling and storage is essential for safety.
Protocol for Weighing and Transferring the Solid Compound
-
Preparation: Don all required PPE (safety goggles, nitrile gloves, lab coat). Ensure the chemical fume hood sash is at the appropriate working height.
-
Staging: Place a weigh boat, spatula, and a sealable container for the compound on the fume hood work surface.
-
Tare: Place the empty weigh boat on the analytical balance inside the hood (if possible) or a draft shield and tare the balance.
-
Dispensing: Carefully open the stock container. Using a clean spatula, slowly dispense the desired amount of this compound onto the weigh boat. Avoid any rapid movements that could generate dust.
-
Rationale: Slow, deliberate movements minimize the aerosolization of the fine powder, directly mitigating the respiratory irritation hazard.[5]
-
-
Sealing: Immediately and securely close the stock container.
-
Transfer: Carefully transfer the weighed powder to the reaction vessel or solvent. Use a funnel if necessary to prevent spillage.
-
Decontamination: Clean the spatula thoroughly. Dispose of the used weigh boat in the designated solid hazardous waste container.
-
Final Cleanup: Wipe down the work surface inside the fume hood with a damp cloth to collect any residual powder. Wash hands thoroughly after the procedure is complete, even after removing gloves.[8][11]
Storage Requirements
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[8][11][12]
-
Location: Keep in a designated corrosives or toxics cabinet, segregated from incompatible materials.
-
Incompatibilities: Avoid storage with strong oxidizing agents and strong bases. Contact with these materials could lead to vigorous or exothermic reactions.
Emergency Procedures
Immediate and correct response to an emergency can significantly reduce the severity of an incident.
First-Aid Measures
Table 3: First-Aid Response Protocol
| Exposure Route | Action |
|---|---|
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[11][13][14][15] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[11][13][14][15] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[11][13][14] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][11] |
Small Spill Response Protocol
This protocol applies to small spills (<5g) within a fume hood.
-
Alert: Alert personnel in the immediate vicinity.
-
Isolate: Restrict access to the area.
-
PPE: Ensure you are wearing appropriate PPE, including a respirator if necessary.
-
Contain: Gently cover the spill with a dry absorbent material (e.g., vermiculite or sand) to prevent further aerosolization.
-
Clean: Carefully sweep or scoop the material and absorbent into a designated hazardous waste container.[11][12] Avoid creating dust.
-
Decontaminate: Wipe the spill area with a damp cloth. Place the cloth in the waste container.
-
Dispose: Seal, label, and dispose of the waste container according to institutional and local regulations.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[16] Do not use abbreviations.[16][17]
-
Segregation: Keep solid waste separate from liquid waste. Do not mix with incompatible waste streams.
-
Disposal: Dispose of contents and containers in accordance with all applicable local, state, and federal regulations.[13][18] Do not pour waste down the drain.[17] Contact your institution's Environmental Health & Safety (EH&S) department for specific disposal procedures.[16]
Application Notes: Use in a General Synthetic Workflow
As a synthetic intermediate, this compound is typically used as a starting material that is modified in subsequent reaction steps. The following diagram illustrates a generalized workflow for its use, emphasizing safety checkpoints.
Caption: General workflow for using a solid reagent with safety checkpoints.
References
- 1. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
- 2. CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-Methyl-5-sulphamoylbenzoic acid | C8H9NO4S | CID 2994667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. angenechemical.com [angenechemical.com]
- 7. angenechemical.com [angenechemical.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. lobachemie.com [lobachemie.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. tsapps.nist.gov [tsapps.nist.gov]
- 15. aksci.com [aksci.com]
- 16. research.columbia.edu [research.columbia.edu]
- 17. Chemical Waste – USC Environmental Health & Safety [ehs.usc.edu]
- 18. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-5-sulfamoylbenzoic Acid
Welcome to the technical support center for the synthesis of 2-Methyl-5-sulfamoylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important chemical intermediate. The synthesis, while straightforward in principle, involves highly reactive intermediates and requires careful control of reaction conditions.
This document provides a structured approach to troubleshooting, offering solutions grounded in chemical principles and supported by authoritative literature.
Overall Synthetic Workflow
The synthesis of this compound is typically achieved in a two-step process starting from 2-methylbenzoic acid (o-toluic acid). The core transformation involves an electrophilic aromatic substitution (chlorosulfonation) followed by a nucleophilic substitution (amination).
Caption: General two-step synthesis pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound? A1: this compound and its structural analogs are crucial intermediates in the pharmaceutical industry. They serve as building blocks for various active pharmaceutical ingredients (APIs), particularly diuretics like Furosemide and antipsychotics such as Sulpiride.[1][2][3] The sulfamoylbenzoic acid moiety is a key pharmacophore in these molecules.[3]
Q2: Why is chlorosulfonic acid used in such a large excess? A2: In the chlorosulfonation step, chlorosulfonic acid often serves as both the reactant and the solvent.[4][5] Using a significant molar excess (e.g., a 1:5 ratio of benzoic acid to chlorosulfonic acid) ensures the reaction goes to completion and helps maintain a stirrable reaction mixture.[4][5] This approach avoids the need for other solvents that might be reactive under the harsh acidic conditions.
Q3: Are there greener alternatives to the traditional chlorosulfonation route? A3: While the chlorosulfonation pathway is well-established, it generates significant acidic waste.[2][3] Research into alternative methods is ongoing. Some newer patented methods aim to reduce waste by using different starting materials or catalytic systems, though these may not be as widely implemented.[6][7] For instance, some routes build the sulfonamide group via different chemical transformations to avoid the direct use of large quantities of chlorosulfonic acid.[6]
Q4: What are the most critical safety precautions for this synthesis? A4: The primary hazards are associated with chlorosulfonic acid. It is highly corrosive and reacts violently and exothermically with water, releasing toxic hydrogen chloride (HCl) gas.[8] All work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles.[8] The quenching of the reaction mixture on ice must be performed slowly and with extreme caution.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, categorized by reaction stage.
Part 1: Chlorosulfonation of 2-Methylbenzoic Acid
Q: The reaction mixture turned dark brown or black, and I obtained a low yield of a tarry solid. What happened? A: This is a classic sign of overheating during the chlorosulfonation reaction.
-
Causality: Chlorosulfonation is a highly exothermic electrophilic aromatic substitution. The methyl group on the starting material is activating. If the temperature is not controlled, especially during the addition of 2-methylbenzoic acid to chlorosulfonic acid, side reactions such as polysulfonation and oxidation can occur, leading to charring and byproduct formation.[4]
-
Solution:
-
Temperature Control: Pre-cool the chlorosulfonic acid to 0°C in an ice bath before slowly adding the 2-methylbenzoic acid in small portions to manage the exotherm.[4]
-
Controlled Heating: After the initial addition, allow the mixture to warm to room temperature before gently heating it to the target reaction temperature (typically 50-70°C) to complete the reaction.[4][5]
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reagents are anhydrous. Water contamination will not only react violently with chlorosulfonic acid but can also contribute to side reactions.[8]
-
Q: After quenching the reaction mixture on ice, very little precipitate formed. Why? A: This indicates an incomplete reaction or issues during work-up.
-
Causality: The reaction may not have been heated long enough or at a high enough temperature to proceed to completion. The optimal reaction time is typically around 2 hours at 50-70°C.[4][5] Alternatively, if too much ice/water is used for quenching, the product, 2-methyl-5-chlorosulfonylbenzoic acid, may have some solubility, leading to losses.
-
Solution:
-
Verify Reaction Completion: Before quenching, consider using a monitoring technique (like TLC on a quenched aliquot) to confirm the disappearance of the starting material.
-
Optimize Conditions: Ensure the reaction is maintained at the optimal temperature for the recommended duration. A molar ratio of at least 1:5 (substrate:chlorosulfonic acid) is recommended for driving the reaction to completion.[4][5]
-
Controlled Quenching: Pour the reaction mixture slowly onto a carefully measured amount of crushed ice to precipitate the product without excessive dilution.[8]
-
Part 2: Amination of 2-Methyl-5-chlorosulfonylbenzoic Acid
Caption: Troubleshooting logic for low amination yield.
Q: My final product yield is low, and the product appears impure. I suspect hydrolysis of the sulfonyl chloride intermediate. A: This is the most common side reaction during amination.
-
Causality: The sulfonyl chloride group is highly electrophilic and susceptible to nucleophilic attack by water, leading to the formation of the corresponding sulfonic acid. This is especially problematic if the reaction temperature is too high or if dilute aqueous ammonia is used.[4]
-
Solution:
-
Low Temperature: Add the 2-methyl-5-chlorosulfonylbenzoic acid intermediate to the chilled (0-5°C) concentrated ammonia solution slowly and portion-wise to control the exotherm.[1][9] Maintain this low temperature throughout the reaction.
-
Concentrated Reagent: Use concentrated (e.g., 28%) aqueous ammonia. This ensures that the concentration of the ammonia nucleophile is much higher than that of water, favoring amination over hydrolysis.[4]
-
Isolate Intermediate: Ensure the sulfonyl chloride intermediate from the first step is used promptly and is not exposed to atmospheric moisture for extended periods.
-
Q: The final product does not fully precipitate upon acidification. What should I do? A: Incomplete precipitation is usually due to incorrect pH or temperature.
-
Causality: this compound is an amphoteric molecule, but it is least soluble at its isoelectric point. If the pH is too low or too high, it can remain in solution as a salt.
-
Solution:
-
Precise pH Adjustment: Slowly add acid (e.g., 30% HCl) with vigorous stirring and monitor the pH. The target pH for maximum precipitation is typically between 1 and 3.[1][4]
-
Cooling: After acidification, cool the mixture in an ice bath for at least 30-60 minutes to maximize crystallization and minimize solubility losses.[10]
-
Salting Out: If precipitation is still poor, adding a saturated solution of sodium chloride can sometimes decrease the solubility of the product in the aqueous phase, promoting further precipitation.
-
Part 3: Purification
Q: My final product has a persistent off-white or yellowish color. How can I improve its purity? A: Colored impurities often arise from side reactions and can typically be removed by recrystallization with a decolorizing agent.
-
Causality: Trace impurities from the chlorosulfonation or amination steps can persist in the final product.
-
Solution:
-
Recrystallization: The crude product can be effectively purified by recrystallization. A common solvent system is an ethanol/water mixture.[1] Dissolve the crude product in a minimal amount of hot alcohol, then add hot water until the solution becomes slightly turbid.
-
Activated Carbon: Add a small amount of activated carbon to the hot solution to adsorb colored impurities.[1][7] Let it sit for a few minutes, then perform a hot filtration to remove the carbon.
-
Cooling: Allow the filtrate to cool slowly to room temperature, followed by chilling in an ice bath to induce the formation of pure crystals. Collect the crystals by vacuum filtration.
-
Experimental Protocol & Data
This section provides a representative laboratory protocol synthesized from established methodologies for analogous compounds.[1][4][5][9]
Step 1: Synthesis of 2-Methyl-5-chlorosulfonylbenzoic Acid
-
In a well-ventilated fume hood, charge a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to an acid gas trap with chlorosulfonic acid (5.0 eq).
-
Cool the flask to 0°C using an ice-salt bath.
-
Slowly add 2-methylbenzoic acid (1.0 eq) in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 60°C and maintain for 2 hours. The solution should become clear.
-
Cool the reaction mixture back to room temperature.
-
In a separate large beaker, prepare crushed ice (approx. 10 times the mass of the starting benzoic acid).
-
With extreme caution , slowly pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic step.
-
The product will precipitate as a white solid. Stir the slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~5-6).
-
Dry the solid under vacuum. This intermediate is typically used directly in the next step.
Step 2: Synthesis of this compound
-
In a flask equipped with a stirrer, add concentrated aqueous ammonia (28%, ~20 eq).
-
Cool the ammonia solution to 0-5°C in an ice-salt bath.
-
Slowly add the crude, dried 2-methyl-5-chlorosulfonylbenzoic acid from Step 1 in small portions, keeping the internal temperature below 5°C.
-
After the addition is complete, continue stirring at low temperature for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2-4 hours.[1]
-
Cool the reaction mixture again in an ice bath and slowly acidify to pH 1-2 by adding 30% hydrochloric acid.[4]
-
A thick white precipitate will form. Continue stirring in the ice bath for 30 minutes.
-
Collect the crude product by vacuum filtration and wash the filter cake with cold water.
-
Purify the crude product by recrystallization from an ethanol/water mixture as described in the troubleshooting section.
-
Dry the final product in a vacuum oven at 60°C to a constant weight.
| Parameter | Chlorosulfonation | Amination |
| Substrate:Reagent Ratio (molar) | 1 : 5 (Benzoic Acid : HSO₃Cl)[4][5] | 1 : 20 (Sulfonyl Chloride : NH₃)[4] |
| Temperature | 0°C (addition), then 50-70°C[4] | 0-5°C (addition), then RT[1] |
| Reaction Time | 2-3 hours[4][5] | 3-5 hours[1][4] |
| Typical Yield (Analogous Systems) | >90% (crude)[4][5] | ~75% (after purification)[5] |
| Table 1: Summary of typical reaction parameters for sulfamoylbenzoic acid synthesis. |
References
- 1. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents [patents.google.com]
- 2. CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
- 7. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN105906589A - Preparation method of furosemide - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2-Methyl-5-sulfamoylbenzoic Acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the purification of 2-Methyl-5-sulfamoylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this important chemical intermediate. As a key precursor in the synthesis of pharmaceuticals such as the antipsychotic drug Sulpiride, achieving high purity is critical for downstream applications.[1][2] This document provides in-depth, experience-based guidance in a question-and-answer format to help you troubleshoot common issues and optimize your purification workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and general purification strategies for this compound.
Q1: What are the key structural features of this compound that influence its purification?
A1: The structure of this compound contains two key functional groups that dictate its chemical behavior and, consequently, the purification strategy:
-
Carboxylic Acid (-COOH): This is a strongly acidic group. It readily deprotonates in the presence of a weak base (like sodium bicarbonate) to form a water-soluble carboxylate salt.[3][4] This property is the cornerstone of purification by acid-base extraction.
-
Sulfonamide (-SO₂NH₂): This group is weakly acidic, but significantly less so than the carboxylic acid. Its primary contribution is to the overall polarity of the molecule.
The presence of both a strong acid and a polar sulfonamide group on an aromatic ring means the molecule is a solid with relatively low solubility in non-polar organic solvents but can be readily solubilized in aqueous base.
Q2: What are the most likely impurities in my crude sample?
A2: The profile of impurities is highly dependent on the synthetic route used. However, common impurities often include:
-
Unreacted Starting Materials: For instance, if the synthesis involves the sulfonation and amination of 2-methylbenzoic acid, residual starting material may be present.
-
Reaction Byproducts: Side reactions can lead to the formation of isomers or related compounds. In syntheses related to furosemide, which shares structural similarities, process-related impurities are a known issue and must be identified and controlled.[5][6][7]
-
Residual Solvents and Reagents: Solvents used in the reaction or workup, as well as excess reagents, can be carried through.[8]
-
Inorganic Salts: Salts generated during the reaction or neutralization steps are common inorganic impurities.[8]
Q3: Which analytical techniques should I use to assess the purity of my sample at different stages?
A3: A multi-pronged approach to purity analysis is recommended:
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative assessment of purity and for monitoring the progress of column chromatography. A common issue with carboxylic acids like this one is streaking on silica gel plates; this can often be resolved by adding 0.5-1% acetic acid to the mobile phase.[8]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient and a pH-adjusting buffer is a typical starting point for analyzing sulfonamides and related aromatic acids.[6][9][10]
-
Melting Point Analysis: A sharp melting point range that is consistent with the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the final product and identify organic impurities if they are present in sufficient quantities (>1-2%).
Q4: What is the best overall strategy for purifying crude this compound?
A4: For a solid organic acid like this, the most effective and scalable strategy is typically a two-step process:
-
Acid-Base Extraction: First, use this technique to separate the acidic product from any neutral or basic impurities.[4][13]
-
Recrystallization: Follow the extraction with recrystallization from a suitable solvent system to remove any remaining closely related acidic impurities and achieve high crystalline purity.[14][15]
For very challenging separations where impurities have similar acidity and solubility, column chromatography may be necessary, though it is often less scalable.[8][16] The following workflow provides a general decision-making framework.
Caption: Decision workflow for selecting a purification strategy.
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your purification experiments.
Recrystallization Issues
Q: My compound will not crystallize from the solution after cooling. What should I do?
A: This is a common issue, usually indicating that the solution is not supersaturated. Here are several techniques to induce crystallization, starting with the simplest:
-
Be Patient: Ensure the solution has cooled slowly to room temperature and then been chilled in an ice bath for at least 20-30 minutes.[14] Slow cooling is crucial for forming pure, large crystals.[15]
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[15]
-
Add a Seed Crystal: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the solution. This provides a perfect template for further crystallization.
-
Reduce Solvent Volume: You may have added too much solvent.[14] Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.
-
Change the Solvent System: If all else fails, the chosen solvent may not be appropriate. Consider adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes cloudy, then warm slightly to clarify and cool again.
Q: My final yield after recrystallization is very low. What are the likely causes?
A: A low yield can result from several factors:
-
Excessive Solvent: Using too much solvent to dissolve the crude product is the most common cause. The goal is to create a saturated solution at the boiling point of the solvent, using the minimum amount necessary.[14]
-
Premature Filtration: Filtering the crystals before the solution has been thoroughly cooled will leave a significant amount of product dissolved in the mother liquor.
-
Inappropriate Solvent Choice: If the compound has significant solubility in the solvent even at low temperatures, recovery will be poor.
-
Washing with Warm Solvent: Washing the collected crystals on the filter with room temperature or warm solvent will redissolve some of the product. Always use a minimal amount of ice-cold rinse solvent.[14]
Q: The product I recovered is an oil or a sticky gum, not a crystalline solid. How can I fix this?
A: "Oiling out" occurs when the compound's solubility is exceeded at a temperature above its melting point, or when impurities are depressing the melting point.
-
Re-dissolve and Cool Slower: Try re-heating the solution to dissolve the oil, then allow it to cool much more slowly. A larger volume of solvent may also help.
-
Change Solvents: Switch to a lower-boiling point solvent or a solvent system where the compound is less soluble.
-
Purify Further: The issue may be caused by a significant amount of impurity. Consider performing an acid-base extraction first or using column chromatography to remove the impurities that are inhibiting crystallization.[8]
Acid-Base Extraction Issues
Q: A thick emulsion has formed between the organic and aqueous layers in my separatory funnel. How do I resolve this?
A: Emulsions are common and can usually be broken with one of these methods:
-
Time and Gentle Swirling: Let the funnel stand undisturbed for 10-20 minutes. Sometimes a gentle swirling motion can help coalesce the dispersed droplets.
-
Add Brine: Add a small amount of a saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which often helps to break the emulsion.
-
Filtration: For very persistent emulsions, filtering the entire mixture through a pad of celite or glass wool can sometimes resolve the issue.
A: There are a few possibilities:
-
Insufficient Acidification: The most common reason is not adding enough acid to fully protonate the carboxylate and cause it to precipitate. Use litmus or pH paper to ensure the solution is strongly acidic (pH 1-2).[11]
-
Incomplete Extraction: The initial extraction from the organic layer may have been inefficient. Perform the extraction 2-3 times with fresh aqueous base and combine the aqueous layers to ensure complete transfer of the product.[8]
-
High Water Solubility: While unlikely for this specific molecule, some carboxylic acids have appreciable water solubility even in their protonated form. If this is the case, you may need to extract the acidified aqueous solution with a fresh portion of an organic solvent (like ethyl acetate or dichloromethane) to recover the product.
Part 3: Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is designed to separate this compound from neutral and basic impurities.
-
Dissolution: Dissolve the crude solid (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate (50-100 mL) in a separatory funnel. If there are insoluble solids, they may be inorganic salts or other impurities; these can be removed by filtration at this stage.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL) to the separatory funnel.[8] Stopper the funnel and gently invert it several times, venting frequently to release the pressure from the CO₂ gas that evolves.[8] Shake more vigorously for 1-2 minutes.
-
Separation: Allow the layers to fully separate.[13] The sodium salt of your product is now in the lower aqueous layer. Drain the aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer (which still contains neutral/basic impurities) with another portion of NaHCO₃ solution (25-30 mL) to ensure complete recovery. Combine this second aqueous extract with the first one. The organic layer can now be set aside.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly and with stirring, add concentrated hydrochloric acid (HCl) dropwise until gas evolution ceases and the solution is strongly acidic (test with pH paper to confirm pH ~1-2).[8][11] A white precipitate of the purified this compound should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid on the filter with a small amount of ice-cold deionized water to remove any residual inorganic salts.
-
Drying: Allow the product to air-dry on the filter for a period, then transfer it to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
Caption: Workflow for Acid-Base Extraction of this compound.
Protocol 2: Purification via Recrystallization
This protocol should be performed on the product obtained from acid-base extraction or on crude material where impurities are known to be structurally similar.
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point. Based on the polarity of the target molecule, good starting points for screening are water, ethanol, methanol, or mixtures like ethanol/water.[14][17][18] A patent for a related intermediate suggests methanol can be effective.[17]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent in small portions, with heating and swirling, until the solid just dissolves.[14] Do not add an excess of solvent.
-
Decolorization (Optional): If the solution is colored, it may contain colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.
-
Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly and undisturbed to room temperature.[12][15] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them to a constant weight.
Table 1: Potential Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Properties & Considerations |
| Water | 100 | Highly polar. Good for polar compounds. Slow cooling is essential.[15] |
| Ethanol | 78 | Good general-purpose polar protic solvent. Often used in a mixture with water.[18] |
| Methanol | 65 | Similar to ethanol but more polar and lower boiling point.[17] |
| Isopropanol | 82 | Less polar than ethanol/methanol. May offer different selectivity. |
| Ethyl Acetate | 77 | Medium polarity solvent. Good for compounds that are too soluble in alcohols. |
| Ethanol/Water Mix | Variable | A powerful solvent system. The ratio can be tuned to achieve ideal solubility.[14] |
References
- 1. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
- 2. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. vernier.com [vernier.com]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpsr.com [ijpsr.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 13. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. westfield.ma.edu [westfield.ma.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
Navigating the Synthesis of 2-Methyl-5-sulfamoylbenzoic Acid: A Technical Guide to Common Side Products
Technical Support Center
For researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-5-sulfamoylbenzoic acid, a critical intermediate in the production of various pharmaceuticals, navigating the complexities of its synthetic pathway is paramount to achieving high yield and purity. This technical guide, structured in a question-and-answer format, provides in-depth insights into the common side products encountered during its synthesis, offering troubleshooting strategies and preventative measures.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound and where do side products typically arise?
The most common and industrially relevant synthesis of this compound begins with 2-methylbenzoic acid. The process involves two key electrophilic aromatic substitution and nucleophilic substitution reactions:
-
Chlorosulfonation: 2-methylbenzoic acid is reacted with chlorosulfonic acid to introduce a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring.
-
Amination: The resulting 2-methyl-5-(chlorosulfonyl)benzoic acid is then treated with an ammonia source to form the desired sulfonamide.
Side products can emerge at both of these critical stages due to the reactive nature of the reagents and intermediates. The majority of challenges arise from controlling the regioselectivity of the chlorosulfonation step and managing the reactivity of the sulfonyl chloride intermediate.
Troubleshooting Guide: Side Products in Detail
Part 1: The Chlorosulfonation Stage
The introduction of the chlorosulfonyl group is a pivotal step, but one that can lead to a variety of impurities if not carefully controlled.
Q2: I've observed a mixture of isomers in my crude product after chlorosulfonation. What are these and how can I minimize them?
Answer:
The primary side products at this stage are positional isomers of the desired 2-methyl-5-(chlorosulfonyl)benzoic acid.
-
Isomeric Impurities: The directing effects of the substituents on the starting material, 2-methylbenzoic acid, govern the position of the incoming chlorosulfonyl group. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This leads to the formation of not only the desired 5-substituted product but also other isomers. The most common isomeric impurity is 2-methyl-3-(chlorosulfonyl)benzoic acid , arising from ortho-sulfonation relative to the methyl group and meta to the carboxylic acid. Another potential, though typically less abundant, isomer is 2-methyl-4-(chlorosulfonyl)benzoic acid .
-
Causality: The ratio of these isomers is highly dependent on reaction conditions, particularly temperature. Lower temperatures generally favor the formation of the thermodynamically more stable para-isomer (the desired product), while higher temperatures can lead to an increase in the kinetically favored ortho-isomer.
-
Troubleshooting & Prevention:
-
Temperature Control: Maintaining a low reaction temperature (typically between 0-5°C) during the addition of chlorosulfonic acid is crucial for maximizing the yield of the desired 5-substituted isomer.
-
Slow Addition: A slow, controlled addition of the chlorosulfonic acid to the 2-methylbenzoic acid solution helps to dissipate the heat generated during this exothermic reaction, preventing temperature spikes that could favor the formation of unwanted isomers.
-
Q3: My product analysis shows a significant amount of a disulfonated by-product. What causes this and how can it be avoided?
Answer:
Disulfonation is a common issue when the aromatic ring is sufficiently activated.
-
Disulfonated Side Product: This impurity is 2-methyl-3,5-bis(chlorosulfonyl)benzoic acid . It forms when a second chlorosulfonyl group is introduced onto the aromatic ring.
-
Causality: The formation of this di-substituted product is favored by:
-
Excess Chlorosulfonic Acid: Using a large excess of the sulfonating agent increases the likelihood of a second substitution event.
-
Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy for the introduction of a second deactivating sulfonyl chloride group.
-
-
Troubleshooting & Prevention:
-
Stoichiometry: Carefully control the molar ratio of chlorosulfonic acid to 2-methylbenzoic acid. Using a slight excess (typically 1.1 to 1.5 equivalents) is often sufficient for complete conversion without promoting significant disulfonation.
-
Temperature Management: As with isomer control, maintaining a low and consistent reaction temperature is critical to prevent over-sulfonation.
-
Q4: After quenching the reaction with ice, I have a low yield and a significant amount of a water-soluble impurity. What is happening?
Answer:
This is a classic problem of intermediate instability.
-
Hydrolysis Product: The water-soluble impurity is 2-methyl-5-sulfobenzoic acid . It is formed by the hydrolysis of the reactive chlorosulfonyl group (-SO₂Cl) to a sulfonic acid group (-SO₃H).
-
Causality: The chlorosulfonyl group is highly susceptible to hydrolysis, especially in the presence of water and at elevated temperatures. The workup procedure, which typically involves quenching the reaction mixture with ice, is a critical point where this side reaction can occur.
-
Troubleshooting & Prevention:
-
Rapid Quenching and Filtration: The reaction mixture should be poured onto crushed ice quickly and efficiently to keep the temperature of the aqueous mixture low (ideally 0-5°C). The precipitated product should be filtered as quickly as possible to minimize its contact time with the acidic aqueous environment.[1]
-
Anhydrous Workup: In cases where hydrolysis is a persistent issue, an anhydrous workup can be considered. This involves removing the excess chlorosulfonic acid under reduced pressure before purification. However, this must be done with extreme caution due to the corrosive nature of the reagent.
-
Q5: I have detected a high molecular weight impurity that doesn't correspond to any of the expected products. What could it be?
Answer:
You are likely observing the formation of a sulfone.
-
Sulfone By-product: This impurity is a diaryl sulfone . It is formed from the reaction of the intermediate sulfonic acid with an unreacted molecule of 2-methylbenzoic acid.[2]
-
Causality: Sulfone formation is generally favored at higher reaction temperatures and when there is an incomplete conversion of the intermediate sulfonic acid to the sulfonyl chloride.
-
Troubleshooting & Prevention:
-
Temperature Control: Maintaining a lower reaction temperature throughout the reaction is the most effective way to minimize sulfone formation.[1]
-
Sufficient Sulfonating Agent: Using a slight excess of chlorosulfonic acid can help ensure the complete and rapid conversion of the sulfonic acid intermediate to the sulfonyl chloride, thereby reducing its availability to participate in this side reaction.[1]
-
Part 2: The Amination Stage
The conversion of the sulfonyl chloride to the sulfonamide is generally a high-yielding reaction, but side products can still form.
Q6: My final product is contaminated with the starting material, 2-methyl-5-(chlorosulfonyl)benzoic acid, even after the amination reaction. What went wrong?
Answer:
This indicates an incomplete reaction.
-
Cause: Incomplete amination can be due to several factors:
-
Insufficient Ammonia: An inadequate amount of the aminating agent will naturally lead to unreacted starting material.
-
Poor Mixing: If the reaction mixture is not adequately agitated, localized depletion of the ammonia source can occur, leaving some of the sulfonyl chloride unreacted.
-
Low Temperature: While low temperatures are beneficial in the chlorosulfonation step, excessively low temperatures during amination can slow the reaction rate to a point of incomplete conversion within a practical timeframe.
-
-
Troubleshooting & Prevention:
-
Stoichiometry: Use a sufficient excess of the ammonia source (e.g., aqueous ammonia or ammonia gas) to drive the reaction to completion.
-
Efficient Stirring: Ensure vigorous and continuous stirring throughout the amination process to maintain a homogenous reaction mixture.
-
Optimal Temperature: While the reaction is often exothermic, maintaining a moderate temperature (e.g., 20-40°C) can ensure a reasonable reaction rate without promoting significant side reactions.
-
Q7: I'm observing a side product that appears to be a secondary sulfonamide. How is this possible when using ammonia?
Answer:
This is a result of an "over-reaction" where the product itself acts as a nucleophile.
-
Secondary Sulfonamide Impurity: This side product is formed when the newly formed primary sulfonamide, this compound, reacts with another molecule of the starting material, 2-methyl-5-(chlorosulfonyl)benzoic acid.
-
Causality: The nitrogen atom of the primary sulfonamide is still nucleophilic and can attack the electrophilic sulfur atom of the sulfonyl chloride, especially if there is a localized excess of the sulfonyl chloride or if the reaction conditions are too harsh.
-
Troubleshooting & Prevention:
-
Controlled Addition: Instead of adding the sulfonyl chloride to the ammonia source, it is often better to add the sulfonyl chloride solution slowly to a well-stirred, excess of the ammonia solution. This ensures that the sulfonyl chloride is always in the presence of a large excess of ammonia, favoring the formation of the primary sulfonamide.
-
Moderate Reaction Conditions: Avoid excessively high temperatures during amination, which can increase the rate of this undesired side reaction.
-
Workflow and Data Summary
Experimental Protocol: A Generalized Synthesis
1. Chlorosulfonation of 2-Methylbenzoic Acid:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 2-methylbenzoic acid.
-
Cool the flask in an ice-salt bath to 0-5°C.
-
Slowly add chlorosulfonic acid (1.1-1.5 equivalents) dropwise, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 5-10°C) for a specified time to ensure complete reaction.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
2. Amination of 2-Methyl-5-(chlorosulfonyl)benzoic Acid:
-
Prepare a concentrated solution of aqueous ammonia in a reaction vessel equipped with a stirrer.
-
Cool the ammonia solution in an ice bath.
-
Slowly add the crude, moist 2-methyl-5-(chlorosulfonyl)benzoic acid in portions to the ammonia solution, ensuring the temperature remains controlled.
-
After the addition is complete, allow the mixture to stir and warm to room temperature.
-
Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
Table 1: Summary of Common Side Products and Mitigation Strategies
| Reaction Stage | Side Product | Cause | Troubleshooting & Prevention |
| Chlorosulfonation | Isomeric Sulfonyl Chlorides | Suboptimal temperature control | Maintain low reaction temperature (0-5°C); slow reagent addition. |
| Disulfonated By-product | Excess sulfonating agent; high temperature | Use a slight excess of chlorosulfonic acid; maintain low temperature. | |
| Sulfonic Acid (from hydrolysis) | Exposure to water/moisture during workup | Rapid quenching at low temperature; immediate filtration. | |
| Diaryl Sulfone | High temperature; incomplete sulfonyl chloride formation | Maintain low reaction temperature; use a slight excess of sulfonating agent. | |
| Amination | Unreacted Sulfonyl Chloride | Insufficient ammonia; poor mixing; low temperature | Use excess ammonia; ensure efficient stirring; maintain moderate temperature. |
| Secondary Sulfonamide | "Over-reaction" of the product with starting material | Slow addition of sulfonyl chloride to excess ammonia; moderate reaction conditions. |
Visualizing the Synthetic Pathway and Side Reactions
References
Technical Support Center: Optimization of Sulfamoylbenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of sulfamoylbenzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and ensure the highest purity of your target compounds.
Overview of Synthetic Strategies
The synthesis of sulfamoylbenzoic acids is a cornerstone for the development of numerous therapeutic agents.[1] The classical and most widely employed method involves the chlorosulfonation of a benzoic acid derivative followed by amination.[1][2] However, variations and alternative routes exist, each with its own set of advantages and challenges. Understanding these pathways is crucial for selecting the optimal strategy for your specific target molecule.
A common starting material for many syntheses is a substituted benzoic acid, which undergoes chlorosulfonation using chlorosulfonic acid, often in excess, at elevated temperatures.[2][3] The resulting sulfonyl chloride is then reacted with ammonia or a primary/secondary amine to yield the desired sulfamoylbenzoic acid.[2][4] An alternative approach utilizes saccharin (1,2-benzisothiazol-3-one-1,1-dioxide) as a starting material, which can be hydrolyzed to o-sulfamoylbenzoic acid.[5][6][7]
The choice of starting material and specific reaction conditions are dictated by the desired substitution pattern on the final molecule. For instance, the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid starts with 2,4-dichlorobenzoic acid.[3]
Core Synthesis Workflow: Chlorosulfonation-Amination Route
This section provides a detailed, step-by-step protocol for the synthesis of a generic sulfamoylbenzoic acid via the chlorosulfonation-amination pathway. This is a foundational method that can be adapted for various substituted benzoic acids.
Experimental Protocol: Synthesis of 4-Sulfamoylbenzoic Acid
This protocol outlines the synthesis of 4-sulfamoylbenzoic acid from 4-carboxybenzenesulfonyl chloride.
Materials:
-
4-Carboxybenzenesulfonyl chloride
-
Appropriate dialkyl amine
-
Aqueous sodium bicarbonate solution
-
Hydrochloric acid
-
Acetone
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-carboxybenzenesulfonyl chloride in a suitable solvent like acetone.
-
Amine Addition: Cool the solution in an ice bath. Slowly add the appropriate dialkyl amine to the solution via the dropping funnel. Maintain the temperature below 10°C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification:
-
Once the reaction is complete, treat the reaction medium with a weak alkaline substance, such as an aqueous sodium bicarbonate solution, to remove any byproducts.[4]
-
Filter off the precipitated byproducts.[4]
-
Acidify the filtrate with hydrochloric acid to precipitate the desired sulfamoylbenzoic acid.[4]
-
Collect the crystalline solid by vacuum filtration, wash with cold water, and dry.
-
-
Recrystallization (if necessary): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of sulfamoylbenzoic acid in a question-and-answer format.
Low or No Product Yield
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Reasoning: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or poor reagent quality.
-
Solution:
-
Monitor Reaction Progress: Use TLC or HPLC to monitor the consumption of the starting material. Extend the reaction time if necessary.
-
Optimize Temperature: The chlorosulfonation step often requires elevated temperatures to drive the reaction with electron-deficient benzoic acids.[2] Conversely, the amination step is often performed at low temperatures to control exothermicity. Ensure your temperature control is precise.
-
Reagent Quality: Use freshly opened or properly stored chlorosulfonic acid, as it is highly corrosive and reacts violently with water.[1] Ensure the purity of your starting benzoic acid derivative.
-
-
-
Side Reactions:
-
Reasoning: The formation of byproducts can significantly reduce the yield of the desired product.[3] For example, in the chlorosulfonation step, the formation of isomeric sulfonyl chlorides is possible.
-
Solution:
-
Control Stoichiometry: Using a slight excess of chlorosulfonic acid can be necessary, but a large excess may lead to unwanted side reactions.[2]
-
Temperature Control: Carefully control the reaction temperature to minimize the formation of thermal decomposition products or other side products.
-
-
-
Purification Losses:
-
Reasoning: Significant amounts of product can be lost during the work-up and purification steps.
-
Solution:
-
Optimize Precipitation: When acidifying to precipitate the product, ensure the pH is optimal for complete precipitation. Check the solubility of your specific sulfamoylbenzoic acid at different pH values.
-
Recrystallization Solvent: Choose a recrystallization solvent system that provides good recovery. The product should be highly soluble in the hot solvent and poorly soluble in the cold solvent.
-
-
Product Purity Issues
Q2: My final product is impure. What are the likely contaminants and how can I remove them?
A2: Impurities can be unreacted starting materials, isomeric byproducts, or degradation products.
-
Unreacted Starting Material:
-
Identification: This can be easily identified by comparing the analytical data (e.g., NMR, HPLC) of your product with that of the starting material.
-
Removal:
-
Reaction Optimization: Drive the reaction to completion as discussed in the low yield section.
-
Purification: Recrystallization is often effective in removing unreacted starting materials. A column chromatography step might be necessary for difficult separations.
-
-
-
Isomeric Impurities:
-
Identification: The presence of isomers (e.g., 3-benzoylbenzoic acid and 4-benzoylbenzoic acid if starting from a different precursor) can be detected by HPLC or NMR.[8]
-
Removal: Separation of isomers can be challenging. Fractional crystallization or preparative HPLC may be required. Optimizing the regioselectivity of the chlorosulfonation step by carefully controlling the reaction conditions is the best approach to minimize their formation.
-
-
Byproducts from Side Reactions:
-
Identification: Byproducts from the Friedel-Crafts reaction, if that is the initial step for the benzoic acid derivative, can be present.[8]
-
Removal: Washing the crude product with a suitable solvent can remove some impurities. Recrystallization or column chromatography are the most effective methods for removing persistent byproducts.
-
Reaction Control and Safety
Q3: The chlorosulfonation reaction is highly exothermic and difficult to control. What are the best practices for managing this step safely?
A3: The reaction of chlorosulfonic acid is indeed vigorous. Safety is paramount.
-
Slow Addition: Add the benzoic acid derivative to the chlorosulfonic acid portion-wise at a controlled rate.[9]
-
Temperature Control: Conduct the reaction in a flask equipped with a cooling bath (ice-water or ice-salt) to dissipate the heat generated.
-
Adequate Ventilation: Work in a well-ventilated fume hood, as the reaction can release corrosive and toxic fumes.
-
Proper Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, and acid-resistant gloves.
Frequently Asked Questions (FAQs)
Q1: What is the role of a catalyst in the synthesis of sulfamoylbenzoic acid?
A1: In some synthetic routes, a catalyst is employed to improve reaction efficiency. For example, in the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid, sodium sulfate can be used as a catalyst during the sulfurization step.[3] In other modern synthetic approaches, transition metal catalysts (e.g., Pd, Rh) can be used for direct C-H activation, offering a more atom-economical route.[1]
Q2: Can I use a different aminating agent besides ammonia?
A2: Yes, various primary and secondary amines can be used to synthesize N-substituted sulfamoylbenzoic acids. The choice of amine will determine the final structure of the sulfonamide group. For example, cyclopropylamine, morpholine, and p-bromoaniline have been successfully used to synthesize the corresponding sulfamoylbenzoic acids.[2]
Q3: What are the best analytical methods to confirm the structure and purity of my synthesized sulfamoylbenzoic acid?
A3: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are essential for structural elucidation and confirming the presence of the desired functional groups.[10]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups such as the carboxylic acid (O-H and C=O stretches) and the sulfonamide (S=O and N-H stretches).[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound and detecting any impurities.[8]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound.[11]
Q4: Are there any "green" or more environmentally friendly methods for synthesizing sulfamoylbenzoic acid?
A4: Yes, research is ongoing to develop more sustainable synthetic routes. One approach aims to simplify the process, reduce waste, and use less hazardous reagents. For example, a method for preparing 2,4-dichloro-5-sulfamoylbenzoic acid has been described as a "green synthesis route" due to fewer process steps, easily available raw materials, and lower pollution.[3] Additionally, direct C-H functionalization methods are being explored to improve atom economy.[1]
Visualizing the Workflow and Troubleshooting
To aid in understanding the synthesis and troubleshooting process, the following diagrams have been created.
General Synthesis Workflow
Caption: General workflow for sulfamoylbenzoic acid synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Cas 81-07-2,Saccharin | lookchem [lookchem.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. acs.org [acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents [patents.google.com]
- 10. medcraveonline.com [medcraveonline.com]
- 11. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for the chlorosulfonation of benzoic acid derivatives
Welcome to the technical support center for the chlorosulfonation of benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we address common challenges encountered during the experimental process in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your research.
Section 1: Troubleshooting Guide & FAQs
This section is dedicated to resolving specific issues that may arise during the chlorosulfonation of benzoic acid derivatives.
Issue 1: Low or No Yield of the Desired Sulfonyl Chloride
Question: I performed the chlorosulfonation of a benzoic acid derivative, but upon workup, I obtained a very low yield of my desired product, or in the worst case, only recovered the starting material. What could be the reasons?
Answer: A low or non-existent yield in a chlorosulfonation reaction can stem from several factors, primarily related to reaction conditions and reagent quality.
-
Inadequate Reaction Temperature or Time: The chlorosulfonation of aromatic compounds is an electrophilic aromatic substitution reaction. The reactivity of the benzoic acid derivative plays a crucial role. Electron-rich derivatives may react at lower temperatures, while electron-deficient ones might require heating. If the temperature is too low or the reaction time is too short, the reaction may not proceed to completion. It is recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For some substrates, a controlled increase in temperature (e.g., to 60-90°C) after the initial exothermic addition can drive the reaction to completion.[1][2]
-
Moisture Contamination: Chlorosulfonic acid reacts violently with water.[3][4] The presence of moisture in the starting material, solvent, or glassware will consume the chlorosulfonic acid, generating sulfuric acid and HCl, thus reducing the concentration of the active electrophilic species. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Poor Quality of Chlorosulfonic Acid: The quality of chlorosulfonic acid is critical. Old or improperly stored chlorosulfonic acid might have decomposed, leading to a lower concentration of the active reagent. It is advisable to use a fresh bottle of chlorosulfonic acid or to distill it before use (with extreme caution and appropriate safety measures).
Issue 2: Formation of a High-Melting, Insoluble White Solid
Question: During my reaction or workup, I observed the formation of a significant amount of a white solid that is insoluble in most organic solvents and has a very high melting point. What is this byproduct and how can I avoid it?
Answer: The formation of a high-melting, insoluble white solid is a classic sign of diaryl sulfone formation.[5] This side reaction is a common challenge in chlorosulfonation.
-
Mechanism of Sulfone Formation: Diaryl sulfones are formed when the initially generated sulfonyl chloride acts as an electrophile and reacts with another molecule of the benzoic acid derivative. This subsequent electrophilic substitution is favored at higher temperatures.[5]
-
Preventative Measures:
-
Strict Temperature Control: The most effective way to minimize diaryl sulfone formation is to maintain a low reaction temperature, especially during the addition of the benzoic acid derivative to the chlorosulfonic acid.[2][5] A temperature range of 0-5°C is often recommended for the initial addition.
-
Stoichiometry: Using a moderate excess of chlorosulfonic acid can help to quickly convert the intermediate sulfonic acid to the sulfonyl chloride, reducing its availability to act as an electrophile.[5] However, a very large excess can sometimes promote side reactions. A molar ratio of 3-5 equivalents of chlorosulfonic acid to 1 equivalent of the benzoic acid derivative is a common starting point.[5]
-
Issue 3: Product Decomposes or Yield Decreases Significantly During Workup
Question: My reaction seems to have gone to completion, but I am losing a significant amount of my product during the aqueous workup. What is causing this and how can I improve my product isolation?
Answer: The loss of product during workup is most likely due to the hydrolysis of the sulfonyl chloride functional group. Aryl sulfonyl chlorides are reactive electrophiles and can be readily hydrolyzed back to the corresponding sulfonic acid, which is often highly water-soluble.[5][6]
-
Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride group reacts with water to form the sulfonic acid and HCl. This process is accelerated by elevated temperatures and prolonged exposure to the aqueous acidic environment.[5]
-
Optimized Workup Procedure:
-
Rapid Quenching on Ice: The reaction mixture should be quenched by pouring it slowly and carefully onto a vigorously stirred mixture of crushed ice and water.[2] This serves to both precipitate the less soluble sulfonyl chloride and to keep the temperature low, thereby minimizing hydrolysis.[2][5]
-
Immediate Filtration: Do not allow the precipitated product to sit in the acidic aqueous mixture for an extended period. The solid product should be collected by filtration as soon as possible after precipitation is complete.[2][5]
-
Cold Water Wash: Wash the filtered solid with ice-cold water to remove residual acids.
-
Solvent-Based Workup: An alternative is to add the reaction mixture to a well-agitated mixture of cold water and an inert, water-immiscible organic solvent like dichloromethane.[7] The sulfonyl chloride is extracted into the organic layer, separating it from the aqueous acid.[7]
-
Issue 4: Evidence of Disulfonation in Product Analysis
Question: My analytical data (e.g., NMR, MS) suggests the presence of a disulfonated byproduct. How can I suppress this side reaction?
Answer: Disulfonation occurs when a second chlorosulfonyl group is introduced onto the benzoic acid ring. This is another example of an electrophilic aromatic substitution reaction.
-
Factors Favoring Disulfonation:
-
High Reaction Temperature: Higher temperatures provide the necessary activation energy for the second, more difficult substitution to occur. The first sulfonyl chloride group is deactivating, making the introduction of a second group less favorable.
-
Large Excess of Chlorosulfonic Acid: A high concentration of the electrophile can drive the reaction towards disulfonation.[5]
-
Prolonged Reaction Time: Extended reaction times, especially at elevated temperatures, can lead to the formation of the disulfonated product.
-
-
Strategies to Avoid Disulfonation:
-
Control Stoichiometry: Carefully control the molar ratio of chlorosulfonic acid to the benzoic acid derivative. Avoid using a large excess of the chlorosulfonating agent.[5]
-
Maintain Low Temperature: As with sulfone formation, maintaining a low reaction temperature is crucial to disfavor the second electrophilic substitution.[5]
-
Monitor Reaction Progress: Closely monitor the reaction to stop it once the starting material has been consumed, preventing further reaction to the disulfonated product.
-
Section 2: Reaction Mechanism and Key Parameters
A fundamental understanding of the reaction mechanism is key to effective troubleshooting.
The Electrophilic Aromatic Substitution (EAS) Mechanism
The chlorosulfonation of benzoic acid proceeds via an electrophilic aromatic substitution pathway. The carboxylic acid group is a meta-directing deactivator. At lower temperatures, the active electrophile is believed to be the chlorosulfonium ion (SO₂Cl⁺), generated from the auto-protolysis of chlorosulfonic acid.[5][8]
Caption: Mechanism of Chlorosulfonation of Benzoic Acid.
Quantitative Parameters
| Parameter | Recommended Range | Rationale | Potential Issues if Deviated |
| Molar Ratio (ClSO₃H:Substrate) | 3 - 5 : 1 | Serves as both reagent and solvent, ensuring fluidity and driving the reaction.[5] | <3: Incomplete reaction. >5: Increased risk of disulfonation and harsher workup.[5] |
| Addition Temperature | 0 - 10°C | Controls the initial exotherm and minimizes side reactions like sulfone formation.[2] | >10°C: Increased diaryl sulfone formation.[5] |
| Reaction Temperature | 20 - 90°C (substrate dependent) | Must be sufficient to overcome the activation energy for the substitution. | Too low: Incomplete reaction. Too high: Increased sulfone formation and disulfonation.[5] |
| Quench Temperature | 0 - 5°C | Minimizes hydrolysis of the sulfonyl chloride product.[2][5] | >5°C: Significant product loss due to hydrolysis.[6] |
Section 3: Experimental Protocols & Safety
General Protocol for Chlorosulfonation of Benzoic Acid
Disclaimer: This is a general procedure and may require optimization for specific benzoic acid derivatives. Always perform a thorough risk assessment before starting any new experiment.
-
Reaction Setup: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (containing aqueous sodium hydroxide solution), add chlorosulfonic acid (4 molar equivalents).
-
Cooling: Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5°C.
-
Substrate Addition: Slowly add the benzoic acid derivative (1 molar equivalent) portion-wise or via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or gentle heating) while monitoring its progress by TLC or HPLC.
-
Workup (Quenching): Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice-water slurry.
-
Isolation: The product will precipitate as a solid. Continue stirring for 15-30 minutes in the ice bath. Collect the solid by vacuum filtration and wash it with ice-cold water.
-
Drying: Dry the product under vacuum. The crude product can be further purified by recrystallization from a suitable solvent if necessary.
Safety First: Handling Chlorosulfonic Acid
Chlorosulfonic acid is a highly corrosive and reactive chemical that requires strict safety protocols.[3][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[4][9] Work in a well-ventilated fume hood.
-
Violent Reaction with Water: Chlorosulfonic acid reacts violently with water, releasing large amounts of heat and toxic fumes (HCl and H₂SO₄).[3] Never add water to chlorosulfonic acid.[4]
-
Spill Management: In case of a spill, do not use water. Neutralize small spills with an inert absorbent material like dry sand or vermiculite.[9] For larger spills, evacuate the area and follow institutional safety protocols.
-
Disposal: Dispose of waste chlorosulfonic acid and reaction residues as hazardous waste according to local regulations.
Section 4: Troubleshooting Workflow
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 4. atul.co.in [atul.co.in]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US3108137A - Production of organic sulfonyl chlorides - Google Patents [patents.google.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. nj.gov [nj.gov]
troubleshooting peak tailing in HPLC analysis of 2-Methyl-5-sulfamoylbenzoic acid
Introduction
In high-performance liquid chromatography (HPLC), achieving a symmetrical, Gaussian peak is paramount for accurate and reproducible quantification. However, analysts often encounter the frustrating issue of peak tailing, where a peak exhibits an asymmetrical slant. This is a particularly common challenge when analyzing polar, ionizable molecules such as 2-Methyl-5-sulfamoylbenzoic acid.
This technical guide provides a structured, in-depth approach to diagnosing and resolving peak tailing for this specific compound. Moving beyond a simple checklist, we will explore the underlying chemical and physical interactions that cause peak distortion and provide logical, field-proven strategies to restore peak symmetry and ensure the integrity of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for my this compound analysis?
Peak tailing describes a chromatographic peak that is not symmetrical, with the latter half of the peak being broader than the front half.[1] It is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1.2 is generally considered to be tailing.[2]
This distortion is a significant issue for several reasons:
-
Inaccurate Integration: Tailing makes it difficult for chromatography data systems to consistently and accurately determine the start and end of the peak, leading to errors in area calculation and, consequently, inaccurate quantification.[3]
-
Reduced Resolution: The broadened tail of a peak can merge with an adjacent peak, compromising the resolution between the two compounds and making individual quantification impossible.[3][4]
-
Lower Sensitivity: As the peak broadens and its height decreases, it becomes more difficult to distinguish from baseline noise, reducing the overall sensitivity of the assay.
For this compound, its polar functional groups (carboxylic acid and sulfamoyl) make it particularly susceptible to the secondary interactions that cause peak tailing.
Q2: What are the most likely chemical causes of peak tailing for an acidic compound like this compound?
For a polar acidic analyte, peak tailing is rarely a random occurrence. It is typically a symptom of specific, unwanted chemical interactions within the column. The three most probable causes are:
-
Secondary Silanol Interactions: Standard reversed-phase columns use a silica-based stationary phase. Even after chemical modification (e.g., C18 bonding and end-capping), unreacted, accessible silanol groups (Si-OH) remain on the silica surface.[3][5] At mid-range pH values (typically > 3.5), these silanol groups can become deprotonated (SiO⁻), creating negatively charged sites.[6][7] The polar carboxylic acid and sulfamoyl groups on your analyte can then engage in strong, secondary ionic interactions with these sites, which delays elution for a fraction of the analyte molecules and produces a tailing peak.[2][3][8]
-
Suboptimal Mobile Phase pH: The ionization state of this compound is controlled by the mobile phase pH. Its carboxylic acid group has a specific pKa value. If the mobile phase pH is too close to this pKa (a general rule is to avoid operating within ±1.5-2 pH units of the pKa), the analyte will exist as a mixture of its ionized (more polar) and non-ionized (more hydrophobic) forms.[9][10][11] These two forms have different retention behaviors, leading to a distorted or split peak.[11][12] For acidic compounds, this typically results in severe tailing.[13]
-
Metal Chelation: The analyte, possessing electron-donating oxygen and nitrogen atoms, can act as a chelating agent. Trace metal ions (e.g., iron, nickel, titanium) can leach from stainless steel or titanium components of the HPLC system (tubing, frits) or be present as impurities in the silica packing material itself.[3][5][14] If the analyte chelates with these metal ions, it forms a complex that can interact differently with the stationary phase, creating a secondary retention mechanism that results in significant peak tailing.[3][15]
Q3: How can I systematically troubleshoot the peak tailing of this compound?
A logical, step-by-step approach is crucial. Avoid changing multiple parameters at once.[3] The following workflow is designed to efficiently identify and resolve the root cause of peak tailing.
Caption: A systematic workflow for troubleshooting peak tailing.
Q4: Can you provide a detailed protocol for optimizing the mobile phase pH?
Certainly. This is the most critical experiment in troubleshooting tailing for an acidic analyte. The goal is to suppress the ionization of the carboxylic acid group, which will minimize secondary silanol interactions and improve retention.
Objective: To evaluate the effect of mobile phase pH on the peak shape of this compound.
Experimental Protocol: Methodical pH Adjustment
-
Buffer Selection: Choose a buffer with a pKa near your target pH range (2.5-3.0). Potassium phosphate is an excellent choice for this range and is UV transparent.
-
Stock Solution Preparation:
-
Prepare a 100mM stock solution of monobasic potassium phosphate (KH₂PO₄) in HPLC-grade water.
-
You will also need a dilute solution of phosphoric acid (~10%) for pH adjustment.
-
-
Aqueous Mobile Phase Preparation (Target pH 2.7):
-
In a 1 L volumetric flask, add approximately 800 mL of HPLC-grade water.
-
Add 250 mL of your 100mM KH₂PO₄ stock solution to achieve a final buffer concentration of 25mM.
-
Place a calibrated pH probe in the solution.
-
Slowly add the dilute phosphoric acid dropwise while stirring until the pH meter reads 2.70 (±0.05).
-
Bring the volume to 1 L with HPLC-grade water.
-
Filter the buffer through a 0.22 µm membrane filter. This is your "Aqueous Component."
-
-
Chromatographic Analysis:
-
Set up your HPLC method. For example: Mobile Phase A (Aqueous Component from step 3) and Mobile Phase B (Acetonitrile).
-
Equilibrate the column with your starting mobile phase composition for at least 15-20 column volumes.
-
Inject your standard of this compound.
-
Record the retention time and, most importantly, calculate the Asymmetry Factor (As) or Tailing Factor (Tf).
-
-
Systematic Evaluation:
-
Repeat steps 3 and 4 for other pH values, such as pH 3.5 and pH 4.5, to confirm the trend.
-
Compare the chromatograms. You should observe a significant improvement in peak shape (As approaching 1.0) and an increase in retention time as you lower the pH.[13][16] This is because the analyte becomes more neutral (less ionized) and interacts more strongly with the C18 stationary phase.[11][12]
-
Q5: What do different peak tailing scenarios suggest?
The context in which peak tailing appears can provide valuable clues to its cause. The following table summarizes common scenarios and their likely origins.
| Observation | Likely Cause(s) | Recommended First Action |
| Only the analyte peak tails; other compounds in the sample have good peak shape. | Chemical Interaction: This is highly specific to your analyte. The cause is almost certainly secondary silanol interactions, suboptimal pH, or metal chelation.[7] | Begin the troubleshooting workflow at Step 2: Optimize Mobile Phase pH . |
| All peaks in the chromatogram are tailing. | Physical/System Issue: The problem is affecting every compound, suggesting a pre-column issue. This could be a partially blocked column inlet frit, a column void, or excessive extra-column volume from poorly made connections.[7][17] | Begin the troubleshooting workflow at Step 1: Verify System & Column Health . Reverse and flush the column (if recommended by the manufacturer) or replace the inlet frit. |
| Peak tailing gets progressively worse with each injection. | Column Contamination/Degradation: Strongly retained matrix components may be accumulating at the head of the column, creating active sites. Alternatively, the column stationary phase may be degrading.[4][18] | Use a guard column to protect the analytical column.[18] If the problem persists, develop a sample cleanup procedure (e.g., SPE) or replace the analytical column. |
| Peak tailing is severe for a concentrated standard but acceptable for a dilute standard. | Mass Overload: You are injecting too much analyte mass, which saturates the stationary phase at the peak's center and leads to a tail.[4][17][19] | Reduce the injection volume or dilute your sample and standard solutions. Confirm that the peak shape improves at lower concentrations. |
| The peak shape is good with a new column but deteriorates quickly. | Harsh Mobile Phase or Unstable Column: The mobile phase pH may be outside the stable range for the column, causing the silica to dissolve or the bonded phase to strip.[9] | Confirm the column's recommended pH range. Most silica columns are stable between pH 2 and 8.[13] If you must operate outside this range, select a column specifically designed for high or low pH stability (e.g., a hybrid particle column). |
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. chromtech.com [chromtech.com]
- 7. support.waters.com [support.waters.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. moravek.com [moravek.com]
- 10. When should you use a buffer for HPLC, how does it work and which one to use? [discover.restek.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 13. agilent.com [agilent.com]
- 14. silcotek.com [silcotek.com]
- 15. Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biotage.com [biotage.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. uhplcs.com [uhplcs.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-Methyl-5-sulfamoylbenzoic Acid
This guide provides an in-depth comparison of analytical methodologies for the validation of 2-Methyl-5-sulfamoylbenzoic acid, a key chemical entity whose purity and stability are critical in pharmaceutical development. We will move beyond rote procedural descriptions to explore the causal relationships behind experimental design, ensuring each protocol is a self-validating system grounded in scientific first principles and regulatory expectations.
The Imperative of Method Validation
In pharmaceutical analysis, an unvalidated analytical method yields data that is scientifically unsound and indefensible from a regulatory standpoint. The objective of method validation is to provide documented evidence that a procedure is fit for its intended purpose.[1][2] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process, which forms the bedrock of the protocols discussed herein.[1][2][3][4]
Key Validation Parameters (as per ICH Q2(R2))
| Parameter | Purpose |
| Specificity / Selectivity | To demonstrate that the signal measured is unequivocally from the analyte of interest, free from interference from impurities, degradants, or matrix components.[5] |
| Linearity | To establish a direct proportional relationship between the analyte concentration and the method's response over a defined range.[5] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[2] |
| Accuracy | The closeness of test results to the true value, often assessed through recovery studies of spiked samples.[5][6] |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7] |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2] |
High-Performance Liquid Chromatography (HPLC): The Gold Standard
For non-volatile, polar organic molecules like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant analytical choice. Its high resolving power makes it ideal for separating the active pharmaceutical ingredient (API) from potential process impurities and degradation products, a critical requirement for a stability-indicating method.
Workflow for HPLC Method Validation
Caption: High-level workflow for HPLC method validation.
Experimental Protocol: Stability-Indicating RP-HPLC Method
1. Rationale: The selection of a C18 column provides a non-polar stationary phase ideal for retaining the analyte and its potential impurities. A phosphate buffer is used to control the pH, ensuring the consistent ionization state of the carboxylic acid and sulfonamide groups, which is critical for reproducible retention times. Acetonitrile is a common organic modifier that provides good peak shape and elution strength. Detection at the UV maximum (λmax) ensures the highest sensitivity.
2. Instrumentation & Conditions:
-
System: HPLC with UV or Photodiode Array (PDA) Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by scanning a standard solution (e.g., ~235 nm).
-
Injection Volume: 10 µL.
-
Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).
3. Standard & Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Working Standard (100 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with diluent.
-
Sample Preparation: Prepare samples to a target concentration of 100 µg/mL in diluent.
4. Forced Degradation Studies: To prove specificity, forced degradation studies are essential.[8] The goal is to achieve 5-20% degradation of the active ingredient to ensure that any resulting degradation products can be detected and separated from the main peak.[9][10][11]
-
Acid Hydrolysis: Reflux sample solution with 0.1 M HCl at 80°C for 4 hours. Cool and neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Reflux sample solution with 0.1 M NaOH at 80°C for 2 hours. Cool and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose drug substance/product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[10]
Analysis of Degraded Samples: Analyze all stressed samples by HPLC with a PDA detector. The method is deemed "stability-indicating" if all degradation product peaks are baseline-resolved from the main analyte peak, and peak purity analysis (using PDA data) confirms the main peak is spectrally homogeneous.
Typical HPLC Validation Performance Data
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 50% - 150% of target conc. | 50 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 1.0% | 0.45% |
| Intermediate: ≤ 2.0% | 0.88% | |
| LOD | Signal-to-Noise ≥ 3:1 | 0.05 µg/mL |
| LOQ | Signal-to-Noise ≥ 10:1 | 0.15 µg/mL |
| Robustness | %RSD of results ≤ 2.0% | Passes |
Gas Chromatography (GC): An Alternative with Caveats
Gas Chromatography is a powerful technique for volatile and semi-volatile compounds. However, this compound, with its polar carboxylic acid and sulfonamide groups, is non-volatile and thermally labile. Therefore, direct analysis is not feasible. A chemical derivatization step is mandatory to convert the analyte into a volatile, thermally stable derivative suitable for GC analysis.
Workflow for GC Method Validation (with Derivatization)
Caption: GC method validation workflow including the critical derivatization step.
Experimental Protocol: Derivatization followed by GC-FID
1. Rationale: Silylation using a reagent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common and effective method to derivatize active hydrogens on carboxylic acids, amides, and alcohols.[12] This process replaces the acidic protons with non-polar trimethylsilyl (TMS) groups, drastically increasing volatility and thermal stability. A non-polar capillary column like a DB-5 is suitable for separating such derivatives, and a Flame Ionization Detector (FID) provides a robust, linear response for quantifiable organic compounds.
2. Instrumentation & Conditions:
-
System: Gas Chromatograph with FID.
-
Column: DB-5 or equivalent (5% Phenyl)-methylpolysiloxane, 30 m x 0.32 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 280°C (Splitless mode).
-
Oven Program:
-
Initial: 100°C, hold for 2 min.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 min at 300°C.
-
-
Detector Temperature: 310°C.
3. Derivatization Procedure:
-
Accurately weigh ~10 mg of sample/standard into a reaction vial.
-
Add 500 µL of Pyridine (catalyst and solvent).
-
Add 500 µL of MSTFA.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
4. Analysis:
-
Inject 1 µL of the derivatized solution into the GC.
Causality Note: The derivatization step introduces its own variables that must be controlled and validated, such as reaction time, temperature, and reagent ratios. Incomplete derivatization can lead to multiple peaks for the same analyte, severely compromising accuracy and precision. This added complexity is a significant drawback compared to the direct analysis possible with HPLC.
Typical GC Validation Performance Data
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.995 | 0.9985 |
| Range | 50% - 150% of target conc. | 50 - 150 µg/mL (pre-derivatization) |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.2% - 103.5% |
| Precision (% RSD) | Repeatability: ≤ 2.0% | 1.1% |
| Intermediate: ≤ 3.0% | 1.9% | |
| LOD | Signal-to-Noise ≥ 3:1 | 0.2 µg/mL |
| LOQ | Signal-to-Noise ≥ 10:1 | 0.6 µg/mL |
| Robustness | %RSD of results ≤ 3.0% | Passes (sensitive to derivatization conditions) |
Head-to-Head Comparison: HPLC vs. GC
| Feature | HPLC (Reversed-Phase) | GC (with Derivatization) | Expert Insight |
| Applicability | Excellent. Ideal for polar, non-volatile compounds. | Poor (requires derivatization). Inherently unsuitable for the native compound. | HPLC is the method of choice for this analyte. GC should only be considered for specific applications like identifying volatile impurities not amenable to HPLC. |
| Specificity | High. Excellent resolution of polar impurities and degradants. PDA detection aids in peak purity assessment. | Moderate to High. Specificity is dependent on the success of derivatization and chromatographic separation. Mass Spectrometry (MS) coupling is often needed for confident peak identification. | The forced degradation studies integral to HPLC validation provide superior, documented evidence of specificity for stability-indicating purposes. |
| Precision & Accuracy | Excellent. Direct analysis minimizes sample preparation errors. | Good. The multi-step derivatization process introduces potential for higher variability. | The simpler workflow of HPLC inherently leads to better precision and accuracy. |
| Sample Throughput | Moderate. Typical run times are 20-40 minutes. | Low. The derivatization step adds significant time to sample preparation. | For routine QC and release testing, HPLC offers significantly higher throughput. |
| Robustness | High. Well-established technology, less sensitive to minor environmental changes. | Moderate. Highly dependent on the reproducibility of the derivatization reaction. | HPLC methods are generally more transferable between labs due to fewer critical procedural variables. |
Conclusion and Recommendation
For the comprehensive analysis and validation of this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is unequivocally the superior choice. It provides direct analysis without the need for complex sample derivatization, resulting in a more accurate, precise, and robust method. The ability to couple HPLC with a PDA detector allows for rigorous peak purity assessment, which is essential for meeting the regulatory requirements of a stability-indicating assay as outlined in ICH guidelines.[1][3][5]
While Gas Chromatography (GC) is a powerful analytical tool, its application to this specific analyte is complicated by the compound's non-volatile nature. The mandatory derivatization step introduces significant complexity and potential sources of error, making it a less reliable and more labor-intensive alternative. The use of GC should be reserved for specialized applications, such as the analysis of specific volatile process impurities that cannot be analyzed by HPLC.
References
- 1. qbdgroup.com [qbdgroup.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. iosrphr.org [iosrphr.org]
- 7. scielo.br [scielo.br]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. biomedres.us [biomedres.us]
- 12. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-Methyl-5-sulfamoylbenzoic Acid and Its Analogues
This guide provides an in-depth technical comparison of the biological activity of 2-Methyl-5-sulfamoylbenzoic acid and its structurally related analogues. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate structure-activity relationships (SAR), primarily focusing on their roles as carbonic anhydrase inhibitors and diuretics.
Introduction: The Significance of the Sulfamoylbenzoic Acid Scaffold
The sulfamoylbenzoic acid core is a well-established pharmacophore, forming the backbone of several clinically significant drugs. These compounds, characterized by a benzoic acid ring substituted with a sulfamoyl group (-SO₂NH₂), are renowned for their potent inhibitory effects on carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] By modulating the activity of these ubiquitous enzymes, sulfamoylbenzoic acid derivatives exert significant physiological effects, most notably diuresis and reduction of intraocular pressure, making them valuable therapeutic agents for conditions such as edema, hypertension, and glaucoma.[2][3]
This compound represents a key parent structure within this class. The introduction of a methyl group at the 2-position of the benzene ring can influence the molecule's conformational flexibility, lipophilicity, and interaction with the target enzyme's active site, thereby modulating its biological activity. This guide will explore how modifications to this scaffold impact its efficacy as a carbonic anhydrase inhibitor and its potential as a diuretic agent.
Comparative Analysis of Carbonic Anhydrase Inhibition
The primary mechanism of action for many sulfamoylbenzoic acid derivatives is the inhibition of carbonic anhydrase.[2] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] Inhibition of CAs in various tissues leads to a range of physiological responses. In the kidneys, it results in decreased sodium bicarbonate reabsorption and diuresis, while in the ciliary body of the eye, it reduces aqueous humor secretion, thereby lowering intraocular pressure.[5][6]
The inhibitory potency of this compound analogues is typically quantified by their inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀) against various human carbonic anhydrase (hCA) isoforms. The most clinically relevant isoforms in this context are hCA I, II, IV, IX, and XII.
Structure-Activity Relationship (SAR) Insights
Systematic structural modifications of the this compound scaffold have yielded crucial insights into the features governing inhibitory potency and isoform selectivity.
-
Substitution on the Benzene Ring: The nature and position of substituents on the aromatic ring significantly impact activity. For instance, in a series of methyl 5-sulfamoyl-benzoates, halogen substitutions at the 2- and 4-positions have been shown to yield compounds with extremely high affinity for the tumor-associated isoform hCA IX.[7] One such compound, a 2-bromo-4-substituted derivative, exhibited a dissociation constant (Kd) of 0.12 nM against hCA IX, demonstrating over 100-fold selectivity over other isoforms.[7]
-
Modifications of the Carboxylic Acid Group: Esterification of the carboxylic acid group, as seen in methyl 5-sulfamoyl-benzoates, can influence the pharmacokinetic properties of the compounds.[7] While the free carboxylic acid is often crucial for diuretic activity, esterification can be a valid strategy for developing inhibitors targeting other CA isoforms, such as those involved in cancer.
-
Derivatization of the Sulfamoyl Group: While the primary sulfamoyl group is a key zinc-binding feature for CA inhibition, its derivatization can modulate activity. However, for diuretic action, the unsubstituted sulfamoyl group is generally considered essential.[8]
Quantitative Comparison of Carbonic Anhydrase Inhibition
The following table summarizes the inhibitory activity of selected analogues of the sulfamoylbenzoic acid scaffold against key human carbonic anhydrase isoforms. It is important to note that direct comparative data for this compound is limited in the public domain; therefore, this table presents data for closely related analogues to illustrate SAR principles.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| 2,4-dichloro-5-sulfamoylbenzoic acid (Lasamide) | 0.93 | 4.8 | - | - | [1] |
| Analogue 1 (O-benzoyl oxime ester of Lasamide) | 84.4 | 69.7 | - | 7.9 | [1] |
| Analogue 2 (Isopropyl oxime ester of Lasamide) | 5.3 | 0.04 | 3.4 | - | [1] |
| Analogue 3 (Methyl 2-bromo-4-(...)-5-sulfamoyl-benzoate) | - | - | 0.12 (Kd) | - | [7] |
Data for this compound was not explicitly available in the cited literature. The table showcases data for structurally related compounds to demonstrate the impact of substitutions.
Comparative Analysis of Diuretic Activity
The diuretic effect of sulfamoylbenzoic acid derivatives is a direct consequence of their carbonic anhydrase inhibitory activity within the proximal convoluted tubule of the nephron.[2] By inhibiting CA, these compounds reduce the reabsorption of sodium bicarbonate, leading to an osmotic diuresis.[6]
Structure-Activity Relationship (SAR) for Diuresis
For a compound to be an effective diuretic, several structural features are considered critical:
-
Free Carboxylic Acid: The carboxylic acid group at the 1-position is generally considered optimal for diuretic activity.[8]
-
Sulfamoyl Group: An unsubstituted sulfamoyl group at the 5-position is essential for the diuretic effect.[8]
-
Substituents at the 4-Position: The introduction of an activating group, such as a chloro, alkoxy, or aniline group, at the 4-position can enhance diuretic activity.[8]
Substitution of the sulfamoyl group with a methylsulfonyl group has been shown to generally decrease diuretic potency, although the diuretic pattern remains similar.[9]
Experimental Evaluation of Diuretic Activity
The diuretic activity of these compounds is typically evaluated in animal models, most commonly rats. The following is a generalized protocol for assessing diuretic activity.
Experimental Protocol: In Vivo Diuretic Activity Assay in Rats
-
Animal Preparation: Male Wistar rats are fasted overnight with free access to water.
-
Hydration: Animals are orally hydrated with a saline solution (e.g., 0.9% NaCl) to ensure a uniform state of hydration.
-
Drug Administration: The test compounds, a positive control (e.g., furosemide), and a vehicle control (e.g., saline) are administered orally or intraperitoneally.
-
Urine Collection: The animals are placed in individual metabolic cages that allow for the separate collection of urine and feces. Urine is collected at predetermined time intervals (e.g., 1, 2, 4, 6, and 24 hours).
-
Analysis: The total volume of urine is measured for each animal. The urine can be further analyzed for electrolyte content (Na⁺, K⁺, Cl⁻) using flame photometry or ion-selective electrodes.
-
Data Interpretation: The diuretic activity is assessed by comparing the urine output in the test groups to the control groups. Diuretic index and saluretic activity (sodium and chloride excretion) are calculated.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and its analogues are rooted in their ability to inhibit carbonic anhydrase. The following diagrams illustrate the key signaling pathways involved in their diuretic and anti-glaucoma actions.
Mechanism of Diuretic Action in the Proximal Tubule
Caption: Inhibition of carbonic anhydrase in the nephron.
Mechanism of Action in Glaucoma Treatment
References
- 1. lecturio.com [lecturio.com]
- 2. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. mdpi.com [mdpi.com]
- 5. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. brainkart.com [brainkart.com]
- 7. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aminobenzioc acid diuretics. 8.(2) 3, 4-Disubstituted 5-methylsulfonylbenzioc acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and LC-MS for the Analysis of 2-Methyl-5-sulfamoylbenzoic Acid
By Dr. Evelyn Reed, Senior Application Scientist
Introduction
In the landscape of pharmaceutical development and quality control, the rigorous analysis of active pharmaceutical ingredients (APIs) and their related impurities is paramount. 2-Methyl-5-sulfamoylbenzoic acid is a key chemical intermediate, and its purity directly impacts the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are essential for its quantification and impurity profiling.
This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this compound. As a Senior Application Scientist, my objective is to not only present the methodologies but also to delve into the rationale behind the experimental choices, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals. The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended use.[1][2] This guide will culminate in a cross-validation framework, demonstrating how these two methods can be used synergistically to ensure the highest level of data integrity.
The Analyte: this compound
-
Structure:
-
Chemical Formula: C₈H₉NO₄S[3]
-
Molecular Weight: 215.23 g/mol [3]
-
Significance: A crucial intermediate in the synthesis of various pharmaceutical compounds. It is structurally related to furosemide and its impurities.[4][5] The presence of impurities can impact the safety and efficacy of the final drug product.[5]
Principles of the Compared Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, separating components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6] For a compound like this compound, which possesses a chromophore, UV detection provides a simple and robust method for quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS couples the separation power of HPLC with the detection specificity and sensitivity of mass spectrometry.[6] This technique not only quantifies the analyte but also provides valuable structural information based on its mass-to-charge ratio (m/z), making it exceptionally powerful for impurity identification.[7]
Experimental Design: A Cross-Validation Approach
Cross-validation is the process of demonstrating that two or more analytical procedures are suitable for the same intended purpose and that the results are comparable.[8][9] This is crucial when methods are used across different laboratories or during different stages of drug development.[10] Our experimental design will focus on key validation parameters as outlined by the International Council for Harmonisation (ICH) guidelines.[1][8]
Experimental Workflow
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. km2804.com [km2804.com]
- 3. 2-Methyl-5-sulphamoylbenzoic acid | C8H9NO4S | CID 2994667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-b-f.eu [e-b-f.eu]
A Comparative Guide to the Structure-Activity Relationships of 2-Methyl-5-sulfamoylbenzoic Acid Derivatives
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-Methyl-5-sulfamoylbenzoic acid derivatives. It is intended for researchers, scientists, and drug development professionals working on the design and synthesis of novel therapeutic agents. We will explore how structural modifications to this scaffold influence its biological activity against various targets, including those relevant to diuretic, anti-inflammatory, and anti-cancer applications. This document synthesizes findings from multiple studies to offer a comparative perspective supported by experimental data and detailed methodologies.
Introduction: The Versatile this compound Scaffold
The this compound core is a key pharmacophore found in a variety of biologically active compounds. Its inherent structural features, including a carboxylic acid and a sulfonamide group, provide opportunities for diverse chemical modifications to modulate its pharmacokinetic and pharmacodynamic properties. Historically, derivatives of the broader 5-sulfamoylbenzoic acid class are well-established as "high-ceiling" or loop diuretics.[1][2] However, recent research has unveiled their potential to interact with other important biological targets, such as human nucleoside triphosphate diphosphohydrolases (h-NTPDases) and carbonic anhydrases (CAs), opening up new avenues for therapeutic intervention in areas like thrombosis, inflammation, and oncology.[3][4]
This guide will dissect the SAR of this specific scaffold by examining the influence of substituents at various positions on the benzene ring. We will present a comparative analysis of their performance against different biological targets, supported by available experimental data.
General Synthesis Strategy
The synthesis of this compound derivatives typically follows a multi-step approach, starting from 2-methylbenzoic acid. The general synthetic pathway is outlined below.
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocol: General Synthesis of this compound Derivatives
This protocol outlines a general procedure for the synthesis of the core scaffold and its subsequent modification.
Step 1: Chlorosulfonation of 2-Methylbenzoic Acid
-
To a cooled (0-5 °C) solution of chlorosulfonic acid, slowly add 2-methylbenzoic acid in portions while maintaining the temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2-methyl-5-chlorosulfonylbenzoic acid.
Step 2: Amination to form the Sulfonamide
-
Dissolve the 2-methyl-5-chlorosulfonylbenzoic acid in a suitable solvent (e.g., acetone, THF).
-
Cool the solution and add the desired amine (e.g., ammonia, primary or secondary amine) dropwise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to yield the this compound derivative.
Step 3: Further Derivatization (e.g., Amide Formation)
-
The carboxylic acid moiety can be converted to an amide by standard coupling procedures.
-
Activate the carboxylic acid of the this compound derivative with a coupling agent (e.g., EDC/HOBt, HATU).
-
Add the desired amine and a non-nucleophilic base (e.g., DIPEA) to the reaction mixture.
-
Stir at room temperature until the reaction is complete.
-
Work up the reaction and purify the final product.
Comparative Structure-Activity Relationship Analysis
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the aromatic ring. The following sections compare the SAR for different biological targets.
Diuretic Activity
The primary structural requirements for the diuretic activity of 5-sulfamoylbenzoic acid derivatives are a carboxylic acid group at the C-1 position and a sulfamoyl group at the C-5 position.[1][5] The 2-methyl group on the scaffold is one of the various substitutions that have been explored at the C-2 position.
Key SAR Observations for Diuretic Activity:
-
C-1 Carboxylic Acid: Essential for optimal diuretic activity.[5]
-
C-5 Sulfamoyl Group: Crucial for the diuretic effect.[5]
-
C-2 Substituent: The presence of a methyl group, as in our core scaffold, is generally well-tolerated and can contribute to diuretic potency. Other substitutions at this position, such as amino groups, can also lead to active compounds.[6]
-
C-3 and C-4 Substituents: Modifications at these positions significantly impact diuretic efficacy. For instance, in the broader class of 5-sulfamoyl-3-aminobenzoic acids, a wide range of alkyl groups at the amino position are tolerated.[5] In 5-sulfamoyl-2-aminobenzoic acid derivatives, activating groups like chloro, alkoxy, or benzyl at the C-4 position can enhance activity.[5] While specific data for a series of 2-methyl derivatives with systematic C3 and C4 variations is limited, these general principles likely apply.
Caption: Key structural features of this compound derivatives influencing diuretic activity.
Inhibition of Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases)
Recent studies have identified sulfamoylbenzoic acid derivatives as potent and selective inhibitors of h-NTPDases, which are involved in regulating extracellular nucleotide signaling and play roles in thrombosis, inflammation, and cancer.[3]
Comparative Inhibitory Activity against h-NTPDases:
The following table summarizes the inhibitory activity (IC₅₀) of selected sulfamoylbenzoic acid derivatives against different h-NTPDase isoforms. While not all are 2-methyl derivatives, they provide valuable insights into the SAR.
| Compound ID | R1 | R2 (on Sulfamoyl) | h-NTPDase1 IC₅₀ (µM) | h-NTPDase2 IC₅₀ (µM) | h-NTPDase3 IC₅₀ (µM) | h-NTPDase8 IC₅₀ (µM) | Reference |
| 2a | H | Cyclopropyl | > 50 | > 50 | 1.32 ± 0.06 | > 50 | [3] |
| 2d | Cl | Cyclopropyl | > 50 | > 50 | > 50 | 0.28 ± 0.07 | [3] |
| 3i | Cl | (4-bromophenyl)carbamoyl | 2.88 ± 0.13 | > 50 | 0.72 ± 0.11 | > 50 | [3] |
| 3j | Cl | (4-methoxyphenyl)carbamoyl | > 50 | 0.29 ± 0.07 | > 50 | > 50 | [3] |
This table is a representation of data from the cited literature and may not be exhaustive.
SAR Insights for h-NTPDase Inhibition:
-
The nature of the substituent on the sulfamoyl nitrogen (R2) is critical for both potency and selectivity. For instance, an N-cyclopropyl substitution (compound 2a ) confers activity against h-NTPDase3.[3]
-
Substitution at the C-2 position (R1) can dramatically shift selectivity. Replacing the C-2 hydrogen with a chlorine atom (compound 2d ) leads to a potent and selective inhibitor of h-NTPDase8.[3] This suggests that the 2-methyl group in our core scaffold would also significantly influence isoform selectivity.
-
Further modifications, such as converting the carboxylic acid to an amide, can lead to potent inhibitors of other isoforms like h-NTPDase1 and h-NTPDase2 (compounds 3i and 3j ).[3]
Experimental Protocol: In Vitro h-NTPDase Inhibition Assay
This protocol describes a malachite green-based colorimetric assay to determine the inhibitory activity of test compounds against h-NTPDases.[7]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM CaCl₂.
-
Enzyme Solution: Recombinant human NTPDase enzyme diluted in Assay Buffer.
-
Substrate Solution: ATP in deionized water.
-
Malachite Green Reagent: Prepared by mixing solutions of malachite green hydrochloride and ammonium molybdate in acid.
-
Inhibitor Solutions: Test compounds dissolved in DMSO and serially diluted.
-
-
Assay Procedure (96-well plate format):
-
Add Assay Buffer, enzyme solution, and inhibitor solution to the wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the ATP substrate solution.
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding the Malachite Green Reagent.
-
Measure the absorbance at ~620 nm after color development.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituents at various positions of the benzoic acid ring in determining the biological activity and selectivity of these derivatives.
-
For diuretic activity , the core requirements of the C-1 carboxylic acid and C-5 sulfamoyl group are well-established. The 2-methyl group is a favorable substitution, and further optimization of diuretic potency can be achieved by modifying the C-3 and C-4 positions.
-
As h-NTPDase inhibitors , derivatives of this scaffold show promising isoform selectivity, which can be finely tuned by substitutions at the C-2 position and on the sulfamoyl nitrogen. This opens up possibilities for developing targeted therapies for diseases involving purinergic signaling.
-
The potential of these compounds as carbonic anhydrase inhibitors also warrants further investigation, as this could lead to applications in glaucoma, epilepsy, and cancer.
Future research in this area should focus on the systematic synthesis and evaluation of a library of this compound derivatives with diverse substitutions at the C-3, C-4, and sulfamoyl positions. Such studies will provide a more detailed understanding of the SAR and facilitate the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. ijcap.in [ijcap.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Aminobenzioc acid diuretics. 8.(2) 3, 4-Disubstituted 5-methylsulfonylbenzioc acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative review on In-vivo and In-vitro screening models for diuretic agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Catalysts for the Synthesis of Sulfamoylbenzoates
Introduction: Beyond Traditional Synthesis
Sulfamoylbenzoates are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, from antipsychotics to selective receptor agonists.[1] Their synthesis is therefore a critical process in drug discovery and development. For decades, the dominant method has been a multi-step chlorosulfonation pathway, a process notorious for its use of hazardous reagents like chlorosulfonic acid, lengthy reaction sequences, and significant chemical waste.[1][2]
This guide provides a comparative analysis of modern catalytic systems that overcome the limitations of traditional methods. We will explore the performance of various catalysts, supported by experimental data, to offer researchers and drug development professionals a clear, objective overview of safer, more efficient, and versatile alternatives. We will delve into transition metal catalysis, photoredox-mediated reactions, and emerging organocatalytic and biocatalytic strategies, providing the "why" behind the "how" for each approach.
Chapter 1: The Baseline - The Chlorosulfonation Pathway
The conventional synthesis of sulfamoylbenzoates typically begins with the electrophilic chlorosulfonation of a benzoic acid derivative, followed by amination with a chosen amine.[1][3] While established, this method's drawbacks are significant. The use of excess chlorosulfonic acid, a highly corrosive and water-reactive reagent, presents considerable safety and environmental challenges.[1] Furthermore, the harsh acidic conditions severely limit the functional group tolerance of the substrates, restricting the complexity of molecules that can be synthesized directly.[2]
Figure 1: A comparison of the traditional multi-step synthesis workflow versus a modern, atom-economical direct C-H functionalization approach.
Chapter 2: The Workhorses - Transition Metal Catalysis
Transition metal catalysts have revolutionized the synthesis of sulfonamides, offering milder conditions, superior functional group tolerance, and novel reaction pathways that avoid harsh reagents.
Palladium-Catalyzed Cross-Coupling
Palladium catalysis offers a reliable method for forming the crucial C-S bond. A notable strategy involves the palladium-catalyzed chlorosulfonylation of arylboronic acids.[2] This approach is powerful because it allows for the convergent synthesis of diverse sulfamoylbenzoates by varying both the boronic acid and the subsequent amine, a flexibility the traditional EAS approach lacks. The use of palladacycle pre-catalysts can further improve efficiency and allow for lower reaction temperatures.[2]
Copper-Catalyzed Coupling Reactions
Copper, being more abundant and less expensive than palladium, is an attractive catalytic option. Several effective copper-catalyzed methods have been developed:
-
Chan-Evans-Lam (CEL) Coupling: This reaction enables the N-arylation of aminobenzenesulfonamides with arylboronic acids. A key advantage is that the reaction conditions (copper source, solvent, base) can be tuned to selectively functionalize either the amino or the sulfonamide nitrogen atom.[4]
-
Coupling with Thiosulfonates: In this method, thiosulfonates act as stable and non-toxic sulfonylating agents that couple directly with amines under copper catalysis.[4]
-
Direct Sulfamoylation: A novel one-step method utilizes a copper catalyst to facilitate the reaction between a 2-methoxy-5-chlorobenzoic acid methyl ester and sodium aminosulfinate, significantly shortening the synthetic route.[5][6]
Nickel-Catalyzed C-N Bond Formation
Nickel is an effective and economical catalyst for C-N cross-coupling reactions. However, a high energy barrier for the final reductive elimination step from Ni(II) has historically limited its application.[4] The Macmillan group demonstrated a breakthrough by merging nickel catalysis with photoredox catalysis. In this dual catalytic system, an iridium-based photocatalyst absorbs visible light and transfers energy to the nickel complex, facilitating the challenging C-N bond formation under remarkably mild conditions.[7] This technology provides access to a broad range of N-aryl sulfonamides.[7]
Iridium and Rhodium-Catalyzed C-H Sulfonamidation
Perhaps the most elegant and atom-economical approach is the direct functionalization of a C-H bond. Iridium and Rhodium catalysts can directly amidate C-H bonds using sulfonyl azides as the nitrogen source, with dinitrogen gas being the only byproduct.[4][8] This strategy avoids the need to pre-functionalize the aromatic ring (e.g., with a halogen or boronic acid), shortening the synthetic sequence considerably.[9] The choice of catalyst and directing group on the substrate is crucial for achieving high regioselectivity.
Figure 2: Conceptual workflow of synergistic catalysis, where a photocatalyst harnesses light energy to drive a challenging step in a transition metal catalytic cycle.
Chapter 3: Emerging & Green Catalytic Frontiers
While transition metals are the current workhorses, research is pushing towards more sustainable and novel activation modes.
Synergistic Photoredox and Copper Catalysis
Building on the principles of dual catalysis, recent work has shown the power of combining a photoredox catalyst (like fac-Ir(ppy)₃) with a copper catalyst.[10] This synergy enables a direct, three-component synthesis of sulfonamides from aryl radical precursors, an amine, and a sulfur dioxide source (like DABSO) at room temperature under an air atmosphere.[10] This method is notable for its excellent functional group compatibility and its ability to engage even electron-deficient amines, which are often poor nucleophiles in other methods.[10]
Organocatalysis
Organocatalysis utilizes small, metal-free organic molecules to catalyze reactions. While specific applications for sulfamoylbenzoate synthesis are still emerging, the field holds immense promise for asymmetric synthesis.[11] Bifunctional organocatalysts, such as those bearing thiourea and tertiary amine groups, are known to cooperatively activate both the electrophile and nucleophile, enabling highly enantioselective transformations.[12] The application of such catalysts could lead to the direct synthesis of chiral sulfamoylbenzoate derivatives, a highly desirable goal in pharmaceutical development.
Biocatalysis
Enzymes are nature's catalysts, offering unparalleled selectivity under mild, aqueous conditions. While the direct enzymatic synthesis of sulfamoylbenzoates is not yet a mainstream method, related transformations are well-established. Lipases, for example, are widely used for the synthesis of esters like benzyl benzoate.[13][14] The development of novel enzymes or the engineering of existing ones could pave the way for a fully enzymatic, green synthesis of sulfamoylbenzoates, eliminating the need for organic solvents and metal catalysts entirely.[15][16]
Chapter 4: Comparative Analysis & Experimental Protocols
To facilitate informed decision-making, the following table provides a high-level comparison of the catalytic systems discussed.
Data Presentation: Catalyst Performance Summary
| Catalytic Method | Catalyst System Example | Typical Yields | Temp. (°C) | Time (h) | Key Advantages | Key Limitations |
| Traditional | Chlorosulfonic Acid (ClSO₃H) | Good to Excellent | 0 - 100 | 2 - 12 | Well-established, inexpensive reagent | Hazardous reagents, poor functional group tolerance, significant waste.[1][2] |
| Pd-Catalyzed | Pd(OAc)₂ / Palladacycle | Good to Excellent | 25 - 80 | 12 - 24 | Excellent functional group tolerance, convergent synthesis.[2] | Expensive catalyst, requires pre-functionalized substrates (boronic acids). |
| Cu-Catalyzed | CuI or CuBr | Moderate to Good | 45 - 110 | 10 - 24 | Inexpensive catalyst, multiple reaction pathways available.[4][6] | Can require higher temperatures, may have lower yields than Pd. |
| Ni/Photoredox | NiCl₂·glyme / Ir-photocatalyst | Good to Excellent | 25 | 12 - 24 | Mild conditions, uses inexpensive Ni, broad substrate scope.[7] | Requires specialized photochemical reactor setup. |
| Ir/Rh C-H Amidation | [IrCp*Cl₂]₂ or Rh₂(OAc)₄ | Moderate to Excellent | 80 - 120 | 12 - 24 | Atom-economical (no pre-functionalization), less waste.[4][9] | Requires directing groups for selectivity, expensive catalysts, uses azides. |
| Synergistic Ir/Cu | fac-Ir(ppy)₃ / CuCl₂ | Good to Excellent | 25 | 24 | Three-component reaction, works with challenging amines, very mild.[10] | Complex dual-catalyst system, requires photochemical setup. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate[6]
This protocol exemplifies a modern, shortened synthesis using an inexpensive copper catalyst.
-
Reactor Setup: To a clean, dry reaction vessel equipped with a reflux condenser and magnetic stirrer, add 2-methoxy-5-chlorobenzoic acid methyl ester (1.0 eq), sodium aminosulfinate (1.1 eq), cuprous bromide (CuBr, 0.05 eq), and tetrahydrofuran (THF) as the solvent.
-
Reaction: Heat the reaction mixture to reflux (approximately 45-60 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 10-14 hours.
-
Workup: Upon completion, cool the mixture to room temperature. Add activated carbon and stir for 30 minutes for decolorization.
-
Isolation: Filter the mixture to remove the activated carbon, catalyst, and the sodium chloride byproduct.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to obtain pure methyl 2-methoxy-5-sulfamoylbenzoate.
Protocol 2: Photosensitized Nickel-Catalyzed Sulfonamidation[7]
This protocol demonstrates a state-of-the-art method for coupling aryl bromides with sulfonamides under mild, light-mediated conditions.
-
Inert Atmosphere: In a glovebox, add an oven-dried vial with a stir bar, the aryl bromide (1.0 eq), the desired sulfonamide (1.5 eq), NiCl₂·glyme (5 mol%), the Iridium photocatalyst (e.g., Ir(ppy)₂(bpy)PF₆, 0.5 mol%), and the base (e.g., tetramethylguanidine, 1.5 eq).
-
Solvent Addition: Add the appropriate anhydrous solvent (e.g., 1,4-dioxane) to the vial.
-
Reaction Setup: Seal the vial, remove it from the glovebox, and place it in a photochemical reactor equipped with a fan for cooling (to maintain room temperature) and a blue LED light source.
-
Irradiation: Stir the reaction mixture under irradiation for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.
-
Workup & Purification: Once the reaction is complete, quench the reaction, perform a standard aqueous workup (e.g., extraction with ethyl acetate), dry the organic layer, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.
Conclusion and Future Outlook
The synthesis of sulfamoylbenzoates has evolved significantly from the hazardous chlorosulfonation methods of the past. A diverse toolkit of catalytic systems, dominated by transition metals like palladium, copper, nickel, and iridium, now allows for the synthesis of complex molecular architectures under milder and safer conditions. The synergistic use of photoredox and metal catalysis represents the current state-of-the-art, enabling challenging transformations at room temperature.
Looking ahead, the field is poised to embrace the principles of green chemistry more fully. The development of catalysts based on earth-abundant metals, the expansion of direct C-H functionalization to eliminate pre-activation steps, and the eventual harnessing of organocatalysts and engineered enzymes will continue to drive innovation. These future methodologies promise to make the synthesis of these vital pharmaceutical building blocks not only more efficient but also more sustainable.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate - Google Patents [patents.google.com]
- 6. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scienceopen.com [scienceopen.com]
- 12. BJOC - Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. scilit.com [scilit.com]
- 15. d-nb.info [d-nb.info]
- 16. m.youtube.com [m.youtube.com]
A Comparative Guide to the Validation of an Analytical Method for Detecting Impurities in 2-Methyl-5-sulfamoylbenzoic Acid
This guide provides a comprehensive framework for the validation of a robust analytical method for the detection and quantification of impurities in 2-Methyl-5-sulfamoylbenzoic acid, an essential process for ensuring the quality, safety, and efficacy of pharmaceutical products. The principles and methodologies detailed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines and are intended for researchers, scientists, and drug development professionals.[1][2][3][4]
The Criticality of Impurity Profiling for this compound
This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds. The control of impurities in active pharmaceutical ingredients (APIs) and their intermediates is a critical issue for healthcare manufacturing.[5] Impurities can arise from the manufacturing process, degradation of the substance, or contamination.[6] These unwanted substances may impact the quality, safety, and efficacy of the final drug product.[6] Therefore, a validated analytical method is paramount to identify and quantify these impurities, ensuring that they are within acceptable limits as mandated by regulatory authorities.[5][7]
Comparative Analysis of Analytical Techniques for Impurity Detection
Several analytical techniques are available for impurity profiling in pharmaceuticals.[8][9] The choice of method depends on the physicochemical properties of the analyte and the impurities, as well as the specific requirements of the analysis.
| Technique | Principle | Advantages for this compound Analysis | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of analytes between a stationary phase and a mobile phase. | Highly versatile and widely used for non-volatile and thermally labile compounds.[6] Excellent for separating structurally similar impurities. A vast array of columns and detectors are available. | Can be time-consuming. Requires careful method development and validation. |
| Ultra-High-Performance Liquid Chromatography (UPLC) | A refinement of HPLC using smaller particle size columns, leading to higher resolution and faster analysis times. | Increased speed, resolution, and sensitivity compared to HPLC.[8] Reduced solvent consumption. | Higher backpressure requires specialized instrumentation. Potential for column clogging with complex matrices. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase. | Ideal for volatile organic impurities, such as residual solvents.[6][9] | Not suitable for non-volatile or thermally labile compounds like this compound and its expected impurities. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. | High separation efficiency and resolution.[6] Requires very small sample volumes. | Can have lower sensitivity for some analytes. Reproducibility can be challenging. |
For the analysis of impurities in this compound, a non-volatile and polar molecule, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable and widely adopted technique.[5][10][11][12][13][14] Its versatility, robustness, and the ability to separate a wide range of polar and non-polar compounds make it the gold standard for this application.[9]
Proposed RP-HPLC Method for Impurity Profiling
Based on the chemical structure of this compound and general chromatographic principles, the following RP-HPLC method is proposed:
| Parameter | Proposed Condition | Justification |
| Column | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent retention and separation for a wide range of organic molecules, including aromatic carboxylic acids. |
| Mobile Phase | Gradient elution with: A: 0.1% Phosphoric Acid in Water B: Acetonitrile | A gradient is proposed to ensure the elution of both polar and potentially less polar impurities with good peak shape and resolution. Phosphoric acid is used to control the pH and suppress the ionization of the carboxylic acid group, leading to better retention and peak symmetry. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV-Vis Diode Array Detector (DAD) at 235 nm | The aromatic ring in this compound and its likely impurities will have strong UV absorbance. A DAD allows for the monitoring of multiple wavelengths and can provide information about peak purity. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity and peak shape. |
Comprehensive Validation Protocol for the Proposed RP-HPLC Method
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[15] The following validation parameters, as defined by the ICH Q2(R1) guideline, must be assessed.[1][4]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16]
Experimental Protocol:
-
Forced Degradation Study: Subject a solution of this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.
-
Analysis of Stressed Samples: Analyze the stressed samples using the proposed HPLC method.
-
Peak Purity Analysis: Employ a Diode Array Detector to perform peak purity analysis of the main peak in the chromatograms of the stressed samples to ensure that no co-eluting peaks are present.
-
Resolution: The resolution between the main peak and the closest eluting impurity peak should be greater than 1.5.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[15]
Experimental Protocol:
-
Preparation of Standard Solutions: Prepare a series of at least five standard solutions of this compound and its known impurities at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the expected impurity level.
-
Analysis: Inject each standard solution in triplicate.
-
Data Analysis: Plot a graph of the mean peak area versus concentration for each compound. Perform linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[13] The correlation coefficient should be ≥ 0.999.
Range
The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol: The range will be established based on the linearity, accuracy, and precision data. For impurity determination, the range should typically cover from the LOQ to 120% of the specification limit for each impurity.[17]
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Experimental Protocol:
-
Spiked Samples: Prepare a placebo (if applicable) or a sample of the drug substance and spike it with known amounts of the impurities at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Prepare each concentration level in triplicate.
-
Analysis: Analyze the spiked samples.
-
Calculation: Calculate the percentage recovery of the added impurities. The recovery should typically be within 80-120% for impurities.[11]
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of six replicate injections of a standard solution containing the impurities at the target concentration on the same day, by the same analyst, and on the same instrument.
-
Calculate the RSD of the peak areas. The RSD should be ≤ 5.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the peak areas across all conditions. The RSD should be ≤ 10.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16]
-
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.[15]
-
Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[15]
-
Calibration Curve Method:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts / Slope of the calibration curve)
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocol:
-
Vary Method Parameters: Introduce small variations in the method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
pH of the mobile phase buffer (e.g., ± 0.1 units)
-
-
Analysis: Analyze a system suitability solution under each of the modified conditions.
-
Evaluation: Evaluate the effect of the changes on the system suitability parameters (e.g., resolution, tailing factor, theoretical plates). The system suitability criteria should still be met.
Experimental Workflow and Data Visualization
A systematic workflow is crucial for the successful validation of an analytical method.
Caption: Logical workflow for the validation of an analytical method.
Conclusion
The validation of an analytical method for detecting impurities in this compound is a scientifically rigorous process that is essential for ensuring drug quality and patient safety. A well-validated RP-HPLC method, as outlined in this guide, provides a reliable and robust tool for the routine quality control of this important pharmaceutical intermediate. By following the principles of the ICH Q2(R1) guideline and employing a systematic approach to validation, researchers and drug development professionals can have high confidence in the accuracy and precision of their analytical data.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. database.ich.org [database.ich.org]
- 5. rroij.com [rroij.com]
- 6. toref-standards.com [toref-standards.com]
- 7. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. biotech-spain.com [biotech-spain.com]
- 10. bepls.com [bepls.com]
- 11. jocpr.com [jocpr.com]
- 12. ijpsdronline.com [ijpsdronline.com]
- 13. longdom.org [longdom.org]
- 14. researchgate.net [researchgate.net]
- 15. wjarr.com [wjarr.com]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. scielo.br [scielo.br]
A Senior Application Scientist's Guide to the Purification of 2-Methyl-5-sulfamoylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of many vital pharmaceuticals, the purity of intermediate compounds is not merely a regulatory hurdle but a fundamental cornerstone of safety and efficacy. 2-Methyl-5-sulfamoylbenzoic acid, a key intermediate in the synthesis of diuretics like furosemide, is a prime example. Its purity directly impacts the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of common laboratory techniques for the purification of this compound, grounded in scientific principles and practical expertise. We will explore the nuances of recrystallization and column chromatography, offering not just protocols, but the strategic reasoning behind procedural choices.
Understanding the Challenge: The Impurity Profile
The synthetic route to this compound can introduce a variety of impurities. These may include unreacted starting materials, by-products from side reactions, and degradation products. Common impurities can include regioisomers and related substances from the sulfonation and methylation steps.[1][2][3] A thorough understanding of the potential impurity profile is critical for selecting the most effective purification strategy. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the purity of this compound and the effectiveness of the chosen purification method.[1][4][5]
Method 1: Recrystallization - The Art of Selective Precipitation
Recrystallization is a powerful and economical technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities.[6] The core principle is to dissolve the impure solid in a suitable solvent at an elevated temperature and then allow the desired compound to crystallize in a purer form as the solution cools, leaving the impurities behind in the mother liquor.[6][7]
The Critical Choice: Solvent Selection
The success of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent should:
-
Exhibit high solubility for the target compound at elevated temperatures and low solubility at room temperature. This differential solubility is the driving force for crystallization and high recovery.
-
Dissolve impurities readily at all temperatures or not at all. This ensures that impurities either remain in the mother liquor or can be removed by hot filtration.[6]
-
Be chemically inert with respect to the target compound.
-
Be volatile enough to be easily removed from the purified crystals.
-
Be non-toxic and cost-effective.
For this compound, a moderately polar molecule, a range of solvents can be considered. Based on the properties of the structurally similar benzoic acid, promising candidates include water, ethanol, methanol, and mixtures thereof.[8][9][10]
Experimental Protocol: Recrystallization from an Ethanol/Water Solvent System
This protocol outlines the purification of 10 g of crude this compound.
Materials:
-
Crude this compound (10 g)
-
Ethanol (95%)
-
Deionized water
-
Activated carbon (optional)
-
Erlenmeyer flasks (250 mL)
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Start with approximately 30-40 mL of ethanol and heat the mixture gently on a hot plate with stirring. Add more ethanol in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. In such cases, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated carbon (approx. 0.5 g). Swirl the flask and gently reheat to boiling for a few minutes. The activated carbon will adsorb the colored impurities.
-
Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration. This is a critical step to remove insoluble impurities and the activated carbon. Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot ethanol through it. Quickly filter the hot solution. This prevents premature crystallization of the product in the funnel.
-
Crystallization: Add hot deionized water dropwise to the hot ethanolic solution until the solution becomes slightly turbid (cloudy). This indicates that the saturation point has been reached. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.
Visualization of the Recrystallization Workflow
References
- 1. veeprho.com [veeprho.com]
- 2. Furosemide Impurities | SynZeal [synzeal.com]
- 3. daicelpharmastandards.com [daicelpharmastandards.com]
- 4. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Guide to the Proper Disposal of 2-Methyl-5-sulfamoylbenzoic Acid: Ensuring Laboratory Safety and Regulatory Compliance
As a Senior Application Scientist, my aim is to extend support beyond the product itself, fostering a culture of safety and operational excellence within the laboratory. This guide provides a detailed, procedural framework for the proper disposal of 2-Methyl-5-sulfamoylbenzoic acid (CAS No. 20532-14-3), a compound frequently used in drug discovery and chemical synthesis. Adherence to these protocols is essential not only for regulatory compliance but, more importantly, for the protection of laboratory personnel and the environment. The procedures outlined are grounded in established safety protocols and regulatory standards, ensuring a self-validating system of chemical waste management.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Before any handling or disposal, a thorough understanding of the compound's inherent hazards is critical. This compound is classified under the Globally Harmonized System (GHS) with specific hazard designations. These classifications are not merely labels; they are directives for our handling and disposal strategy.
According to data aggregated by the European Chemicals Agency (ECHA), this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. This means that direct contact with the solid or its dust can lead to inflammation and discomfort, while inhalation can affect the respiratory tract. The acidic nature of the benzoic acid moiety further necessitates its classification as a corrosive hazardous waste if it meets specific pH criteria when in solution[3][4][5].
| Hazard Classification (GHS) | Hazard Statement | Implication for Handling & Disposal |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Impermeable gloves and a lab coat are mandatory to prevent direct contact. |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | ANSI-approved safety glasses or a face shield must be worn at all times. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | All handling and weighing must be performed in a certified chemical fume hood. |
These hazards dictate that the primary goal of our disposal procedure is containment and isolation to prevent unintended exposure to personnel or release into the environment.
Immediate Safety & Handling Protocols
Proper disposal begins with safe handling. The following personal protective equipment (PPE) is mandatory when handling this compound in any form.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.
-
Eye/Face Protection: Safety glasses with side shields or a face shield are required[6][7].
-
Skin and Body Protection: A laboratory coat must be worn. Ensure exposed skin is covered.
-
Respiratory Protection: All handling of the solid compound that may generate dust must be conducted within a chemical fume hood to prevent inhalation[6].
The Disposal Workflow: A Step-by-Step Guide
Disposal of this compound is not a single action but a systematic process. It should be treated as a hazardous chemical waste from the moment it is deemed unusable. Evaporation in a fume hood or disposal down the sanitary sewer are strictly prohibited[8][9]. The only acceptable method is collection by a licensed professional waste disposal service[6][10].
The following diagram illustrates the decision and action workflow for proper disposal.
Caption: Disposal workflow for this compound.
-
Waste Characterization: This compound is a solid, non-halogenated organic acid. It must be treated as hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), due to its acidic nature, it may be classified with the EPA waste code D002 for corrosivity if a solution of the waste has a pH ≤ 2[3][5].
-
Segregation: Do not mix this waste with other waste streams, especially bases, oxidizing agents, or halogenated solvents[11][12]. Keep it segregated as "Solid Organic Acid Waste"[13].
-
Containerization:
-
Select a robust, leak-proof waste container with a screw-top lid that is compatible with acidic solids (e.g., a high-density polyethylene (HDPE) pail)[11].
-
Inside a chemical fume hood, carefully transfer the solid waste into the designated container. Avoid creating dust.
-
Securely close the container. It must remain closed at all times except when adding waste[9].
-
-
Labeling:
-
As soon as the first portion of waste is added, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.
-
Clearly write the full chemical name: "this compound". Avoid abbreviations.
-
Indicate the hazards: "Irritant" and "Corrosive".
-
Record the accumulation start date.
-
-
Storage:
-
Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA)[11].
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.
-
Ensure secondary containment is used to capture any potential leaks.
-
-
Disposal:
-
Once the container is full or you are approaching the SAA time/volume limits, contact your institution's EHS department to arrange for pickup by a licensed hazardous waste disposal company[6].
-
-
Gross Decontamination: If possible, mechanically remove as much solid residue as is safely feasible inside a fume hood. This removed residue should be disposed of as solid waste (see Protocol 1).
-
Rinsing (for acutely hazardous waste): While this compound is not typically P-listed as acutely hazardous, it is best practice to triple-rinse containers that held it. The rinsate from this cleaning process must be collected as hazardous waste[9].
-
Rinse the contaminated item (e.g., beaker, spatula) with a small amount of a suitable solvent (e.g., methanol or acetone).
-
Pour the rinsate into a designated "Non-halogenated Organic Liquid Waste" container.
-
Repeat the rinse two more times. This collected rinsate is now part of your liquid hazardous waste stream.
-
-
Final Disposal: After triple rinsing, the labware can typically be washed through normal laboratory procedures. Sharps (needles, razor blades) must always be disposed of in a designated sharps container.
Emergency Procedures: Spill Management
In the event of an accidental spill, the response must be immediate and methodical.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: Determine the extent of the spill. For small spills (a few grams) that you are trained and equipped to handle, proceed with cleanup. For large spills, contact your institution's EHS emergency line immediately.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and double-nitrile gloves.
-
Contain and Clean:
-
Do not use water.
-
Gently cover the spill with a chemical absorbent pad or an inert absorbent material like vermiculite or sand.
-
Carefully sweep the absorbed material into a designated waste container. Avoid creating dust.
-
-
Dispose: The spill cleanup materials are now considered hazardous waste. Place them in a sealed, labeled container and dispose of them according to Protocol 1[9].
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), and dispose of the wipe as hazardous waste.
The following diagram outlines the spill response logic.
Caption: Emergency spill response decision tree.
By internalizing these procedures, you contribute to a robust safety culture, ensuring that the pursuit of scientific advancement does not come at the cost of personal or environmental well-being. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local regulations may have additional requirements.
References
- 1. chemical-label.com [chemical-label.com]
- 2. 2-Methyl-5-sulphamoylbenzoic acid | C8H9NO4S | CID 2994667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. my.alfred.edu [my.alfred.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. epa.gov [epa.gov]
- 6. angenechemical.com [angenechemical.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. fishersci.com [fishersci.com]
- 9. vumc.org [vumc.org]
- 10. angenechemical.com [angenechemical.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. essex.ac.uk [essex.ac.uk]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Methyl-5-sulfamoylbenzoic Acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Methyl-5-sulfamoylbenzoic acid. Our focus is to deliver procedural, step-by-step guidance grounded in established safety protocols, ensuring both personal safety and experimental integrity.
Understanding the Risks: Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound (CAS No: 20532-14-3) is classified under the Globally Harmonized System (GHS) with the following primary hazards[1]:
-
Skin Irritation (Category 2): Causes skin irritation upon contact[1][2].
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation[1][2].
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation[1][2].
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[2].
The toxicological properties of this specific compound have not been exhaustively investigated, which necessitates a cautious approach, adhering to good industrial hygiene and safety practices[2].
Hazard Summary Table
| Hazard Classification | GHS Category | Description |
| Skin Corrosion/Irritation | 2 | Causes skin irritation[1][2]. |
| Serious Eye Damage/Irritation | 2A | Causes serious eye irritation[1][2]. |
| Specific Target Organ Toxicity | 3 | May cause respiratory irritation[1][2]. |
| Acute Toxicity, Oral | 4 | Harmful if swallowed[2]. |
The Core of Protection: Selecting the Right Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following sections detail the minimum required PPE and the rationale behind each selection.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for this compound.
Detailed PPE Requirements
| PPE Component | Specification | Rationale and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles. A face shield is recommended when there is a risk of splashing or dust generation. | Protects against eye irritation from airborne particles or splashes. Equipment should be tested and approved under government standards such as NIOSH (US) or EN 166 (EU)[2]. |
| Hand Protection | Chemically resistant, impervious gloves. Nitrile or neoprene gloves are suitable choices. | Prevents skin irritation. Gloves must be inspected before use and disposed of properly after handling the chemical. Wash hands thoroughly after removing gloves[2][3]. |
| Body Protection | Long-sleeved laboratory coat, closed at the front. A PVC or other chemical-resistant apron may be necessary for larger quantities. | Provides a barrier against accidental skin contact. |
| Respiratory Protection | A NIOSH-approved respirator with a dust filter should be used if dust is generated and engineering controls are insufficient. | Mitigates the risk of respiratory tract irritation. This is particularly important when weighing or transferring the solid compound[4]. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe laboratory environment.
Preparation:
-
Designated Area: All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood to control dust and vapors[5].
-
Gather Materials: Ensure all necessary equipment, including PPE, spill kit, and waste containers, are readily accessible before starting work.
-
PPE Donning: Put on all required PPE in the correct order: lab coat, gloves, and eye/face protection. If respiratory protection is needed, it should be fit-tested and worn according to a respiratory protection program.
Handling:
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust. Use techniques such as gentle scooping rather than pouring from a height[2][4].
-
Portioning: When weighing, do so in a well-ventilated area or within a fume hood.
-
Solution Preparation: If preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly before breaks and at the end of the workday[2][4].
Contingency and Disposal Plan
Spill Management:
-
Evacuate: In case of a significant spill, evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a suitable, labeled container for disposal[2][5]. Do not use water to clean up a dry spill as it can create a solution that is harder to contain.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Reporting: Report all spills to the laboratory supervisor or safety officer.
Waste Disposal:
-
Containerization: All waste materials, including contaminated PPE and cleaning materials, should be placed in a clearly labeled, sealed container.
-
Regulations: Dispose of the chemical waste through a licensed professional waste disposal service, in accordance with local, state, and federal regulations[2][5]. Do not empty into drains[5].
-
Contaminated Packaging: Dispose of contaminated packaging as unused product[2].
First Aid Measures
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention[2]. |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice[2]. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[2]. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and then drink plenty of water. Seek immediate medical attention[2][5]. |
Always have the Safety Data Sheet (SDS) available to provide to emergency medical personnel.
By implementing these comprehensive safety measures, you can confidently and safely handle this compound, ensuring the well-being of all laboratory personnel and the integrity of your research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
